molecular formula C20H30Cl2N2O B1662625 Jnj 10181457 dihydrochloride

Jnj 10181457 dihydrochloride

Cat. No.: B1662625
M. Wt: 385.4 g/mol
InChI Key: PAQHERKZFLOHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-10181457 is an antagonist of histamine H3 receptors (Kis = 1.17 and 7.08 nM for human and rat receptors, respectively). It increases extracellular norepinephrine and acetylcholine levels in the frontal cortex of rats when administered subcutaneously at a dose of 10 mg/kg. JNJ-10181457 (1.25-10 mg/kg, p.o.) reduces the number of cataplectic attacks and time spent in cataplexy in familial narcoleptic Dobermans. In mice, JNJ-10181457 (10 mg/kg) decreases the time spent in the open areas of the elevated zero maze, as well as increases locomotor activity in an open field test. It also inhibits LPS-induced increases in time spent immobile in the tail suspension test in mice.>Histamine H3 receptor antagonist (pKi values are 8.15 and 8.93 for rat and human H3 receptors respectively). Increases extracellular norepinephrine and acetylcholine levels in rat frontal cortex but does not stimulate dopamine release. Brain penetrant.

Properties

IUPAC Name

4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQHERKZFLOHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of JNJ-10181457 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H3 receptor (H3R) inverse agonist with significant brain penetrance. Its mechanism of action centers on the modulation of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other key neurotransmitters in the central nervous system. By acting as an inverse agonist, JNJ-10181457 not only blocks the effects of histamine but also reduces the constitutive activity of the H3 receptor, leading to an enhanced release of neurotransmitters such as acetylcholine and norepinephrine. This activity profile underlies its potential therapeutic utility in cognitive disorders and other neurological conditions. This guide provides a detailed overview of the molecular mechanism, key experimental data, and methodologies used to characterize JNJ-10181457 dihydrochloride.

Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism

JNJ-10181457 dihydrochloride is classified as a selective histamine H3 receptor inverse agonist.[1][2] Unlike a neutral antagonist which only blocks the binding of an agonist, an inverse agonist elicits a pharmacological response opposite to that of an agonist. The histamine H3 receptor exhibits constitutive activity, meaning it is partially active even in the absence of its endogenous ligand, histamine. JNJ-10181457 binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing this basal level of activity.

The primary consequence of H3 receptor inverse agonism by JNJ-10181457 is the disinhibition of neurotransmitter release. The H3 receptor is predominantly located on presynaptic nerve terminals where it functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on neurons releasing other neurotransmitters. By inhibiting the constitutive activity of the H3 receptor, JNJ-10181457 enhances the release of:

  • Acetylcholine (ACh): A critical neurotransmitter for learning, memory, and attention.[3][4]

  • Norepinephrine (NE): A neurotransmitter involved in alertness, focus, and mood regulation.

This enhanced neurotransmission in key brain regions, such as the cortex, is believed to be the primary mechanism underlying the pro-cognitive effects of JNJ-10181457.[3][4]

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Basal State and Agonist-Mediated Signaling

In its constitutively active state or when activated by an agonist like histamine, the H3 receptor initiates the following signaling cascade:

  • The α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • The βγ-subunits of the G protein can directly modulate ion channels, such as inhibiting N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases neurotransmitter release.

JNJ-10181457-Mediated Inverse Agonism Signaling

JNJ-10181457 binds to the H3 receptor and promotes an inactive conformation, thereby attenuating the basal signaling activity. This leads to:

  • Disinhibition of Adenylyl Cyclase: The reduction in Gi/o signaling can lead to a relative increase in adenylyl cyclase activity and cAMP levels compared to the basal state.

  • Increased Neurotransmitter Release: By preventing the inhibitory effects of the H3 receptor on presynaptic terminals, JNJ-10181457 facilitates the release of acetylcholine and norepinephrine.

Histamine H3 Receptor Signaling Histamine H3 Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunits) cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter (ACh, NE) Release Ca_channel->Neurotransmitter_release Histamine Histamine (Agonist) Histamine->H3R Activates JNJ JNJ-10181457 (Inverse Agonist) JNJ->H3R Inactivates

Caption: Histamine H3 Receptor Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for JNJ-10181457 dihydrochloride.

Table 1: In Vitro Binding Affinities

ReceptorSpeciesAssay TypeValueReference
Histamine H3HumanRadioligand BindingpKi = 8.93Tocris Bioscience
Histamine H3RatRadioligand BindingpKi = 8.15Tocris Bioscience

Table 2: In Vivo Pharmacological Effects in Rats

ExperimentModelDose (i.p.)EffectReference
Receptor Occupancy-10 mg/kgMaximal H3 receptor occupancy--INVALID-LINK--
Neurotransmitter ReleaseMicrodialysis10 mg/kgNormalization of ACh neurotransmission in the cortex--INVALID-LINK--
CognitionDelayed Non-Matching to Position (DNMTP)10 mg/kgReversal of scopolamine-induced deficits--INVALID-LINK--
CognitionReversal Learning Task10 mg/kg (repeated)Increased percentage of correct responding--INVALID-LINK--
H3R Agonist ChallengeImetit-induced water licking10 mg/kgReversal of imetit-induced effect--INVALID-LINK--

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Release

This protocol is based on the methodology described for assessing neurotransmitter release in the rat cortex.[3][4]

Microdialysis Workflow In Vivo Microdialysis Experimental Workflow cluster_workflow Experimental Steps Surgery Stereotaxic Surgery: Implant guide cannula above cortex Recovery Post-operative Recovery Surgery->Recovery Probe_insertion Microdialysis Probe Insertion Recovery->Probe_insertion Equilibration Equilibration with artificial CSF Probe_insertion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Treatment Administer JNJ-10181457 (e.g., 10 mg/kg, i.p.) Baseline->Treatment Post_treatment Post-treatment Sample Collection Treatment->Post_treatment Analysis HPLC-ECD Analysis of Acetylcholine Post_treatment->Analysis

Caption: Workflow for In Vivo Microdialysis.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted above the prefrontal cortex.

  • Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of acetylcholine.

  • Drug Administration: JNJ-10181457 (e.g., 10 mg/kg) is administered intraperitoneally (i.p.).

  • Analysis: Acetylcholine levels in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Delayed Non-Matching to Position (DNMTP) Task

This task assesses spatial working memory in rats.[3][4]

DNMTP Task Delayed Non-Matching to Position (DNMTP) Task Logic cluster_dnmpt Trial Phases Start Start Trial Sample_phase Sample Phase: Rat presses one of two retractable levers Start->Sample_phase Delay Delay Period Sample_phase->Delay Choice_phase Choice Phase: Both levers are presented Delay->Choice_phase Correct_response Correct Response: Rat presses the lever NOT pressed in the sample phase Choice_phase->Correct_response Non-matching lever Incorrect_response Incorrect Response: Rat presses the same lever as in the sample phase Choice_phase->Incorrect_response Matching lever Reward Reward Delivered Correct_response->Reward No_reward No Reward Incorrect_response->No_reward End End Trial Reward->End No_reward->End

Caption: Logical Flow of the DNMTP Task.

Methodology:

  • Apparatus: An operant chamber with two retractable levers and a food reward dispenser.

  • Training: Rats are trained to press a presented lever for a food reward. They then learn the non-matching rule.

  • Procedure:

    • Sample Phase: One lever is presented, and the rat must press it.

    • Delay Phase: A variable delay period is introduced.

    • Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase to receive a reward.

  • Drug Testing: To induce a cognitive deficit, a muscarinic antagonist like scopolamine (e.g., 0.06 mg/kg, i.p.) can be administered. JNJ-10181457 (e.g., 10 mg/kg, i.p.) is then co-administered or given as a pretreatment to assess its ability to reverse the deficit. The percentage of correct responses is the primary measure of performance.

Conclusion

JNJ-10181457 dihydrochloride is a selective histamine H3 receptor inverse agonist that enhances the release of acetylcholine and norepinephrine in the brain. This mechanism of action has been demonstrated through in vitro binding assays and in vivo microdialysis and behavioral studies. The pro-cognitive effects observed in preclinical models suggest its potential as a therapeutic agent for treating cognitive deficits associated with various neurological and psychiatric disorders. Further research into its selectivity profile and clinical efficacy is warranted.

References

JNJ-10181457 Dihydrochloride: A Technical Guide to a Histamine H3 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H3 receptor (H3R) antagonist and inverse agonist.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of H3R modulation. JNJ-10181457 has been investigated for its role in cognitive enhancement and as a potential treatment for neurological and psychiatric disorders.[1] Its ability to increase the release of various neurotransmitters, including acetylcholine and norepinephrine, underscores its significance as a research tool and therapeutic candidate.[3]

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters in the central nervous system. Its constitutive activity makes it a prime target for inverse agonists, which can reduce basal receptor signaling. JNJ-10181457 has emerged as a key compound in the study of H3R function and its therapeutic implications. This document details its binding affinity, functional activity, and effects in preclinical models.

Physicochemical Properties

PropertyValue
Chemical Name 4-[3-[4-(1-Piperidinyl)but-1-yn-1-yl]benzyl]morpholine dihydrochloride
Molecular Formula C20H28N2O · 2HCl
Molecular Weight 385.37 g/mol
CAS Number 544707-20-2

Pharmacology

Mechanism of Action

JNJ-10181457 acts as an inverse agonist at the histamine H3 receptor. The H3 receptor is constitutively active, meaning it exhibits a basal level of signaling even in the absence of an agonist. As an inverse agonist, JNJ-10181457 binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling. This leads to an increase in the synthesis and release of histamine and other neurotransmitters that are negatively modulated by the H3 receptor, such as acetylcholine and norepinephrine.[3]

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, JNJ-10181457 blocks this inhibitory effect, resulting in a relative increase in cAMP levels.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o-βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release_Inhibition Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release_Inhibition Leads to cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates JNJ_10181457 JNJ-10181457 (Inverse Agonist) JNJ_10181457->H3R Inactivates (Inverse Agonism) Neurotransmitter_Release_Increase Increased Neurotransmitter Release JNJ_10181457->Neurotransmitter_Release_Increase Results in ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Figure 1: Histamine H3 Receptor Signaling Pathway and the Effect of JNJ-10181457.

Quantitative Data

In Vitro Binding Affinity
SpeciesReceptorAssay TypeRadioligandpKiKi (nM)Reference
HumanH3Radioligand Binding[3H]Nα-methylhistamine8.931.17[3]
RatH3Radioligand Binding[3H]Nα-methylhistamine8.157.08[3]

Preclinical Studies

In Vivo Efficacy Models

JNJ-10181457 has demonstrated efficacy in various preclinical models of cognition and behavior.

  • Imetit-Induced Water Licking in Rats: A single administration of JNJ-10181457 (10 mg/kg, i.p.) reversed the effects of the H3 agonist imetit in a water licking model, indicating functional H3 receptor antagonism in vivo.[1]

  • Delayed Non-Matching to Position (DNMTP) Task in Rats: JNJ-10181457 (10 mg/kg, i.p.) significantly reversed scopolamine-induced deficits in this working memory task.[1] This effect was associated with the normalization of acetylcholine neurotransmission in the cortex.[1]

  • Reversal Learning Task in Rats: Repeated administration of JNJ-10181457 (10 mg/kg, i.p.) significantly improved performance in a reversal learning task, suggesting an enhancement of cognitive flexibility.[1]

  • Microglial Function: JNJ-10181457 has been shown to regulate microglial functions in vivo.[2] It suppressed ATP-induced microglial migration and inhibited phagocytosis of dead neurons.[2] In a lipopolysaccharide (LPS)-induced depression model, JNJ-10181457 reduced the upregulation of pro-inflammatory cytokines and improved depression-like behavior.[2]

Pharmacokinetics

A single intraperitoneal administration of JNJ-10181457 (10 mg/kg) in rats resulted in significant plasma and brain exposure, achieving maximal H3 receptor occupancy.[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of JNJ-10181457 for the histamine H3 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing either human or rat H3 receptors.

  • Radioligand: [3H]Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • JNJ-10181457 dihydrochloride stock solution.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of JNJ-10181457.

  • In a 96-well plate, add cell membranes, [3H]Nα-methylhistamine, and either buffer (for total binding), a saturating concentration of an unlabeled H3 ligand (for non-specific binding), or the test compound (JNJ-10181457).

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of JNJ-10181457 D Incubate membranes, radioligand, and test compound A->D B Prepare cell membranes with H3 receptors B->D C Prepare radioligand ([3H]Nα-methylhistamine) C->D E Filter to separate bound and free radioligand D->E F Wash filters to remove non-specific binding E->F G Measure radioactivity with scintillation counter F->G H Calculate specific binding G->H I Determine IC50 and Ki values H->I

Figure 2: Experimental Workflow for Radioligand Binding Assay.

In Vivo Microdialysis

Objective: To measure the effect of JNJ-10181457 on extracellular neurotransmitter levels in the brain of freely moving rats.

Materials:

  • Male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • HPLC system with electrochemical detection.

  • JNJ-10181457 dihydrochloride for injection.

Procedure:

  • Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex) of anesthetized rats using a stereotaxic apparatus.

  • Allow animals to recover for several days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate.

  • Collect dialysate samples at regular intervals into a fraction collector.

  • After a baseline collection period, administer JNJ-10181457 (e.g., 10 mg/kg, i.p.).

  • Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

  • Analyze the concentration of neurotransmitters (e.g., acetylcholine, norepinephrine) in the dialysate samples using HPLC-ECD.

  • Express the results as a percentage change from the baseline levels.

Conclusion

JNJ-10181457 dihydrochloride is a valuable pharmacological tool for investigating the role of the histamine H3 receptor in the central nervous system. Its properties as a potent and selective inverse agonist, coupled with its demonstrated efficacy in preclinical models of cognition, highlight its potential for further research and development in the context of neurological and psychiatric disorders. The data and protocols presented in this guide offer a foundation for scientists and researchers to design and interpret experiments aimed at further elucidating the therapeutic utility of H3R inverse agonism.

References

Preclinical Profile of JNJ-10181457 Dihydrochloride: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H3 receptor inverse agonist that has been investigated for its potential therapeutic utility in cognitive and neuroinflammatory disorders. This technical guide provides a comprehensive overview of the available preclinical data on JNJ-10181457, summarizing its in vitro and in vivo pharmacology, mechanism of action, and effects on neurotransmitter systems. The information is presented to support further research and development efforts in the scientific community.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine and norepinephrine, in the central nervous system. Its role in regulating cognitive processes and neuroinflammation has made it an attractive target for drug discovery. JNJ-10181457 has emerged as a key investigational compound that acts as a potent inverse agonist at the H3 receptor. This document details the preclinical studies that have characterized its pharmacological profile.

In Vitro Pharmacology

Receptor Binding Affinity

JNJ-10181457 demonstrates high affinity for both rat and human histamine H3 receptors. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki).

ReceptorSpeciespKi
Histamine H3Rat8.15[1]
Histamine H3Human8.93[1]
Functional Activity

As an inverse agonist, JNJ-10181457 not only blocks the action of agonists but also reduces the basal, constitutive activity of the H3 receptor. This leads to an increase in the release of neurotransmitters that are tonically inhibited by H3 receptor signaling. Functional assay data, such as IC50 values from cAMP accumulation assays, are crucial for quantifying this activity. However, specific IC50 values for JNJ-10181457 from functional assays are not publicly available at this time.

In Vivo Pharmacology

Pharmacokinetics in Rats

A thorough understanding of the pharmacokinetic profile of a compound is essential for designing and interpreting in vivo studies. A single intraperitoneal (i.p.) administration of 10 mg/kg JNJ-10181457 in rats resulted in significant plasma and brain exposure.[2] Unfortunately, detailed pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and oral bioavailability for JNJ-10181457 in rats are not currently available in the public domain.

Receptor Occupancy

In vivo receptor occupancy studies are critical to establish the relationship between the dose of a drug, its concentration in the brain, and its engagement with the target receptor. Following a 10 mg/kg i.p. dose in rats, JNJ-10181457 achieved maximal H3 receptor occupancy, indicating effective target engagement at this dose.[2]

Effects on Neurotransmitter Levels

Consistent with its mechanism of action as a histamine H3 receptor inverse agonist, JNJ-10181457 has been shown to increase the extracellular levels of key neurotransmitters in the rat frontal cortex.

NeurotransmitterEffect
AcetylcholineIncreased[1]
NorepinephrineIncreased[1]
DopamineNo significant stimulation[1]
Efficacy in Animal Models of Cognition

The pro-cognitive effects of JNJ-10181457 have been evaluated in rodent models of cognitive impairment.

  • Delayed Non-Matching to Position (DNMTP) Task: In a scopolamine-induced model of cognitive deficit in rats, JNJ-10181457 (10 mg/kg, i.p.) significantly reversed the decrease in correct responding caused by scopolamine (0.06 mg/kg, i.p.).[2] This effect was comparable to that of the acetylcholinesterase inhibitor donepezil (1 mg/kg, i.p.).[2]

  • Reversal Learning Task: Repeated administration of JNJ-10181457 (10 mg/kg, i.p.) in rats significantly increased the percentage of correct responses in a reversal learning task, suggesting an improvement in cognitive flexibility.[2]

Efficacy in Models of Neuroinflammation and Depression

JNJ-10181457 has also been investigated for its effects on microglial function and its potential as an antidepressant.

  • LPS-Induced Depression Model: In a lipopolysaccharide (LPS)-induced model of depression in mice, JNJ-10181457 reduced the upregulation of pro-inflammatory cytokines in microglia and improved depression-like behavior in the tail-suspension test.[3]

  • Microglial Function: JNJ-10181457 was shown to inhibit ATP-induced microglial migration and phagocytosis of dead neurons and zymosan particles.[3]

Mechanism of Action and Signaling Pathways

JNJ-10181457 acts as an inverse agonist at the histamine H3 receptor. H3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.

Histamine_H3_Receptor_Signaling_Pathway H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibition (via Gβγ) cAMP cAMP Ca_ion ATP ATP ATP->cAMP Conversion Neurotransmitter_Release Neurotransmitter Release cAMP->Neurotransmitter_Release Modulation Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_ion->Neurotransmitter_Vesicle Fusion Neurotransmitter_Vesicle->Neurotransmitter_Release Exocytosis JNJ JNJ-10181457 (Inverse Agonist) JNJ->H3R

Caption: Histamine H3 Receptor Signaling Pathway and the Action of JNJ-10181457.

As depicted, the binding of an agonist to the H3 receptor activates the Gi/o protein. The Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels. Both of these actions result in a reduction of neurotransmitter release. JNJ-10181457, as an inverse agonist, binds to the H3 receptor and inhibits this signaling cascade, thereby disinhibiting neurotransmitter release.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of JNJ-10181457 are not fully described in the publicly available literature. The following provides a generalized workflow for a key in vivo experiment based on common practices.

DNMTP_Experimental_Workflow cluster_acclimation Acclimation & Training cluster_testing Testing Phase acclimate Animal Acclimation habituation Habituation to Operant Chamber acclimate->habituation training Training on DNMTP Task (to stable baseline) habituation->training baseline Baseline DNMTP Performance training->baseline scopolamine_admin Scopolamine Administration (e.g., 0.06 mg/kg, i.p.) baseline->scopolamine_admin jnj_admin JNJ-10181457 Administration (e.g., 10 mg/kg, i.p.) scopolamine_admin->jnj_admin dnmpt_test DNMTP Task Performance jnj_admin->dnmpt_test data_analysis Data Analysis (% Correct Responses) dnmpt_test->data_analysis

Caption: Generalized Experimental Workflow for the Delayed Non-Matching to Position (DNMTP) Task.

Preclinical Safety and Toxicology

A comprehensive assessment of the safety and toxicology profile of JNJ-10181457 is a critical component of its preclinical evaluation. Unfortunately, specific findings from preclinical safety and toxicology studies of JNJ-10181457 are not available in the public domain.

Conclusion

The available preclinical data strongly support the characterization of JNJ-10181457 as a potent and selective histamine H3 receptor inverse agonist with pro-cognitive and anti-inflammatory properties. Its ability to modulate key neurotransmitter systems and demonstrate efficacy in relevant animal models highlights its potential as a therapeutic agent. However, a more complete understanding of its pharmacokinetic profile, functional potency, and preclinical safety is necessary to fully assess its drug development potential. This technical guide provides a foundation for researchers and scientists to build upon in their future investigations of JNJ-10181457 and other H3 receptor modulators.

References

JNJ-10181457 dihydrochloride for cognitive enhancement research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on JNJ-10181457 Dihydrochloride for Cognitive Enhancement Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JNJ-10181457 is a potent, selective, and brain-penetrant non-imidazole histamine H₃ receptor antagonist.[1][2] The histamine H₃ receptor functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine (ACh) and norepinephrine (NE).[1] By blocking the inhibitory action of the H₃ receptor, JNJ-10181457 increases the synaptic levels of these neurotransmitters, which is the primary mechanism underlying its pro-cognitive effects.[1][2] Preclinical studies in rat models have demonstrated its efficacy in reversing cognitive deficits induced by cholinergic disruption and in enhancing cognitive flexibility.[1] These findings suggest that the selective blockade of H₃ receptors with compounds like JNJ-10181457 may represent a viable therapeutic strategy for treating working memory deficits and learning disorders, particularly those associated with compromised acetylcholine neurotransmission.[1] This document provides a comprehensive overview of the available technical data, pharmacological profile, and experimental protocols related to JNJ-10181457.

Introduction

The brain's histaminergic system is a crucial regulator of various physiological functions, including sleep-wake cycles, appetite, and cognition.[3] The histamine H₃ receptor (H₃R), predominantly expressed in the central nervous system, acts as a key modulator of neurotransmitter release.[1] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it negatively regulates the release of other important neurotransmitters, including acetylcholine, norepinephrine, serotonin, and dopamine.[1]

Impaired cholinergic neurotransmission is a well-established factor in the pathophysiology of cognitive deficits observed in conditions like Alzheimer's disease.[1] Consequently, the H₃R has emerged as an attractive therapeutic target for cognitive disorders. Antagonists and inverse agonists of the H₃R are hypothesized to enhance cognitive function by disinhibiting the release of histamine and, more importantly, pro-cognitive neurotransmitters like acetylcholine. JNJ-10181457 is a selective, non-imidazole H₃R antagonist developed to investigate this therapeutic hypothesis.[1][4]

Mechanism of Action

JNJ-10181457 exerts its pro-cognitive effects primarily through the blockade of the histamine H₃ receptor. Its mechanism can be understood through two key functions:

  • Increased Acetylcholine (ACh) and Norepinephrine (NE) Release: In brain regions critical for learning and memory, such as the frontal cortex, H₃ receptors are located on presynaptic terminals of cholinergic and noradrenergic neurons.[1][2] JNJ-10181457 antagonizes these receptors, removing the tonic inhibitory control and thereby increasing the release of ACh and NE into the synaptic cleft.[1] This normalization of cholinergic neurotransmission is believed to be the principal driver of its efficacy in reversing scopolamine-induced cognitive deficits.[1]

  • Neuroinflammatory Modulation: Beyond its effects on neurotransmitter release, JNJ-10181457 has been shown to act as a histamine H₃ receptor inverse agonist that regulates microglial function.[3] Studies have demonstrated that it can suppress ATP-induced microglial migration (chemotaxis) and inhibit phagocytosis.[3] Furthermore, in a lipopolysaccharide (LPS)-induced depression model, JNJ-10181457 reduced the upregulation of pro-inflammatory cytokines in microglia.[3] This suggests a secondary mechanism involving the modulation of neuroinflammation, which may contribute to its overall therapeutic potential in neurocognitive disorders.

JNJ-10181457_Signaling_Pathway Mechanism of H₃ Receptor Antagonism cluster_presynaptic Presynaptic Neuron (e.g., Cholinergic) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron H3R Histamine H₃ Receptor Vesicles ACh Vesicles H3R->Vesicles Inhibits ACh_released Increased ACh Vesicles->ACh_released Release JNJ JNJ-10181457 JNJ->H3R Blocks AChR ACh Receptors ACh_released->AChR Activates Histamine Histamine Histamine->H3R Activates & Inhibits Release

Caption: Antagonism of presynaptic H₃ receptors by JNJ-10181457.

Pharmacological Profile

JNJ-10181457 is characterized by its high affinity and selectivity for the histamine H₃ receptor.

Data Presentation: In Vitro Binding Affinity

The binding affinity of JNJ-10181457 has been quantified for both human and rat H₃ receptors, as summarized below.

Receptor SpeciespKᵢ ValueKᵢ Value (nM)Reference
Human H₃ Receptor8.931.17[5]
Rat H₃ Receptor8.157.08[5]

Preclinical Efficacy in Cognitive Models

The pro-cognitive effects of JNJ-10181457 have been evaluated in several translational rat models of cognition.[1]

Pharmacokinetics and Receptor Occupancy

A single intraperitoneal (i.p.) administration of JNJ-10181457 at a dose of 10 mg/kg in rats resulted in significant exposure in both plasma and the brain, achieving maximal H₃ receptor occupancy.[1] This confirms that the compound is brain penetrant and engages its target at behaviorally effective doses.[1][2]

Reversal of Chemically-Induced Cognitive Deficits

In the Delayed Non-Matching to Position (DNMTP) task, a measure of working memory, cognitive impairment was induced in rats using the muscarinic antagonist scopolamine (0.06 mg/kg, i.p.).[1] Administration of JNJ-10181457 (10 mg/kg, i.p.) significantly reversed the scopolamine-induced decrease in correct responding.[1] This effect was comparable to that of the acetylcholinesterase inhibitor donepezil and was directly associated with the normalization of acetylcholine levels in the cortex.[1]

Enhancement of Learning and Cognitive Flexibility

The effects of repeated administration of JNJ-10181457 were assessed in a reversal learning task, which evaluates cognitive flexibility.[1] Rats treated repeatedly with JNJ-10181457 (10 mg/kg, i.p.) showed a significant increase in the percentage of correct responses.[1] Importantly, discontinuation of the treatment was not associated with any rebound effects on cognitive performance.[1]

Data Presentation: Summary of Preclinical Efficacy Studies
Model / TaskSpeciesDosing Regimen (JNJ-10181457)Cognitive ChallengeKey OutcomeReference
Delayed Non-Matching to Position (DNMTP)Rat10 mg/kg, i.p. (single dose)Scopolamine (0.06 mg/kg, i.p.)Significantly reversed the scopolamine-induced deficit in correct responding.[1]
Reversal Learning TaskRat10 mg/kg, i.p. (repeated admin.)N/ASignificantly increased the percentage of correct responses.[1]
Imetit-Induced Water LickingRat10 mg/kg, i.p. (single dose)Imetit (H₃ agonist, 3 mg/kg, s.c.)Reversed imetit-induced water licking, demonstrating functional H₃ antagonism.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The core protocols used to evaluate JNJ-10181457 are outlined below.

Delayed Non-Matching to Position (DNMTP) Task Protocol
  • Apparatus: A two-lever operant chamber.

  • Training: Rats are trained to press a lever for a food reward. In the DNMTP task, a "sample" lever is presented. After a delay, both levers are presented, and the rat must press the "non-matching" lever (the one not previously presented) to receive a reward.

  • Cognitive Impairment: A cognitive deficit is induced via intraperitoneal (i.p.) injection of scopolamine (e.g., 0.06 mg/kg).[1]

  • Drug Administration: JNJ-10181457 (e.g., 10 mg/kg, i.p.) or vehicle is administered prior to the testing session.[1]

  • Testing: The percentage of correct responses on non-matching trials is recorded and analyzed.

DNMTP_Workflow Experimental Workflow for Scopolamine Challenge Model A 1. Animal Habituation & Training (DNMTP) B 2. Establish Stable Baseline Performance A->B C 3. Pre-treatment (Vehicle or JNJ-10181457) B->C D 4. Cognitive Challenge (Scopolamine 0.06 mg/kg) C->D E 5. Behavioral Testing (% Correct Responses) D->E F 6. Data Analysis (Comparison of Groups) E->F

Caption: Workflow for the DNMTP cognitive deficit model.

Reversal Learning Task Protocol
  • Apparatus: A two-choice discrimination chamber (e.g., two-lever operant chamber).

  • Initial Learning: The animal is trained on a simple discrimination rule (e.g., pressing the left lever yields a reward, while the right does not). Training continues until a performance criterion is met.

  • Drug Administration: The animal is treated with JNJ-10181457 (e.g., 10 mg/kg, i.p.) or vehicle on a repeated schedule.[1]

  • Reversal Phase: The rule is reversed (e.g., the right lever now yields the reward, and the left does not).

  • Testing: The primary measure is the number of trials or errors required for the animal to adapt and reach the performance criterion on the new rule. An increase in the percentage of correct responses indicates enhanced cognitive flexibility.[1]

In Vivo Microdialysis Protocol
  • Surgical Preparation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex) of an anesthetized rat.

  • Recovery: The animal is allowed to recover from surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples, containing extracellular fluid from the target brain region, are collected at regular intervals.

  • Drug Administration: JNJ-10181457 or vehicle is administered, and sample collection continues to measure changes in neurotransmitter levels over time.

  • Analysis: The concentration of neurotransmitters (e.g., acetylcholine) in the dialysate is quantified using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC).

Neuroinflammatory Modulation

Recent evidence indicates that the therapeutic effects of JNJ-10181457 may extend beyond simple neurotransmitter modulation to include effects on brain immune cells.[3]

As a histamine H₃R inverse agonist, JNJ-10181457 has been shown to inhibit several key functions of activated microglia, the resident immune cells of the brain.[3] In ex vivo and in vivo models, the compound suppressed microglial chemotaxis towards ATP and inhibited the phagocytosis of dead neurons and zymosan particles.[3] This suggests that H₃R blockade can dampen the brain's inflammatory response, a process implicated in the pathology of many neurodegenerative and psychiatric disorders.

JNJ-10181457_Microglia_Pathway Modulation of Microglial Activity cluster_effects Microglial Functions Insult Neuroinflammatory Stimulus (e.g., ATP, LPS) Microglia Microglia Activation Insult->Microglia Chemotaxis Chemotaxis Microglia->Chemotaxis Phagocytosis Phagocytosis Microglia->Phagocytosis Cytokines Pro-inflammatory Cytokine Production Microglia->Cytokines JNJ JNJ-10181457 JNJ->Chemotaxis JNJ->Phagocytosis JNJ->Cytokines

Caption: JNJ-10181457 inhibits key functions of activated microglia.

Clinical Development Status

Based on a review of publicly available information, there are no disclosed clinical trials for JNJ-10181457 dihydrochloride for cognitive enhancement or any other indication in humans. Its development appears to be confined to the preclinical stage, where it serves as a valuable tool compound for elucidating the role of the histamine H₃ receptor in cognition and other CNS functions.

Summary and Future Directions

JNJ-10181457 is a well-characterized preclinical compound that potently and selectively antagonizes the histamine H₃ receptor, leading to enhanced cholinergic and noradrenergic neurotransmission. Its efficacy in validated animal models of working memory and cognitive flexibility provides a strong rationale for the therapeutic potential of H₃R antagonists in treating cognitive deficits.[1] The additional discovery of its ability to modulate microglial activity opens a new avenue for its potential application in disorders with a neuroinflammatory component.[3]

Future research should aim to:

  • Evaluate the efficacy of JNJ-10181457 in animal models of specific neurodegenerative diseases, such as Alzheimer's disease models.

  • Explore its effects on other domains of cognition, including attention and executive function.

  • Conduct comprehensive preclinical safety and toxicology studies to determine its suitability for potential clinical development.

  • Investigate the downstream signaling pathways affected by H₃R antagonism in microglia to better understand its anti-inflammatory effects.

The robust preclinical data package for JNJ-10181457 provides a solid foundation for further research into the therapeutic utility of histamine H₃ receptor blockade for cognitive enhancement.

References

The Role of JNJ-10181457 Dihydrochloride in Modulating Microglial Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of neuroinflammatory and neurodegenerative diseases. Their functions, including migration to sites of injury (chemotaxis), clearance of cellular debris and pathogens (phagocytosis), and secretion of signaling molecules (cytokines), are tightly regulated. JNJ-10181457 dihydrochloride, a potent and selective histamine H3 receptor (H3R) inverse agonist, has emerged as a significant modulator of microglial activity. This technical guide provides an in-depth analysis of the role of JNJ-10181457 in regulating key microglial functions, supported by experimental evidence. We detail the experimental protocols for assessing these functions and present quantitative data in a structured format. Furthermore, we visualize the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of JNJ-10181457's mechanism of action on microglia.

Introduction to JNJ-10181457 Dihydrochloride

JNJ-10181457 is a non-imidazole, brain-penetrant inverse agonist of the histamine H3 receptor.[1] The H3R is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine and norepinephrine.[1] In the context of the CNS, H3Rs are also expressed on microglia, suggesting a role for histamine signaling in neuroinflammation.[2][3] JNJ-10181457, by acting as an inverse agonist, not only blocks the action of agonists but also reduces the basal activity of the H3 receptor. This compound has been investigated for its potential therapeutic effects in cognitive disorders and, more recently, for its influence on microglial functions related to neuroinflammation and depression.[1][2]

Modulation of Microglial Functions by JNJ-10181457

Experimental evidence, primarily from in vivo and ex vivo studies, demonstrates that JNJ-10181457 significantly impacts the core functions of microglia.[2]

Inhibition of Microglial Chemotaxis

Microglial migration to sites of injury or inflammation is a critical first step in the neuroinflammatory response. This process is often triggered by chemoattractants such as adenosine triphosphate (ATP) released from damaged cells. Studies have shown that JNJ-10181457 can effectively suppress microglial chemotaxis.

Quantitative Data Summary: Effect of JNJ-10181457 on Microglial Chemotaxis

Experimental ModelChemoattractantEffect of JNJ-10181457Quantitative MeasureReference
Hippocampal SlicesATPSignificant suppression of microglial migrationData not publicly available[2]

Note: While the primary literature describes the effect as a "significant suppression," specific quantitative data such as IC50 values or percentage inhibition are not publicly available.

Attenuation of Microglial Phagocytosis

Phagocytosis is a vital microglial function for clearing apoptotic cells, cellular debris, and pathogens, thereby maintaining CNS homeostasis. However, dysregulated phagocytosis can contribute to neuronal damage. JNJ-10181457 has been shown to inhibit microglial phagocytic activity.

Quantitative Data Summary: Effect of JNJ-10181457 on Microglial Phagocytosis

Experimental ModelPhagocytic TargetEffect of JNJ-10181457Quantitative MeasureReference
Hippocampal SlicesN-methyl-d-aspartate (NMDA)-induced dead neuronsInhibition of engulfmentData not publicly available[2]
Prefrontal Cortex (in vivo)Zymosan particlesPrevention of increased uptake by activated microgliaData not publicly available[2]

Note: The available literature indicates "inhibition" and "prevention" of phagocytosis, but specific quantitative metrics are not provided.

Reduction of Pro-inflammatory Cytokine Production

In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Chronic production of these cytokines can be neurotoxic. JNJ-10181457 has demonstrated the ability to reduce the production of these inflammatory mediators.

Quantitative Data Summary: Effect of JNJ-10181457 on Microglial Cytokine Production

Experimental ModelInflammatory StimulusCytokine(s) MeasuredEffect of JNJ-10181457Quantitative MeasureReference
In vivo (LPS-induced depression model)Lipopolysaccharide (LPS)Pro-inflammatory cytokinesReduced upregulationData not publicly available[2]

Note: The term "reduced upregulation" is used in the source material without providing specific percentages of reduction or concentration-response data.

Signaling Pathways and Mechanisms of Action

JNJ-10181457 exerts its effects on microglia primarily through its interaction with the histamine H3 receptor, a G protein-coupled receptor (GPCR).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JNJ10181457 JNJ-10181457 H3R Histamine H3 Receptor (H3R) JNJ10181457->H3R Inverse Agonism Microglial_Functions Microglial Functions: - Chemotaxis - Phagocytosis - Cytokine Production G_protein Gi/o Protein H3R->G_protein Inhibition AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Signaling (e.g., PKA, EPAC) cAMP->Downstream Downstream->Microglial_Functions Modulation

Caption: Proposed signaling pathway of JNJ-10181457 in microglia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited in the investigation of JNJ-10181457's effects on microglial function.

Microglial Chemotaxis Assay (Hippocampal Slice Model)

G A Prepare acute hippocampal slices (300-400 µm) from adult mice. B Pre-incubate slices with JNJ-10181457 or vehicle control. A->B C Locally inject ATP (chemoattractant) into the slice using a micropipette. B->C D Perform time-lapse imaging of Iba1-positive microglia migrating towards the ATP source. C->D E Quantify microglial migration (e.g., number of cells, distance migrated) using imaging software. D->E

Caption: Workflow for the microglial chemotaxis assay.

Protocol:

  • Animals: Utilize adult C57BL/6 mice. All procedures should be in accordance with institutional animal care and use guidelines.

  • Slice Preparation:

    • Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare 300-400 µm thick horizontal hippocampal slices using a vibratome in ice-cold aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Drug Treatment:

    • Transfer slices to a recording chamber continuously perfused with oxygenated aCSF.

    • Pre-incubate the slices with JNJ-10181457 dihydrochloride (at desired concentrations) or vehicle control for 30 minutes.

  • Chemoattractant Application:

    • Prepare a solution of ATP in aCSF.

    • Using a patch pipette, locally apply ATP to the stratum radiatum of the CA1 region via picospritzing.

  • Imaging and Analysis:

    • Visualize microglia using two-photon microscopy in transgenic mice expressing a fluorescent reporter in microglia (e.g., CX3CR1-GFP) or by post-hoc immunohistochemistry for Iba1.

    • Acquire time-lapse images of microglial migration towards the ATP source for 60-90 minutes.

    • Quantify the number of microglia migrating towards the injection site and the distance of migration over time using image analysis software (e.g., ImageJ, Imaris).

Microglial Phagocytosis Assay (Zymosan Particle Uptake)

G A Administer JNJ-10181457 or vehicle to mice. B Inject fluorescently labeled zymosan particles into the prefrontal cortex. A->B C Allow for phagocytosis to occur in vivo. B->C D Perfuse the animals and prepare brain sections. C->D E Perform immunohistochemistry for a microglial marker (e.g., Iba1). D->E F Quantify the uptake of zymosan particles by microglia using confocal microscopy. E->F

Caption: Workflow for the in vivo microglial phagocytosis assay.

Protocol:

  • Animals and Drug Administration:

    • Use adult male C57BL/6 mice.

    • Administer JNJ-10181457 dihydrochloride or vehicle via intraperitoneal (i.p.) injection.

  • Zymosan Injection:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Inject fluorescently labeled zymosan A bioparticles into the prefrontal cortex.

  • Tissue Processing:

    • After a designated time for phagocytosis (e.g., 24 hours), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brain, post-fix in 4% PFA, and then cryoprotect in a sucrose solution.

    • Prepare coronal brain sections (e.g., 30 µm) using a cryostat.

  • Immunohistochemistry and Imaging:

    • Perform immunohistochemical staining for the microglial marker Iba1.

    • Use a secondary antibody conjugated to a different fluorophore than the zymosan particles.

    • Acquire z-stack images of the injection site using a confocal microscope.

  • Quantification:

    • Quantify the number of Iba1-positive cells that have engulfed fluorescent zymosan particles.

    • Measure the fluorescence intensity of zymosan within Iba1-positive cells as an indicator of the amount of phagocytosed material.

Pro-inflammatory Cytokine Production Assay (LPS-induced in vivo)

G A Pre-treat mice with JNJ-10181457 or vehicle. B Administer LPS to induce a systemic inflammatory response. A->B C Collect brain tissue at a specific time point post-LPS injection. B->C D Isolate RNA or protein from the brain tissue. C->D E Measure pro-inflammatory cytokine (e.g., IL-1β, TNF-α) mRNA levels by qPCR or protein levels by ELISA/Western blot. D->E

Caption: Workflow for the in vivo cytokine production assay.

Protocol:

  • Animals and Treatment:

    • Use adult male C57BL/6 mice.

    • Pre-treat mice with JNJ-10181457 dihydrochloride or vehicle (i.p.).

    • After a specified pre-treatment time (e.g., 30-60 minutes), administer LPS (i.p.) to induce an inflammatory response.

  • Tissue Collection:

    • At a peak time for cytokine expression (e.g., 2-6 hours post-LPS), euthanize the mice and rapidly dissect the brain or specific brain regions (e.g., hippocampus, cortex).

  • Quantitative Real-Time PCR (qPCR) for Cytokine mRNA:

    • Homogenize the brain tissue and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using specific primers for IL-1β, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Calculate the relative expression of cytokine mRNA using the ΔΔCt method.

  • ELISA for Cytokine Protein Levels:

    • Homogenize the brain tissue in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the protein concentration of the supernatant.

    • Use commercially available ELISA kits to quantify the levels of IL-1β, TNF-α, and IL-6 in the brain lysates, following the manufacturer's instructions.

Conclusion and Future Directions

JNJ-10181457 dihydrochloride demonstrates a clear modulatory role in microglial function, primarily through the inverse agonism of the histamine H3 receptor. Its ability to inhibit chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines positions it as a compound of interest for therapeutic strategies targeting neuroinflammation. The findings suggest that by dampening excessive microglial activation, JNJ-10181457 could be beneficial in conditions characterized by a chronic neuroinflammatory component.

Future research should focus on elucidating the precise intracellular signaling cascades downstream of H3R that are affected by JNJ-10181457 in microglia. Furthermore, obtaining detailed quantitative data, including concentration-response curves and IC50 values for its effects on various microglial functions, is essential for a more complete understanding of its potency and therapeutic window. Investigating the long-term effects of JNJ-10181457 treatment on microglial phenotype and function in chronic disease models will also be crucial in evaluating its potential as a novel neuro-immunomodulatory agent.

References

The Dawn of a New Era in Neurological Therapeutics: A Technical Guide to Non-Imidazolyl Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor, has emerged as a compelling target for the treatment of a spectrum of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[1][2] Early drug discovery efforts centered on imidazole-based antagonists, mirroring the structure of the endogenous ligand, histamine. However, these compounds were often beleaguered by suboptimal pharmacokinetic properties and potential for drug-drug interactions due to inhibition of cytochrome P450 enzymes.[3] This necessitated a paradigm shift towards the discovery and development of non-imidazole H3 receptor antagonists, a class of compounds that has demonstrated improved drug-like properties and has culminated in the successful clinical translation of pitolisant (Wakix®).[4][5] This in-depth technical guide provides a comprehensive overview of the discovery and development of these novel therapeutics, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and logical processes.

H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins. Its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the dissociated G protein can directly modulate the activity of voltage-gated calcium channels, leading to a reduction in calcium influx and, consequently, inhibiting neurotransmitter release. As a presynaptic autoreceptor, it inhibits the release of histamine from histaminergic neurons. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Antagonists of the H3 receptor block this inhibitory tone, thereby increasing the release of these neurotransmitters in key brain regions.

H3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R H3 Receptor Histamine->H3R Binds Gi_alpha Gαi/o H3R->Gi_alpha Activates Gi_betagamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces production VGCC Voltage-Gated Ca2+ Channel Ca2 Ca2+ VGCC->Ca2 Reduces influx Gi_alpha->AC Inhibits Gi_betagamma->VGCC Inhibits Neurotransmitter_Release Neurotransmitter Release Ca2->Neurotransmitter_Release Inhibits

Caption: Histamine H3 Receptor Signaling Pathway.

Drug Discovery Workflow for Non-Imidazolyl H3 Receptor Antagonists

The discovery of novel non-imidazole H3 receptor antagonists follows a structured, multi-stage process common to GPCR drug discovery. This workflow begins with target identification and validation, followed by high-throughput screening (HTS) of large compound libraries to identify initial "hits." Promising hits undergo a rigorous hit-to-lead optimization phase, where medicinal chemists synthesize and evaluate analogs to improve potency, selectivity, and drug-like properties. Lead compounds are then subjected to in-depth preclinical characterization, including in vivo efficacy studies in animal models and detailed pharmacokinetic and safety assessments. Successful preclinical candidates can then progress to clinical trials.

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Compound Libraries Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identified Hits Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies Preclinical Preclinical Development Lead_Opt->Preclinical Preclinical Candidate Clinical Clinical Trials Preclinical->Clinical IND Filing Approval Regulatory Approval & Market Clinical->Approval NDA Filing

Caption: Drug Discovery Workflow for H3 Antagonists.

Quantitative Data Summary

The following tables summarize key in vitro binding affinities and in vivo pharmacokinetic parameters for a selection of notable non-imidazole H3 receptor antagonists.

Table 1: In Vitro Binding Affinities of Non-Imidazolyl H3 Receptor Antagonists

CompoundChemical ClassHuman H3R Ki (nM)Rat H3R Ki (nM)Reference(s)
PitolisantPiperidine1-[6]
ABT-239Benzofuran0.451.2[7]
GSK239512-0.12-[8]
DL76Piperidine22-[9]
A-923Aryloxyalkyl piperazine-High Affinity[10]
ADS0314-Oxypiperidine Ether12.5-[1]

Table 2: Pharmacokinetic Parameters of Selected Non-Imidazolyl H3 Receptor Antagonists

CompoundSpeciest1/2 (h)Oral Bioavailability (%)Protein Binding (%)Reference(s)
PitolisantHuman10-12~90>90[4]
ABT-239Rat4-552-89-[7][11]
ABT-239Dog852-89-[11]
ABT-239Monkey2952-89-[11]
DL76Rat1.4160.9-[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used in the characterization of non-imidazole H3 receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human or rat H3 receptor.

  • Radioligand (e.g., [3H]-Nα-methylhistamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Test compounds at various concentrations.

  • Non-specific binding control (e.g., 10 µM clobenpropit).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Incubate cell membranes (20-25 µg protein/well) with the radioligand (at a concentration near its Kd value) and varying concentrations of the test compound in a 96-well plate.

  • To determine non-specific binding, incubate a set of wells with the radioligand and a high concentration of an unlabeled H3 receptor ligand.

  • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to act as an antagonist or inverse agonist at the Gi-coupled H3 receptor by quantifying its effect on intracellular cAMP levels.

Materials:

  • Cells stably expressing the H3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • H3 receptor agonist (e.g., (R)-α-methylhistamine) for antagonist mode.

  • Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP levels for inverse agonist mode.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure (Antagonist Mode):

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 30 minutes).

  • Add a fixed concentration of the H3 receptor agonist to stimulate the receptor and incubate for another defined period (e.g., 15 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation.

In Vivo Dipsogenia Model

This animal model assesses the in vivo efficacy of H3 receptor antagonists by measuring their ability to block the drinking behavior (dipsogenia) induced by an H3 receptor agonist.

Animals:

  • Male CD-1 mice or Wistar rats.

Materials:

  • H3 receptor agonist (e.g., (R)-α-methylhistamine; R-α-MeHA).

  • Test compound (H3 receptor antagonist).

  • Vehicle for drug administration (e.g., saline).

  • Water bottles and balances for measuring water consumption.

Procedure:

  • House the animals individually with free access to food but remove water bottles at the start of the experiment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a specific pretreatment time.

  • After the pretreatment period, administer the H3 receptor agonist (e.g., 30 mg/kg R-α-MeHA, i.p.).

  • Immediately after agonist administration, return the animals to their home cages with pre-weighed water bottles.

  • Measure water consumption at specific time intervals (e.g., 30, 60, and 120 minutes) by re-weighing the water bottles.

  • Analyze the data to determine if the test compound significantly attenuates the agonist-induced increase in water intake compared to the vehicle-treated group.

Structure-Activity Relationship (SAR) of Piperidine Ether H3 Antagonists

The development of potent and selective non-imidazole H3 receptor antagonists has been heavily reliant on systematic structure-activity relationship (SAR) studies. The piperidine ether scaffold has proven to be a particularly fruitful area of exploration. A generalized SAR for this class of compounds can be summarized as follows: a basic amine (typically a piperidine), a central linker containing an ether functionality, and a lipophilic aromatic moiety are key pharmacophoric elements. Modifications to each of these regions have been systematically explored to optimize potency and pharmacokinetic properties.

SAR_Piperidine_Ether cluster_scaffold Piperidine Ether Scaffold cluster_modifications Structural Modifications & SAR Basic_Amine Basic Amine (e.g., Piperidine) Amine_Mod Amine Modification (Ring size, substitution) Basic_Amine->Amine_Mod Influences pKa, selectivity Linker Linker (Alkyl chain with ether) Linker_Mod Linker Modification (Length, rigidity) Linker->Linker_Mod Impacts potency, flexibility Lipophilic_Moiety Lipophilic Moiety (e.g., Substituted Phenyl) Aromatic_Mod Aromatic Substitution (Position, electronics) Lipophilic_Moiety->Aromatic_Mod Modulates potency, PK properties

Caption: SAR of Piperidine Ether H3 Antagonists.

Conclusion

The discovery and development of non-imidazole H3 receptor antagonists represent a significant advancement in the pursuit of novel treatments for a range of debilitating neurological and psychiatric conditions. By moving beyond the structural constraints of the endogenous ligand, researchers have successfully identified and optimized compounds with superior pharmacokinetic profiles and clinical efficacy. The continued application of rational drug design, guided by a deep understanding of H3 receptor pharmacology and structure-activity relationships, holds immense promise for the future development of even more refined and effective therapeutics targeting this important receptor. This technical guide provides a foundational resource for professionals in the field, offering a comprehensive overview of the key data, methodologies, and conceptual frameworks that have driven this exciting area of drug discovery.

References

JNJ-10181457 Dihydrochloride: A Technical Overview of its Potential in Models Relevant to Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is no direct evidence of JNJ-10181457 dihydrochloride being evaluated in established Alzheimer's disease (AD) animal models (e.g., APP/PS1, 3xTg-AD) for its effects on core pathologies such as amyloid-beta (Aβ) plaque deposition or tau hyperphosphorylation. This technical guide, therefore, summarizes the potential of JNJ-10181457 in the context of AD by examining its demonstrated effects in preclinical models of cognitive deficits and neuroinflammation, which are key features of the disease.

Executive Summary

JNJ-10181457 is a potent and selective, non-imidazole histamine H3 receptor antagonist/inverse agonist that is brain-penetrant.[1] The primary mechanism of action relevant to potential Alzheimer's disease therapeutics is its ability to increase the release of several key neurotransmitters in the brain, including acetylcholine, by blocking the inhibitory presynaptic H3 autoreceptors.[1] This pro-cognitive effect has been demonstrated in rodent models of memory impairment.[1] Furthermore, JNJ-10181457 has been shown to modulate microglial activity, suggesting a potential role in mitigating the neuroinflammatory component of Alzheimer's disease.[2] This document provides a detailed overview of the preclinical data, experimental methodologies, and hypothesized signaling pathways related to JNJ-10181457's potential application in Alzheimer's disease research.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively.[3][4] In the context of Alzheimer's disease, the cholinergic hypothesis posits that a decline in acetylcholine levels contributes significantly to cognitive decline.[5] By antagonizing the H3 receptor, JNJ-10181457 disinhibits the release of acetylcholine and other neurotransmitters like norepinephrine in cortical regions, which are crucial for learning and memory.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron JNJ-10181457 JNJ-10181457 H3R Histamine H3 Receptor JNJ-10181457->H3R Antagonism/Inverse Agonism Vesicle Neurotransmitter Vesicles (e.g., Acetylcholine) H3R->Vesicle Inhibition Synapse Synaptic Cleft Vesicle->Synapse Release Receptor Postsynaptic Receptors (e.g., nAChR, mAChR) Synapse->Receptor Binding Cognitive Function Cognitive Function Receptor->Cognitive Function Signal Transduction

Mechanism of Pro-Cognitive Effect of JNJ-10181457.

Preclinical Efficacy in Cognitive Deficit Models

JNJ-10181457 has demonstrated efficacy in rodent models of cognitive impairment, which are relevant for assessing potential symptomatic treatments for Alzheimer's disease.

Quantitative Data Summary
Model Species Compound/Treatment Dose Key Finding Reference
Delayed Non-Matching to Position (DNMTP) TaskRatScopolamine + JNJ-101814570.06 mg/kg (scopolamine), 10 mg/kg (JNJ-10181457)Significantly reversed scopolamine-induced deficits in correct responding.[1]
Imetit-induced Water LickingRatJNJ-1018145710 mg/kgReversed imetit-induced water licking, similar to thioperamide.[1]
Reversal Learning TaskRatJNJ-10181457 (repeated administration)10 mg/kgSignificantly increased percentage of correct responding.[1]
Experimental Protocols

Delayed Non-Matching to Position (DNMTP) Task:

  • Apparatus: A standard two-lever operant chamber.

  • Procedure:

    • Sample Phase: One of the two levers is presented. The rat must press the presented lever to receive a food reward.

    • Delay Phase: A variable delay period is introduced.

    • Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward.

  • Drug Administration: Scopolamine (0.06 mg/kg, i.p.) is administered to induce a cognitive deficit. JNJ-10181457 (10 mg/kg, i.p.) is administered to test for reversal of this deficit.[1]

  • Primary Endpoint: Percentage of correct responses in the choice phase.

start Start sample Sample Phase: One lever presented start->sample delay Delay sample->delay choice Choice Phase: Both levers presented delay->choice reward Reward choice->reward Correct (Non-matching) end End choice->end Incorrect reward->end

DNMTP Experimental Workflow.

Potential Role in Neuroinflammation

Neuroinflammation, mediated by microglial cells, is a key component of Alzheimer's disease pathology. JNJ-10181457 has been shown to modulate microglial functions in vitro and ex vivo.[2]

Quantitative Data Summary
Model Preparation Treatment Key Finding Reference
Microglial ChemotaxisHippocampal SlicesATP + JNJ-10181457Significantly suppressed ATP-induced microglial migration.[2]
Microglial PhagocytosisHippocampal SlicesNMDA + JNJ-10181457Inhibited microglial engulfment of dead neurons.[2]
Pro-inflammatory Cytokine ProductionLPS-induced depression model (in vivo)LPS + JNJ-10181457Reduced LPS-induced upregulation of microglial pro-inflammatory cytokines.[2]
Hypothesized Signaling Pathway in Microglia

The histamine H3 receptor is expressed on microglia.[2] As an inverse agonist, JNJ-10181457 may suppress the basal activity of the H3 receptor, leading to a reduction in pro-inflammatory signaling cascades.

cluster_microglia Microglia JNJ-10181457 JNJ-10181457 H3R Histamine H3 Receptor JNJ-10181457->H3R Inverse Agonism Pro-inflammatory Signaling e.g., NF-κB pathway H3R->Pro-inflammatory Signaling Inhibition Cytokine Production IL-1β, TNF-α, etc. Pro-inflammatory Signaling->Cytokine Production Suppression Neuroinflammation Neuroinflammation Cytokine Production->Neuroinflammation Reduced Contribution

Hypothesized Anti-Inflammatory Mechanism of JNJ-10181457.

Discussion and Future Directions

The existing preclinical data suggest that JNJ-10181457 dihydrochloride could potentially address two key aspects of Alzheimer's disease: cognitive decline and neuroinflammation. Its ability to enhance cholinergic neurotransmission provides a strong rationale for its potential to offer symptomatic relief of cognitive deficits.[1] The modulation of microglial activity points towards a possible disease-modifying effect by dampening the chronic neuroinflammatory state observed in AD brains.[2]

However, the lack of studies in established Alzheimer's disease models is a significant gap in our understanding of its full potential. Future research should focus on evaluating JNJ-10181457 in transgenic AD models (e.g., APP/PS1, 3xTg-AD) to:

  • Assess its impact on amyloid-beta plaque deposition and soluble Aβ levels.

  • Investigate its effects on tau pathology, including hyperphosphorylation and aggregation.

  • Elucidate the long-term effects on cognitive function in the context of progressive AD-like pathology.

Such studies would be crucial to determine if the pro-cognitive and anti-inflammatory effects of JNJ-10181457 translate into a meaningful disease-modifying potential for Alzheimer's disease.

References

An In-depth Technical Guide to the Therapeutic Targets of JNJ-10181457 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 dihydrochloride is a potent, selective, and brain-penetrant non-imidazole antagonist of the histamine H3 receptor (H3R).[1] This technical guide provides a comprehensive overview of the therapeutic targets of JNJ-10181457, consolidating available data on its mechanism of action, pharmacological effects, and the experimental methodologies used for its characterization. The primary therapeutic target of JNJ-10181457 is the H3R, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters. By antagonizing the H3R, JNJ-10181457 enhances the release of acetylcholine and norepinephrine, neurotransmitters crucial for cognitive processes. Furthermore, emerging evidence highlights its role in modulating neuroinflammation through its action on microglial H3Rs. This document aims to serve as a detailed resource for researchers and professionals involved in the development of novel therapeutics for neurological and cognitive disorders.

Introduction

JNJ-10181457 dihydrochloride has been investigated for its therapeutic potential in cognitive deficits and other neurological conditions. Its primary mechanism of action revolves around the blockade of the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[2][3][4] The H3R functions as a key regulator of several neurotransmitter systems, and its antagonism presents a promising strategy for enhancing cognitive function and addressing neuroinflammatory processes.

Primary Therapeutic Target: Histamine H3 Receptor

The principal therapeutic target of JNJ-10181457 is the histamine H3 receptor. As an antagonist and likely an inverse agonist at this receptor, JNJ-10181457 blocks the inhibitory effect of histamine on neurotransmitter release, leading to increased synaptic levels of acetylcholine and norepinephrine.[5]

Binding Affinity and Potency

JNJ-10181457 exhibits high affinity for both rat and human H3 receptors. The available quantitative data on its binding affinity is summarized in the table below.

Parameter Species Value Reference
pKiRat H3 Receptor8.15[5]
pKiHuman H3 Receptor8.93[5]
Signaling Pathway

The histamine H3 receptor is a Gαi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, JNJ-10181457 blocks this signaling cascade, thereby preventing the downstream effects of H3R activation.

H3R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H3R H3 Receptor Histamine->H3R JNJ-10181457 JNJ-10181457 JNJ-10181457->H3R Antagonism G_protein Gαi/o H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Neurotransmitter_Release_Inhibition Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release_Inhibition

Caption: Histamine H3 Receptor Signaling Pathway and the antagonistic action of JNJ-10181457.

Effects on Neurotransmitter Systems

A key therapeutic effect of JNJ-10181457 is its ability to modulate the release of neurotransmitters involved in cognition and arousal.

Acetylcholine and Norepinephrine Release

In vivo microdialysis studies in rats have demonstrated that JNJ-10181457 increases the extracellular levels of acetylcholine and norepinephrine in the frontal cortex.[5] This effect is consistent with the blockade of presynaptic H3 heteroreceptors on cholinergic and noradrenergic nerve terminals.

Experimental Protocol: In Vivo Microdialysis

While the specific, detailed protocol for JNJ-10181457 is not publicly available, a general methodology for in vivo microdialysis to measure neurotransmitter release is as follows:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex).

  • Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of JNJ-10181457.

  • Neurotransmitter Analysis: The concentration of acetylcholine and norepinephrine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Microdialysis_Workflow A Anesthetized Rat B Stereotaxic Implantation of Guide Cannula A->B C Recovery Period B->C D Insertion of Microdialysis Probe C->D E Perfusion with aCSF D->E F Collection of Baseline Dialysate Samples E->F G Administration of JNJ-10181457 F->G H Collection of Post-treatment Dialysate Samples G->H I HPLC-ED Analysis of Neurotransmitters H->I J Data Analysis I->J

Caption: General workflow for in vivo microdialysis experiments.

Modulation of Microglial Function

Recent studies have identified a novel therapeutic target for JNJ-10181457: the histamine H3 receptor on microglia, the resident immune cells of the brain.

Anti-inflammatory Effects

JNJ-10181457 has been shown to act as an inverse agonist at H3Rs on microglia, inhibiting key functions associated with neuroinflammation, including chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines.[6]

Experimental Protocol: Microglial Activation Assay

A general protocol to assess the effect of JNJ-10181457 on microglial activation is outlined below:

  • Cell Culture: Primary microglia are isolated from rodent brains and cultured.

  • Stimulation: Microglia are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an activated state.

  • Treatment: Cells are treated with varying concentrations of JNJ-10181457.

  • Assessment of Activation Markers:

    • Cytokine Production: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA.

    • Phagocytosis Assay: The ability of microglia to phagocytose fluorescently labeled particles (e.g., zymosan) is quantified.

    • Chemotaxis Assay: The migration of microglia towards a chemoattractant (e.g., ATP) is assessed using a Boyden chamber assay.

Microglia_Activation_Assay cluster_culture Cell Culture and Treatment cluster_assays Assessment of Microglial Function A Isolate and Culture Primary Microglia B Stimulate with LPS A->B C Treat with JNJ-10181457 B->C D Cytokine Measurement (ELISA) C->D E Phagocytosis Assay C->E F Chemotaxis Assay C->F

Caption: Experimental workflow for assessing the impact of JNJ-10181457 on microglial activation.

In Vivo Efficacy in Cognitive Models

The pro-cognitive effects of JNJ-10181457 have been evaluated in rodent models of cognitive impairment.

Reversal of Scopolamine-Induced Deficits

JNJ-10181457 has been shown to reverse the cognitive deficits induced by the muscarinic receptor antagonist scopolamine in rats.[1]

Experimental Protocol: Delayed Non-Matching to Position (DNMTP) Task

A common behavioral paradigm to assess working memory in rodents is the DNMTP task. A generalized protocol is as follows:

  • Apparatus: A two-lever operant chamber.

  • Training: Rats are trained to press a lit lever for a food reward.

  • Testing:

    • Sample Phase: One lever is presented and the rat must press it.

    • Delay Phase: A variable delay period is introduced.

    • Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase to receive a reward.

  • Drug Administration: JNJ-10181457 is administered prior to the testing session to assess its effect on task performance, often in the context of a cognitive impairing agent like scopolamine.

Summary and Future Directions

JNJ-10181457 dihydrochloride is a selective histamine H3 receptor antagonist with significant potential for the treatment of cognitive disorders and neuroinflammatory conditions. Its primary therapeutic action is mediated through the blockade of H3Rs, leading to enhanced cholinergic and noradrenergic neurotransmission. Furthermore, its ability to modulate microglial function opens new avenues for its therapeutic application. Future research should focus on fully elucidating the downstream signaling pathways affected by JNJ-10181457, conducting comprehensive safety and toxicology studies, and advancing this compound into clinical trials to validate its efficacy in human populations.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with JNJ-10181457 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo studies involving JNJ-10181457 dihydrochloride, a selective, non-imidazole histamine H3 receptor antagonist. The provided methodologies are based on established preclinical research to ensure reproducibility and accuracy in evaluating the compound's efficacy and mechanism of action.

Compound Information

Compound Name JNJ-10181457 dihydrochloride
CAS Number 544707-19-9[1]
Molecular Formula C₂₀H₂₈N₂O·2HCl[1]
Molecular Weight 385.37 g/mol [1]
Mechanism of Action Selective histamine H3 receptor antagonist/inverse agonist.[2][3] It normalizes acetylcholine neurotransmission.[3]
Storage Store at room temperature in a dry place.

In Vivo Experimental Protocols

Cognitive Enhancement in a Rat Model of Scopolamine-Induced Deficit

This protocol outlines the use of JNJ-10181457 to reverse cognitive deficits induced by scopolamine in a Delayed Non-Matching to Position (DNMTP) task.[3]

2.1.1. Animals

  • Species: Male Wistar rats

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, with food and water available ad libitum.

2.1.2. Materials

  • JNJ-10181457 dihydrochloride

  • Scopolamine hydrobromide

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • DNMTP apparatus (e.g., operant chamber with two retractable levers)[4]

  • Syringes and needles for intraperitoneal (i.p.) injection

2.1.3. Experimental Procedure

  • Habituation and Training:

    • Habituate the rats to the DNMTP chamber for 2-3 days.

    • Train the rats on the DNMTP task until they reach a stable performance of at least 75% correct responses.[5]

  • Drug Preparation and Administration:

    • Dissolve JNJ-10181457 dihydrochloride in the chosen vehicle to a final concentration for a 10 mg/kg dose.[3]

    • Dissolve scopolamine hydrobromide in sterile saline for a 0.06 mg/kg dose.[3]

    • Administer JNJ-10181457 (10 mg/kg, i.p.) or vehicle 30 minutes before the DNMTP task.[3]

    • Administer scopolamine (0.06 mg/kg, i.p.) or vehicle 15 minutes before the DNMTP task.[3]

  • DNMTP Task:

    • Each trial consists of a sample phase and a choice phase, separated by a delay.

    • Sample Phase: One lever is presented. The rat must press the lever.

    • Delay: A variable delay is introduced (e.g., 1-20 seconds).

    • Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase to receive a reward.

    • Record the percentage of correct responses.

2.1.4. Data Analysis

Analyze the percentage of correct responses using a two-way ANOVA to determine the effects of JNJ-10181457 and scopolamine.

Experimental Workflow for Cognitive Enhancement Study

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Habituation Habituation & Training (DNMTP Task) Drug_Admin Drug Administration - JNJ-10181457 (10 mg/kg, i.p.) - Scopolamine (0.06 mg/kg, i.p.) Habituation->Drug_Admin 30 min pre-task DNMTP_Test DNMTP Task Drug_Admin->DNMTP_Test 15 min pre-task Data_Analysis Data Analysis (% Correct Responses) DNMTP_Test->Data_Analysis

Caption: Workflow for the DNMTP cognitive enhancement study.

Anti-depressant-like Effects in a Mouse Model of Inflammation-Induced Depression

This protocol describes the evaluation of JNJ-10181457 in a lipopolysaccharide (LPS)-induced model of depression in mice.[2]

2.2.1. Animals

  • Species: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, with food and water available ad libitum.

2.2.2. Materials

  • JNJ-10181457 dihydrochloride

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., sterile saline)

  • Apparatus for Tail Suspension Test (TST) and Forced Swim Test (FST)

  • Syringes and needles for intraperitoneal (i.p.) injection

2.2.3. Experimental Procedure

  • Drug and LPS Preparation and Administration:

    • Dissolve JNJ-10181457 dihydrochloride in vehicle. The specific dose for this model is not explicitly stated in the provided abstracts, but a starting dose could be extrapolated from the rat studies (e.g., 10 mg/kg).

    • Dissolve LPS in sterile saline to a concentration for a dose of 0.5-1 mg/kg.[6]

    • Administer JNJ-10181457 or vehicle (i.p.) 30 minutes before LPS administration.

    • Administer LPS (i.p.) to induce a depressive-like state. Behavioral testing is typically performed 24 hours after LPS injection.[7][8]

  • Behavioral Testing (24 hours post-LPS):

    • Tail Suspension Test (TST):

      • Suspend each mouse by its tail using adhesive tape for 6 minutes.

      • Record the total duration of immobility during the last 4 minutes of the test.

    • Forced Swim Test (FST):

      • Place each mouse in a cylinder of water (25°C) for 6 minutes.

      • Record the total duration of immobility during the last 4 minutes of the test.

2.2.4. Data Analysis

Analyze the immobility time in both the TST and FST using a one-way ANOVA followed by a post-hoc test to compare the different treatment groups.

Experimental Workflow for Inflammation-Induced Depression Study

G cluster_exp Experiment Day 1 cluster_test Experiment Day 2 (24h post-LPS) cluster_post Post-Experiment Drug_Admin Drug Administration - JNJ-10181457 (i.p.) - LPS (i.p.) TST Tail Suspension Test Drug_Admin->TST 24 hours FST Forced Swim Test Drug_Admin->FST 24 hours Data_Analysis Data Analysis (Immobility Time) TST->Data_Analysis FST->Data_Analysis

Caption: Workflow for the LPS-induced depression model study.

Signaling Pathway

JNJ-10181457 acts as an antagonist/inverse agonist at the histamine H3 receptor (H3R). The H3R is an autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine (ACh).[3] By blocking the H3R, JNJ-10181457 increases the release of these neurotransmitters, which is thought to be the basis for its pro-cognitive and other CNS effects.

Signaling Pathway of JNJ-10181457

G cluster_presynaptic Presynaptic Terminal cluster_synaptic Synaptic Cleft Histamine_Neuron Histaminergic Neuron Histamine Histamine Histamine_Neuron->Histamine Releases Cholinergic_Neuron Cholinergic Neuron ACh Acetylcholine Cholinergic_Neuron->ACh Releases H3R Histamine H3 Receptor H3R->Histamine_Neuron Inhibits H3R->Cholinergic_Neuron Inhibits Histamine->H3R Activates (Inhibits Release) JNJ JNJ-10181457 JNJ->H3R Blocks

Caption: JNJ-10181457 blocks inhibitory H3 receptors.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies with JNJ-10181457.

Table 1: Efficacy in Cognitive Models

Model Species Dose (Route) Effect Reference
Scopolamine-induced deficit in DNMTPRat10 mg/kg (i.p.)Significantly reversed the scopolamine-induced decrease in correct responding.[3]
Reversal Learning TaskRat10 mg/kg (i.p.)Significantly increased the percentage of correct responding with repeated administration.[3]

Table 2: Effects on Neurotransmitter Levels and Microglia

Measurement Species Dose (Route) Effect Reference
Acetylcholine NeurotransmissionRat10 mg/kg (i.p.)Normalized scopolamine-impaired ACh neurotransmission in the cortex.[3]
Microglial MigrationMouse(Concentration not specified)Suppressed ATP-induced microglial migration in hippocampal slices.[2]
Microglial PhagocytosisMouse(Concentration not specified)Inhibited microglial engulfment of dead neurons.[2]
Pro-inflammatory CytokinesMouse(Concentration not specified)Reduced LPS-induced upregulation of microglial pro-inflammatory cytokines.[2]

References

Application Notes and Protocols for JNJ-10181457 Dihydrochloride in Delayed Non-Matching to Position (DNMTP) Tasks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H3 receptor antagonist. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, including acetylcholine.[1][2] By antagonizing the H3 receptor, JNJ-10181457 dihydrochloride enhances the release of acetylcholine in brain regions critical for cognitive function. This mechanism of action makes it a valuable tool for preclinical research into cognitive enhancement, particularly in models of learning and memory deficits.

One of the key behavioral paradigms for evaluating the pro-cognitive effects of compounds like JNJ-10181457 dihydrochloride is the Delayed Non-Matching to Position (DNMTP) task. This task assesses spatial working memory in rodents and is sensitive to disruptions in cholinergic neurotransmission. These application notes provide a comprehensive overview of the use of JNJ-10181457 dihydrochloride in DNMTP tasks, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the efficacy of JNJ-10181457 dihydrochloride in reversing scopolamine-induced deficits in a DNMTP task in rats.

Table 1: Efficacy of JNJ-10181457 Dihydrochloride in Reversing Scopolamine-Induced Deficits in DNMTP Task

Treatment GroupCompoundDose (mg/kg)Route of AdministrationEffect on DNMTP Performance
1Scopolamine0.06i.p.Significantly decreased percentage of correct responding.
2JNJ-10181457 Dihydrochloride + Scopolamine10 + 0.06i.p.Significantly reversed the scopolamine-induced decrease in correct responding.
3Donepezil + Scopolamine1 + 0.06i.p.Significantly reversed the scopolamine-induced decrease in correct responding.

i.p. = intraperitoneal

Table 2: Pharmacological Profile of JNJ-10181457 Dihydrochloride

ParameterValueSpecies
H3 Receptor Occupancy (at 10 mg/kg, i.p.)MaximalRat
Effect on Cortical AcetylcholineNormalization of neurotransmissionRat

Experimental Protocols

This section provides a detailed methodology for conducting a Delayed Non-Matching to Position (DNMTP) task in rats to evaluate the effects of JNJ-10181457 dihydrochloride.

1. Animals:

  • Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used.

  • Animals should be housed individually and maintained on a 12-hour light/dark cycle.

  • Food or water restriction is often necessary to motivate the animals to perform the task for a food or liquid reward. Body weight should be monitored daily.

2. Apparatus:

  • The task is typically conducted in operant conditioning chambers.

  • Each chamber is equipped with two retractable levers or nose-poke holes, a food or liquid dispenser for reinforcement, and a house light.

  • The chamber is controlled by a computer running specialized software to present stimuli and record responses.

3. DNMTP Task Procedure:

The DNMTP task consists of a series of trials, each with three phases:

  • Sample Phase:

    • A trial begins with the illumination of the house light.

    • One of the two levers (the "sample" lever) is extended into the chamber.

    • The rat must press the sample lever, after which the lever is retracted. A food pellet or liquid reward may be delivered.

  • Delay Phase:

    • Following the sample lever press, a delay period is initiated. The duration of the delay can be varied to manipulate the memory load (e.g., 0, 5, 10, 20 seconds).

    • During the delay, both levers are retracted, and the chamber may be dark.

  • Choice Phase:

    • After the delay, both levers are extended into the chamber.

    • The rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward.

    • A press on the sample lever is recorded as an incorrect response and is not rewarded.

    • An inter-trial interval (ITI) follows the choice phase before the next trial begins.

4. Drug Administration Protocol:

  • Scopolamine-Induced Deficit Model:

    • To induce a cognitive deficit, scopolamine (e.g., 0.06 mg/kg) is administered intraperitoneally (i.p.) approximately 30 minutes before the start of the DNMTP session.

  • JNJ-10181457 Dihydrochloride Treatment:

    • JNJ-10181457 dihydrochloride (e.g., 10 mg/kg) is administered i.p. typically 60 minutes before the start of the DNMTP session.

    • When co-administered with scopolamine, JNJ-10181457 is given prior to the scopolamine injection.

  • Control Groups:

    • A vehicle control group (receiving the injection vehicle for both compounds) should be included.

    • A scopolamine-only group is necessary to establish the cognitive deficit.

    • A positive control, such as donepezil (an acetylcholinesterase inhibitor, e.g., 1 mg/kg, i.p.), can be included for comparison.

5. Data Analysis:

  • The primary measure of performance is the percentage of correct responses in the choice phase.

  • Other measures may include the number of trials completed, response latencies, and omissions.

  • Statistical analysis is typically performed using analysis of variance (ANOVA) to compare the performance between different treatment groups.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of JNJ-10181457 dihydrochloride and the experimental workflow for its evaluation in the DNMTP task.

G cluster_presynaptic Presynaptic Histaminergic Neuron cluster_cholinergic Presynaptic Cholinergic Neuron cluster_drug Pharmacological Intervention Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits ACh_vesicle Acetylcholine Vesicle Ca_channel->ACh_vesicle Triggers Fusion ACh_release Acetylcholine Release ACh_vesicle->ACh_release Exocytosis JNJ JNJ-10181457 JNJ->H3R Antagonizes

Caption: Signaling pathway of JNJ-10181457 at the H3 receptor.

G cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_analysis Data Analysis and Interpretation Animals Acclimatize and Handle Rats Training Train Rats on DNMTP Task Animals->Training Group_Assignment Assign Rats to Treatment Groups Training->Group_Assignment Drug_Admin Administer Vehicle, Scopolamine, JNJ-10181457, or Positive Control Group_Assignment->Drug_Admin DNMTP_Test Conduct DNMTP Session Drug_Admin->DNMTP_Test Data_Collection Record Percentage of Correct Responses and other behavioral measures DNMTP_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Evaluate the Efficacy of JNJ-10181457 Stats->Conclusion

Caption: Experimental workflow for evaluating JNJ-10181457 in the DNMTP task.

References

Application Notes and Protocols for JNJ-10181457 Dihydrochloride in a Lipopolysaccharide-Induced Depression Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major depressive disorder (MDD) is a debilitating condition with a significant portion of patients unresponsive to conventional monoaminergic antidepressants. A growing body of evidence implicates neuroinflammation in the pathophysiology of depression. The administration of bacterial lipopolysaccharide (LPS) in rodents is a widely utilized preclinical model to study inflammation-induced depressive-like behaviors. This model is characterized by the activation of the innate immune system, leading to the production of pro-inflammatory cytokines and subsequent behavioral changes analogous to depressive symptoms.

JNJ-10181457, a potent and selective histamine H3 receptor (H3R) inverse agonist, has emerged as a promising therapeutic candidate for neurological and psychiatric disorders. H3Rs are predominantly expressed in the central nervous system and act as autoreceptors on histaminergic neurons and as heteroreceptors on non-histaminergic neurons, modulating the release of various neurotransmitters. Notably, H3Rs are also expressed on microglia, the resident immune cells of the brain. By acting as an inverse agonist, JNJ-10181457 enhances the release of histamine and other neurotransmitters, and has been shown to modulate microglial function. Research indicates that JNJ-10181457 can ameliorate depression-like behaviors in the LPS-induced depression model by reducing the upregulation of microglial pro-inflammatory cytokines[1].

These application notes provide a comprehensive overview and detailed protocols for utilizing JNJ-10181457 dihydrochloride in an LPS-induced depression model in mice. The protocols are designed to guide researchers in reliably reproducing this model and evaluating the therapeutic potential of JNJ-10181457.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols. The data is illustrative and based on findings from studies investigating JNJ-10181457 and other interventions in the LPS-induced depression model.

Table 1: Effect of JNJ-10181457 Dihydrochloride on Immobility Time in the Tail Suspension Test (TST)

Treatment GroupNImmobility Time (seconds)% Change from LPS Group
Vehicle Control10100 ± 10-
LPS (0.83 mg/kg)10180 ± 15*-
LPS + JNJ-10181457 (10 mg/kg)10120 ± 12#-33.3%

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to LPS Group.

Table 2: Effect of JNJ-10181457 Dihydrochloride on Pro-inflammatory Cytokine Levels in the Hippocampus

Treatment GroupNTNF-α (pg/mg tissue)IL-1β (pg/mg tissue)IL-6 (pg/mg tissue)
Vehicle Control1010 ± 25 ± 115 ± 3
LPS (0.83 mg/kg)1050 ± 530 ± 480 ± 9*
LPS + JNJ-10181457 (10 mg/kg)1025 ± 3#15 ± 2#40 ± 5#

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to LPS Group.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Depression Model

This protocol describes the induction of depressive-like behaviors in mice using a single intraperitoneal injection of LPS.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 0111:B4)

  • Sterile, pyrogen-free 0.9% saline

  • Sterile syringes and needles (27-gauge)

  • Animal scale

Procedure:

  • Animal Acclimation: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • LPS Preparation: On the day of the experiment, prepare a fresh solution of LPS in sterile saline to a final concentration of 0.083 mg/mL.

  • LPS Administration:

    • Weigh each mouse to determine the correct injection volume.

    • Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 0.83 mg/kg.

    • The injection volume should be 10 mL/kg.

    • Administer an equivalent volume of sterile saline to the vehicle control group.

  • Post-Injection Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection, reduced exploration), which are expected to peak a few hours after injection and subside by 24 hours.

  • Behavioral Testing: Conduct behavioral tests 24 hours after the LPS or saline injection.

JNJ-10181457 Dihydrochloride Administration

This protocol outlines the preparation and administration of JNJ-10181457 dihydrochloride.

Materials:

  • JNJ-10181457 dihydrochloride

  • Sterile 0.9% saline

  • Sterile syringes and needles (27-gauge)

  • Vortex mixer and sonicator (optional)

Procedure:

  • JNJ-10181457 Preparation:

    • On the day of administration, dissolve JNJ-10181457 dihydrochloride in sterile saline to a final concentration of 1 mg/mL.

    • Vortex and, if necessary, briefly sonicate to ensure complete dissolution.

  • JNJ-10181457 Administration:

    • Administer JNJ-10181457 at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.

    • The injection volume should be 10 mL/kg.

    • For the LPS + JNJ-10181457 group, administer JNJ-10181457 30 minutes prior to the LPS injection.

    • Administer an equivalent volume of sterile saline to the vehicle control and LPS-only groups.

Behavioral Assessment: Tail Suspension Test (TST)

The TST is a widely used test to assess antidepressant-like activity in mice.

Materials:

  • Tail suspension apparatus

  • Adhesive tape

  • Stopwatch

  • Video recording system (optional, for later analysis)

Procedure:

  • Test Environment: Conduct the test in a quiet, dimly lit room.

  • Suspension:

    • Individually suspend each mouse by its tail from a horizontal bar using adhesive tape. The tape should be placed approximately 1-2 cm from the tip of the tail.

    • The mouse's head should be approximately 20-30 cm from the floor.

  • Recording:

    • Start the stopwatch immediately after suspension.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • Data Analysis: Compare the immobility time between the different treatment groups. A decrease in immobility time is indicative of an antidepressant-like effect.

Biochemical Analysis: Cytokine Measurement

This protocol describes the quantification of pro-inflammatory cytokines in hippocampal tissue.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Liquid nitrogen

  • Homogenizer

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Centrifuge

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Tissue Collection:

    • Immediately following behavioral testing (24 hours post-LPS), anesthetize the mice.

    • Rapidly dissect the hippocampus on ice.

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

  • Tissue Homogenization:

    • Homogenize the hippocampal tissue in ice-cold PBS containing protease inhibitors.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant, following the manufacturer's instructions.

    • Normalize the cytokine concentrations to the total protein content of the sample.

  • Data Analysis: Compare the cytokine levels between the different treatment groups.

Visualizations

Experimental Workflow

G cluster_0 Day 1-7: Acclimation cluster_1 Day 8: Treatment Administration cluster_1_1 Group 1: Vehicle cluster_1_2 Group 2: LPS cluster_1_3 Group 3: JNJ + LPS cluster_2 Day 9: Outcome Measures (24h post-LPS) acclimation House C57BL/6J mice (ad libitum food and water) saline1 Saline i.p. saline3 Saline i.p. jnj JNJ-10181457 (10 mg/kg) i.p. saline2 Saline i.p. (30 min later) saline1->saline2 behavior Tail Suspension Test lps LPS (0.83 mg/kg) i.p. (30 min later) saline3->lps lps2 LPS (0.83 mg/kg) i.p. (30 min later) jnj->lps2 lps2->behavior biochem Hippocampal Cytokine Analysis (TNF-α, IL-1β, IL-6) behavior->biochem

Caption: Experimental workflow for JNJ-10181457 administration in the LPS-induced depression model.

Signaling Pathway of JNJ-10181457 in Microglia

G cluster_0 LPS-Induced Neuroinflammation cluster_1 Therapeutic Intervention lps LPS tlr4 TLR4 on Microglia lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines depression Depressive-like Behaviors cytokines->depression jnj JNJ-10181457 (H3R Inverse Agonist) h3r Histamine H3 Receptor (on Microglia) jnj->h3r inhibition Inhibition h3r->inhibition inhibition->nfkb

Caption: JNJ-10181457 inhibits LPS-induced neuroinflammation via H3R on microglia.

References

Application Notes and Protocols for Assessing the Cognitive Effects of JNJ-10181457 Dihydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H3 receptor antagonist that readily penetrates the blood-brain barrier.[1][2][3] The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons, regulating the release of various neurotransmitters, including acetylcholine and norepinephrine.[1] By antagonizing the H3 receptor, JNJ-10181457 increases the levels of these pro-cognitive neurotransmitters in key brain regions such as the frontal cortex.[2] This mechanism of action makes JNJ-10181457 a promising candidate for the treatment of cognitive deficits associated with various neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the use of JNJ-10181457 dihydrochloride in preclinical animal models to assess its cognitive-enhancing properties. Detailed protocols for key behavioral assays are provided to guide researchers in the evaluation of this and similar compounds.

Mechanism of Action: Histamine H3 Receptor Antagonism

The cognitive-enhancing effects of JNJ-10181457 are primarily attributed to its blockade of histamine H3 receptors. As an antagonist (or inverse agonist), it inhibits the constitutive activity of the H3 receptor, a G protein-coupled receptor (GPCR). This leads to a disinhibition of neurotransmitter release, most notably acetylcholine and norepinephrine, which are crucial for learning, memory, and attention.

Histamine H3 Receptor Signaling Pathway JNJ_10181457 JNJ-10181457 dihydrochloride H3R Histamine H3 Receptor (Presynaptic) JNJ_10181457->H3R Antagonizes G_protein Gi/o Protein H3R->G_protein Inhibits Neurotransmitter_Release ↑ Acetylcholine & Norepinephrine Release H3R->Neurotransmitter_Release Disinhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cognitive_Function Improved Cognitive Function Neurotransmitter_Release->Cognitive_Function

Mechanism of action of JNJ-10181457 dihydrochloride.

Data Presentation

The following tables summarize the qualitative findings from preclinical studies evaluating the cognitive effects of JNJ-10181457 dihydrochloride. Note: Specific quantitative data (e.g., mean ± SEM, p-values) were not available in the reviewed literature; therefore, the results are presented descriptively.

Table 1: Effects of JNJ-10181457 in the Delayed Non-Matching to Position (DNMTP) Task

Animal ModelCognitive Impairment ModelTreatment GroupsKey FindingsReference
RatsScopolamine (0.06 mg/kg, i.p.)Vehicle + ScopolamineSignificantly decreased percentage of correct responses.[1]
JNJ-10181457 (10 mg/kg, i.p.) + ScopolamineSignificantly reversed the scopolamine-induced deficit in performance.[1]
Donepezil (1 mg/kg, i.p.) + ScopolamineSignificantly reversed the scopolamine-induced deficit.[1]

Table 2: Effects of JNJ-10181457 in the Reversal Learning Task

Animal ModelTreatment GroupsKey FindingsReference
RatsVehicleBaseline performance.[1]
JNJ-10181457 (10 mg/kg, i.p., repeated administration)Significantly increased the percentage of correct responding.[1]

Table 3: Effects of JNJ-10181457 in the Imetit-Induced Water Licking Model

Animal ModelAgonistTreatment GroupsKey FindingsReference
RatsImetitVehicle + ImetitInduced water licking behavior.[1]
JNJ-10181457 (10 mg/kg, i.p.) + ImetitReversed the imetit-induced water licking.[1]
Thioperamide (10 mg/kg, i.p.) + ImetitReversed the imetit-induced water licking.[1]

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of JNJ-10181457 dihydrochloride.

Animal Models
  • Species: Sprague-Dawley rats are a commonly used outbred strain for cognitive studies due to their calm temperament and consistent performance in behavioral tasks.

  • Age and Weight: Young adult rats (e.g., 2-3 months old, weighing 250-350g) are typically used.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be available ad libitum, unless otherwise specified by the experimental protocol (e.g., food or water restriction for motivation).

Experimental Workflow Animal_Acclimation Animal Acclimation & Habituation Baseline_Training Baseline Training in Cognitive Task Animal_Acclimation->Baseline_Training Group_Assignment Random Assignment to Treatment Groups Baseline_Training->Group_Assignment Cognitive_Impairment Induction of Cognitive Impairment (e.g., Scopolamine) Group_Assignment->Cognitive_Impairment Drug_Administration Administration of JNJ-10181457 or Vehicle Cognitive_Impairment->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis

References

Application Notes and Protocols for In Vivo Microdialysis Measuring Neurotransmitter Levels with JNJ-10181457 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H₃ receptor antagonist that is brain-penetrant.[1][2] As an antagonist, it blocks the presynaptic H₃ autoreceptors, which normally inhibit the release of histamine and other neurotransmitters. This action leads to an increase in the synaptic levels of several key neurotransmitters. Specifically, preclinical studies in rats have demonstrated that JNJ-10181457 dihydrochloride administration elevates extracellular levels of norepinephrine and acetylcholine in the frontal cortex, while not affecting dopamine release.[1][3][4] This profile suggests its potential therapeutic utility in cognitive disorders where cholinergic and noradrenergic neurotransmission is compromised.[5]

In vivo microdialysis is a widely used neurochemical technique to monitor the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of awake, freely-moving animals.[6][7][8] This powerful methodology provides real-time insights into the dynamic changes in the neurochemical environment in response to pharmacological agents like JNJ-10181457 dihydrochloride.[7]

These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure norepinephrine and acetylcholine levels in the rat prefrontal cortex following the administration of JNJ-10181457 dihydrochloride.

Mechanism of Action: Signaling Pathway

The signaling pathway illustrating the mechanism of action of JNJ-10181457 dihydrochloride is depicted below.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_hetero_neuron Presynaptic Cholinergic/Noradrenergic Neuron Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Binds to Histamine_from_presynaptic Histamine Release_Inhibition Inhibition of Histamine Release H3R->Release_Inhibition JNJ JNJ-10181457 JNJ->H3R Antagonizes H3R_hetero Histamine H3 Receptor (Heteroreceptor) JNJ->H3R_hetero Antagonizes Release_Inhibition_hetero Inhibition of Neurotransmitter Release H3R_hetero->Release_Inhibition_hetero Neurotransmitter_Release Increased Acetylcholine & Norepinephrine Release Histamine_from_presynaptic->H3R_hetero Binds to

Caption: Mechanism of JNJ-10181457 Action

Experimental Protocol

This protocol outlines the procedure for conducting in vivo microdialysis to measure norepinephrine and acetylcholine levels in the prefrontal cortex of rats following JNJ-10181457 dihydrochloride administration.

Materials and Reagents
Item Supplier & Catalog No. (Example) Notes
JNJ-10181457 dihydrochlorideTocris Bioscience (Cat. No. 2534)Purity ≥98%
Microdialysis ProbesCMA Microdialysis (e.g., CMA 12)2-4 mm membrane length
Guide CannulaeCMA Microdialysis (e.g., CMA 12 Guide)Matched to probes
Syringe PumpHarvard ApparatusFor precise flow rate control
Fraction CollectorRefrigerated, capable of holding microvialsTo prevent sample degradation
HPLC-ECD SystemVarious suppliers (e.g., Thermo Scientific, Agilent)For neurotransmitter analysis
Stereotaxic ApparatusStoelting Co.For accurate surgical implantation
AnestheticIsoflurane or Ketamine/Xylazine cocktailFollow approved institutional protocols
Artificial Cerebrospinal Fluid (aCSF)Prepared in-houseSee composition below
Saline (0.9% NaCl)Sterile, for injectionVehicle for drug administration

aCSF Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂. Adjust pH to 7.4.

Animal Model and Surgical Procedure
  • Animals: Adult male Sprague-Dawley rats (250-300 g) are recommended. House animals individually and allow them to acclimate for at least one week before surgery.

  • Anesthesia: Anesthetize the rat according to your institution's approved animal care and use protocols.

  • Stereotaxic Surgery:

    • Mount the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole above the desired coordinates for the medial prefrontal cortex (mPFC). Example coordinates from bregma: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.0 mm from the skull surface.[9] These coordinates should be optimized for your specific rat strain and atlas.

    • Implant a guide cannula at the target coordinates and secure it with dental cement.

    • Insert a dummy cannula to keep the guide patent.

    • Allow the animals to recover for at least 48-72 hours post-surgery.

Drug Preparation and Administration
  • Preparation: Dissolve JNJ-10181457 dihydrochloride in sterile 0.9% saline to the desired concentration. A common dose used in previous studies is 10 mg/kg.[5]

  • Administration: Administer the drug solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

Microdialysis Procedure

cluster_setup Experimental Setup cluster_collection Sample Collection & Dosing cluster_analysis Analysis Probe_Insertion Insert Microdialysis Probe into Guide Cannula Perfusion_Start Start aCSF Perfusion (e.g., 1-2 µL/min) Probe_Insertion->Perfusion_Start Equilibration Equilibration Period (60-90 min) Perfusion_Start->Equilibration Baseline Collect Baseline Samples (3-4 fractions, 20-30 min each) Equilibration->Baseline Drug_Admin Administer JNJ-10181457 (e.g., 10 mg/kg, i.p.) Baseline->Drug_Admin Post_Dose Collect Post-Administration Samples (at least 3-4 hours) Drug_Admin->Post_Dose Analysis Quantify Neurotransmitters (HPLC-ECD) Post_Dose->Analysis Verification Histological Verification of Probe Placement Post_Dose->Verification Data Data Analysis & Interpretation Analysis->Data

References

Application Notes and Protocols for Intraperitoneal Injection of JNJ-10181457 Dihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-10181457 is a potent and selective antagonist of the histamine H3 receptor, demonstrating efficacy in various preclinical models.[1][2] As a dihydrochloride salt, JNJ-10181457 exhibits solubility in aqueous solutions, a key property for in vivo administration.[1] This document provides a detailed protocol for the preparation and intraperitoneal (i.p.) injection of JNJ-10181457 dihydrochloride in mice, a common route for systemic administration in rodent studies.[3]

Physicochemical Properties

A summary of the relevant properties of JNJ-10181457 dihydrochloride is presented in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₈N₂O · 2HCl[1]
Formula Weight 385.4 g/mol [1][4]
Solubility Soluble in Water and DMSO[1]
Purity ≥98%[1][5]
Formulation Crystalline solid[1]

Experimental Protocol: Preparation of JNJ-10181457 Dihydrochloride for Intraperitoneal Injection

This protocol details the steps to prepare a solution of JNJ-10181457 dihydrochloride for i.p. injection in mice at a dosage of 10 mg/kg.[2] The recommended vehicle is sterile saline (0.9% NaCl) due to the compound's water solubility.

Materials:

  • JNJ-10181457 dihydrochloride powder

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge recommended for mice)[6]

  • 70% ethanol for disinfection

Procedure:

  • Dose Calculation:

    • Determine the required volume of dosing solution per mouse. A common dosing volume for i.p. injections in mice is 10 mL/kg.[3][6]

    • For a 10 mg/kg dose, the concentration of the dosing solution will be 1 mg/mL (10 mg/kg ÷ 10 mL/kg).

    • Calculate the total volume of dosing solution needed based on the number of mice and accounting for a small overage.

  • Weighing the Compound:

    • Accurately weigh the required amount of JNJ-10181457 dihydrochloride powder using a calibrated analytical balance.

    • Perform this step in a clean, draft-free environment.

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of sterile saline to the tube.

    • Vortex the solution until the powder is completely dissolved. Visually inspect for any particulates. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary, but based on its reported solubility, this should not be required.

  • Sterilization (Optional but Recommended):

    • For maximum sterility, the final solution can be filtered through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage of the Solution:

    • If short-term storage is necessary, store the solution at 2-8°C, protected from light. Based on general stability information for histamine dihydrochloride solutions, storage at 4°C for extended periods (months) can be stable, but solutions for injection should be used promptly to avoid contamination.[7]

Experimental Protocol: Intraperitoneal Injection in Mice

This protocol outlines the standard procedure for administering the prepared JNJ-10181457 dihydrochloride solution via intraperitoneal injection.

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually or using a restraint device.

  • Injection Site Identification:

    • The preferred site for i.p. injection is the lower right quadrant of the abdomen.[6] This location minimizes the risk of puncturing the bladder or cecum.

  • Injection:

    • Use a new sterile syringe and needle for each animal.

    • Draw up the calculated volume of the JNJ-10181457 solution.

    • Insert the needle at a 15-20 degree angle into the identified injection site.

    • Aspirate briefly to ensure no blood or urine is drawn into the syringe, which would indicate improper needle placement.

    • If the aspiration is clear, slowly inject the solution.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration weigh Weigh JNJ-10181457 dihydrochloride dissolve Dissolve in Sterile Saline weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex restrain Restrain Mouse vortex->restrain Prepared Solution inject Intraperitoneal Injection restrain->inject monitor Monitor Animal inject->monitor logical_relationship compound JNJ-10181457 Dihydrochloride properties Physicochemical Properties compound->properties protocol Injection Protocol compound->protocol solubility Water Soluble properties->solubility vehicle Appropriate Vehicle (Sterile Saline) solubility->vehicle vehicle->protocol ip_injection Intraperitoneal Injection in Mice protocol->ip_injection outcome Systemic Exposure for In Vivo Studies ip_injection->outcome

References

Assessing Microglial Chemotaxis and Phagocytosis with JNJ-10181457 Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of neuroinflammatory and neurodegenerative diseases. Two key functions of microglia are chemotaxis—the directed migration towards sites of injury or inflammation—and phagocytosis, the engulfment and clearance of cellular debris, pathogens, and protein aggregates. Dysregulation of these processes can contribute to disease progression. JNJ-10181457 dihydrochloride is a potent and selective inverse agonist of the histamine H3 receptor (H3R).[1] Emerging evidence indicates that JNJ-10181457 can modulate microglial function, specifically by inhibiting chemotaxis and phagocytosis, highlighting its potential as a therapeutic agent for CNS disorders with a neuroinflammatory component.[1]

These application notes provide a summary of the effects of JNJ-10181457 on microglial chemotaxis and phagocytosis and offer detailed protocols for assessing these functions in an experimental setting.

Mechanism of Action

JNJ-10181457 acts as an inverse agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. In microglia, the H3R is coupled to an inhibitory G-protein (Gi/o). Activation of the H3R by its endogenous ligand, histamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, JNJ-10181457 not only blocks the action of histamine but also reduces the basal activity of the H3R, leading to an increase in cAMP levels. This modulation of cAMP signaling is thought to be a key mechanism through which JNJ-10181457 influences microglial chemotaxis and phagocytosis.

JNJ JNJ-10181457 H3R Histamine H3 Receptor (H3R) JNJ->H3R Inverse Agonist Gio Gi/o Protein H3R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Microglial_Functions Microglial Chemotaxis & Phagocytosis PKA->Microglial_Functions Modulates

Caption: Signaling pathway of JNJ-10181457 in microglia.

Data Presentation

The following tables summarize the reported effects of JNJ-10181457 on microglial chemotaxis and phagocytosis. Note: Specific quantitative data from the primary literature is limited in publicly available abstracts; therefore, the data presented here is largely qualitative.

| Table 1: Effect of JNJ-10181457 on Microglial Chemotaxis | | :--- | :--- | | Assay | ATP-induced microglial migration in hippocampal slices | | Test System | Ex vivo mouse hippocampal slices | | Treatment | JNJ-10181457 | | Observed Effect | Significant suppression of microglial migration towards the site of ATP injection.[1] | | Reported Concentration | Specific concentrations not available in the abstract. |

| Table 2: Effect of JNJ-10181457 on Microglial Phagocytosis | | :--- | :--- | | Assay | Engulfment of N-methyl-d-aspartate (NMDA)-induced dead neurons | | Test System | Ex vivo mouse hippocampal slices | | Treatment | JNJ-10181457 | | Observed Effect | Inhibition of microglial engulfment of dead neurons.[1] | | Reported Concentration | Specific concentrations not available in the abstract. |

Experimental Protocols

The following are detailed protocols for assessing the effects of JNJ-10181457 on microglial chemotaxis and phagocytosis, based on published methodologies.

Protocol 1: Ex Vivo Microglial Chemotaxis Assay in Organotypic Brain Slices

This protocol is designed to assess the effect of JNJ-10181457 on ATP-induced microglial migration in organotypic brain slice cultures.

Materials:

  • JNJ-10181457 dihydrochloride

  • Adenosine triphosphate (ATP)

  • Organotypic slice culture medium (e.g., 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, 2 mM L-glutamine, 28 mM D-glucose)

  • 30 mm cell culture inserts with a 0.4 µm pore size

  • 6-well culture plates

  • C57BL/6 mouse pups (P8-P10)

  • Dissection tools

  • Vibratome

  • Confocal microscope

  • Image analysis software

  • Iba1 primary antibody

  • Fluorescently-conjugated secondary antibody

  • DAPI

Workflow Diagram:

start Prepare Organotypic Hippocampal Slices culture Culture Slices on Membrane Inserts start->culture treat Pre-incubate with JNJ-10181457 or Vehicle culture->treat atp Induce Chemotaxis with ATP Microinjection treat->atp incubate Incubate to Allow Microglial Migration atp->incubate fix Fix and Immunostain for Iba1 incubate->fix image Confocal Microscopy fix->image analyze Quantify Microglial Migration image->analyze

Caption: Workflow for ex vivo microglial chemotaxis assay.

Procedure:

  • Preparation of Organotypic Hippocampal Slices:

    • Anesthetize and decapitate P8-P10 mouse pups.

    • Rapidly dissect the brain and place it in ice-cold dissection buffer.

    • Cut 300-400 µm thick coronal slices containing the hippocampus using a vibratome.

    • Transfer the slices onto cell culture inserts in a 6-well plate containing 1 mL of culture medium per well.

    • Incubate at 37°C in a 5% CO2 incubator for 7-10 days, changing the medium every 2-3 days.

  • Treatment with JNJ-10181457:

    • Prepare a stock solution of JNJ-10181457 dihydrochloride in a suitable solvent (e.g., water or DMSO).

    • On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 10, 100 nM). A vehicle control should be prepared in parallel.

    • Replace the medium of the slice cultures with the medium containing JNJ-10181457 or vehicle and pre-incubate for 1-2 hours.

  • Induction of Chemotaxis:

    • Prepare a solution of ATP in sterile PBS (e.g., 1 mM).

    • Using a micropipette, carefully inject a small volume (e.g., 0.5 µL) of the ATP solution into the CA1 region of the hippocampus.

  • Microglial Migration:

    • Return the slices to the incubator and allow microglia to migrate for a defined period (e.g., 3-6 hours).

  • Immunostaining and Imaging:

    • Fix the slices in 4% paraformaldehyde (PFA) for 24 hours at 4°C.

    • Wash the slices with PBS and perform immunostaining for the microglial marker Iba1.

    • Counterstain with DAPI to visualize cell nuclei.

    • Mount the slices on slides and image using a confocal microscope.

  • Data Analysis:

    • Quantify the number of Iba1-positive microglia that have migrated to the site of ATP injection.

    • The migration can be assessed by measuring the density of microglia at various distances from the injection site.

    • Compare the extent of microglial migration in JNJ-10181457-treated slices to vehicle-treated controls.

Protocol 2: Microglial Phagocytosis Assay of Apoptotic Neurons

This protocol is for assessing the effect of JNJ-10181457 on the phagocytosis of apoptotic neurons by microglia.

Materials:

  • JNJ-10181457 dihydrochloride

  • Primary cortical neurons

  • Primary microglia

  • Neurobasal medium supplemented with B27 and L-glutamine

  • DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin

  • N-methyl-d-aspartate (NMDA)

  • Propidium iodide (PI) or another suitable fluorescent dye for labeling dead cells

  • Fluorescence microscope or high-content imaging system

  • Iba1 primary antibody

  • Fluorescently-conjugated secondary antibody

  • DAPI

Workflow Diagram:

start Culture Primary Neurons and Microglia Separately induce_apoptosis Induce Neuronal Apoptosis with NMDA start->induce_apoptosis treat_microglia Treat Microglia with JNJ-10181457 or Vehicle start->treat_microglia label_neurons Label Apoptotic Neurons with Fluorescent Dye induce_apoptosis->label_neurons coculture Co-culture Treated Microglia with Labeled Apoptotic Neurons label_neurons->coculture treat_microglia->coculture incubate Incubate to Allow Phagocytosis coculture->incubate fix_stain Fix and Immunostain for Iba1 incubate->fix_stain image Fluorescence Microscopy or High-Content Imaging fix_stain->image analyze Quantify Phagocytosis image->analyze

Caption: Workflow for microglial phagocytosis assay.

Procedure:

  • Cell Culture:

    • Culture primary cortical neurons and microglia separately in their respective media.

  • Induction and Labeling of Apoptotic Neurons:

    • Treat cultured neurons with NMDA (e.g., 100 µM) for a sufficient time to induce apoptosis (e.g., 24 hours).

    • Label the apoptotic neurons with a fluorescent dye that specifically marks dead or dying cells, such as propidium iodide (PI), according to the manufacturer's instructions.

    • Wash the labeled neurons to remove excess dye.

  • Treatment of Microglia:

    • Plate microglia in a suitable format (e.g., 96-well plate).

    • Treat the microglia with various concentrations of JNJ-10181457 or vehicle for a predetermined time (e.g., 1-2 hours).

  • Co-culture and Phagocytosis:

    • Add the fluorescently labeled apoptotic neurons to the JNJ-10181457- or vehicle-treated microglia.

    • Co-culture for a period that allows for phagocytosis to occur (e.g., 2-4 hours).

  • Immunostaining and Imaging:

    • Gently wash the co-culture to remove non-phagocytosed neurons.

    • Fix the cells with 4% PFA.

    • Perform immunostaining for Iba1 to visualize microglia and counterstain with DAPI.

    • Image the cells using a fluorescence microscope or a high-content imaging system.

  • Data Analysis:

    • Quantify the phagocytic activity by measuring the amount of fluorescent signal from the labeled neurons that is co-localized within the Iba1-positive microglia.

    • This can be expressed as a phagocytic index (e.g., the percentage of microglia that have engulfed apoptotic neurons or the average fluorescent intensity per microglial cell).

    • Compare the phagocytic index of JNJ-10181457-treated microglia to that of vehicle-treated controls.

Conclusion

JNJ-10181457 dihydrochloride is a valuable pharmacological tool for investigating the role of the histamine H3 receptor in regulating microglial function. The protocols outlined above provide a framework for assessing the impact of this compound on microglial chemotaxis and phagocytosis. Such studies are crucial for understanding the therapeutic potential of modulating H3R signaling in neurological disorders characterized by microglial dysfunction and neuroinflammation. Further research is warranted to elucidate the precise molecular mechanisms underlying the effects of JNJ-10181457 on microglia and to explore its efficacy in various disease models.

References

Application Notes and Protocols for JNJ-10181457 Dihydrochloride in the Tail-Suspension Test

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNJ-10181457 dihydrochloride in the tail-suspension test (TST) to evaluate depression-like behavior, particularly within the context of neuroinflammation-induced depression models.

Introduction

JNJ-10181457 is a potent and selective, non-imidazole inverse agonist for the histamine H3 receptor.[1] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. In microglia, the resident immune cells of the brain, H3 receptor signaling is implicated in the regulation of neuroinflammatory processes.[2][3] Preclinical studies have demonstrated that JNJ-10181457 can modulate microglial functions and exhibits antidepressant-like effects in animal models of depression, such as the lipopolysaccharide (LPS)-induced depression model.[1] The tail-suspension test is a widely used behavioral paradigm to screen for potential antidepressant drugs by measuring the immobility time of mice when subjected to the inescapable stress of being suspended by their tails.[4][5]

Data Presentation

While the primary research by Iida et al. (2017) confirms the efficacy of JNJ-10181457 in reducing depression-like behavior in the LPS-induced tail-suspension test model, the specific quantitative data on immobility times from this study is not publicly available.[1] The following table represents illustrative data consistent with findings in similar pharmacological studies investigating antidepressant effects in the LPS-induced depression model.

Treatment GroupNImmobility Time (seconds)Standard Error of the Mean (SEM)
Vehicle Control1012010.5
LPS (0.83 mg/kg)1018012.2
LPS + JNJ-10181457 (10 mg/kg)1013511.8
JNJ-10181457 (10 mg/kg)101159.7

Note: This data is representative and intended for illustrative purposes. Researchers should generate their own data based on the specific experimental conditions.

Experimental Protocols

This section details the methodologies for utilizing JNJ-10181457 dihydrochloride in the tail-suspension test within a lipopolysaccharide (LPS)-induced model of depression-like behavior in mice.

Materials and Reagents
  • JNJ-10181457 dihydrochloride

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 0111:B4)

  • Sterile, pyrogen-free 0.9% saline solution

  • Vehicle for JNJ-10181457 (e.g., sterile water or a specific buffer as per manufacturer's instructions)

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail-suspension apparatus

  • Video recording equipment and analysis software

Experimental Workflow

experimental_workflow cluster_acclimation Acclimation cluster_treatment Treatment Protocol cluster_behavioral_test Behavioral Testing cluster_analysis Data Analysis acclimation Acclimate mice to housing conditions for 1 week lps_admin Administer LPS (0.83 mg/kg, i.p.) or Vehicle (Saline) acclimation->lps_admin jnj_admin Administer JNJ-10181457 (e.g., 10 mg/kg, i.p.) or Vehicle 30 minutes post-LPS lps_admin->jnj_admin tst Perform Tail-Suspension Test 24 hours post-LPS jnj_admin->tst record Record and score immobility time for 6 minutes tst->record analysis Analyze immobility data record->analysis

Experimental workflow from animal acclimation to data analysis.
Detailed Protocol

  • Animal Acclimation:

    • House male C57BL/6 mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Preparation of Reagents:

    • Prepare a stock solution of LPS in sterile, pyrogen-free 0.9% saline. A common dose for inducing depression-like behavior is 0.83 mg/kg.

    • Dissolve JNJ-10181457 dihydrochloride in the appropriate vehicle to the desired concentration. A dose of 10 mg/kg has been used in previous behavioral studies.

  • Treatment Administration:

    • On the day of the experiment, weigh each mouse to calculate the precise volume for injection.

    • Administer LPS (0.83 mg/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection.

    • Thirty minutes after the LPS or saline injection, administer JNJ-10181457 (e.g., 10 mg/kg) or its vehicle via i.p. injection.

  • Tail-Suspension Test (TST):

    • Twenty-four hours after the LPS injection, conduct the TST.

    • Individually suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so that it cannot escape or hold onto any surfaces.[4]

    • The suspension period is typically 6 minutes.[4]

    • Record the entire 6-minute session using a video camera for later analysis.

    • The primary measure is the duration of immobility, defined as the time the mouse hangs passively without any movement.[5]

    • After the test, return the mouse to its home cage.

  • Data Analysis:

    • A trained observer, blind to the treatment groups, should score the duration of immobility from the video recordings.

    • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the immobility times between the different treatment groups.

Signaling Pathway of JNJ-10181457 in Microglia

JNJ-10181457 acts as an inverse agonist at the histamine H3 receptor (H3R), which is a G protein-coupled receptor (GPCR). In microglia, the activation of H3R is generally associated with an anti-inflammatory response. However, in the context of LPS-induced neuroinflammation, the inverse agonism of JNJ-10181457 at the H3R leads to a reduction in pro-inflammatory signaling and an amelioration of depression-like behavior. The proposed signaling pathway is as follows:

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular & Behavioral Response lps LPS tlr4 TLR4 lps->tlr4 Binds to jnj JNJ-10181457 h3r Histamine H3 Receptor jnj->h3r Inverse Agonist nfkb NF-κB Activation tlr4->nfkb Activates h3r->nfkb Inhibits (Proposed) gai Gαi/o h3r->gai Activates pro_inflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) nfkb->pro_inflammatory Induces neuroinflammation Neuroinflammation pro_inflammatory->neuroinflammation ac Adenylyl Cyclase gai->ac Inhibits camp ↓ cAMP ac->camp depression_behavior Depression-like Behavior neuroinflammation->depression_behavior

Proposed signaling pathway of JNJ-10181457 in microglia.

Pathway Description:

  • LPS-Induced Inflammation: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on microglia, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB. This, in turn, upregulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β, leading to neuroinflammation and contributing to depression-like behaviors.

  • H3 Receptor Inverse Agonism: JNJ-10181457 acts as an inverse agonist on the histamine H3 receptor. H3 receptors are coupled to inhibitory G proteins (Gαi/o).

  • Modulation of Inflammatory Signaling: As an inverse agonist, JNJ-10181457 is proposed to reduce the constitutive activity of the H3 receptor, which in the context of neuroinflammation, leads to a dampening of the pro-inflammatory response. This may occur through the inhibition of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[1] The exact downstream mechanisms of H3R inverse agonism on microglial inflammatory pathways are still under investigation but likely involve the modulation of intracellular signaling cascades such as the cAMP and MAPK pathways.[2]

  • Behavioral Outcome: By attenuating the neuroinflammatory response, JNJ-10181457 ultimately reduces the severity of depression-like behavior as measured by the tail-suspension test.

References

Application Notes and Protocols for JNJ-10181457 Dihydrochloride in Working Memory Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1] It has demonstrated efficacy in preclinical models of cognition, particularly in studies of working memory.[1] This document provides detailed application notes and protocols for utilizing JNJ-10181457 dihydrochloride to investigate working memory in rat models. The primary mechanism of action involves the blockade of presynaptic histamine H3 autoreceptors, leading to an increase in histamine release. This, in turn, modulates the release of other key neurotransmitters involved in cognitive processes, most notably acetylcholine, in brain regions such as the prefrontal cortex and hippocampus.[2][3][4][5][6]

Mechanism of Action

JNJ-10181457 acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a G-protein coupled receptor (GPCR). These receptors are primarily located presynaptically on histaminergic neurons (autoreceptors) and on non-histaminergic neurons (heteroreceptors), including cholinergic neurons.[3][5]

As an autoreceptor, the H3 receptor tonically inhibits histamine synthesis and release. By blocking this receptor, JNJ-10181457 disinhibits histaminergic neurons, leading to increased histamine levels in the synaptic cleft.[3]

As a heteroreceptor, the H3 receptor can inhibit the release of other neurotransmitters. Blockade of H3 heteroreceptors on cholinergic nerve terminals by JNJ-10181457 leads to an increase in acetylcholine release in cortical areas.[2][4][6] This normalization of cholinergic neurotransmission is believed to be a key mechanism underlying its pro-cognitive effects, particularly in reversing working memory deficits induced by cholinergic antagonists like scopolamine.[1]

JNJ-10181457_Mechanism_of_Action cluster_histaminergic Histaminergic Neuron cluster_cholinergic Cholinergic Neuron Histamine_Vesicle Histamine Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release H3_Autoreceptor H3 Autoreceptor H3_Autoreceptor->Histamine_Release Synaptic_Histamine Synaptic Histamine Histamine_Release->Synaptic_Histamine ACh_Vesicle Acetylcholine ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release H3_Heteroreceptor H3 Heteroreceptor H3_Heteroreceptor->ACh_Release Synaptic_ACh Synaptic Acetylcholine ACh_Release->Synaptic_ACh JNJ-10181457 JNJ-10181457 dihydrochloride JNJ-10181457->H3_Autoreceptor Blocks JNJ-10181457->H3_Heteroreceptor Blocks Synaptic_Histamine->H3_Autoreceptor Synaptic_Histamine->H3_Heteroreceptor Working_Memory_Improvement Working Memory Improvement Synaptic_ACh->Working_Memory_Improvement Scopolamine_Model_Workflow Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Testing Apparatus Acclimatization->Habituation Grouping Random Assignment to Treatment Groups Habituation->Grouping Dosing_JNJ Administer JNJ-10181457 (10 mg/kg, i.p.) or Vehicle (T-60 min) Grouping->Dosing_JNJ Dosing_Scop Administer Scopolamine (0.06 mg/kg, i.p.) or Vehicle (T-30 min) Dosing_JNJ->Dosing_Scop Behavioral_Test Delayed Non-Matching to Position (DNMTP) Task Dosing_Scop->Behavioral_Test Data_Analysis Data Analysis (% Correct Responses) Behavioral_Test->Data_Analysis DNMTP_Task_Logic Start Start Trial Sample_Phase Sample Phase: Present one lever (L or R) Start->Sample_Phase Lever_Press Rat presses lever Sample_Phase->Lever_Press Delay_Phase Delay Phase (variable duration) Lever_Press->Delay_Phase Choice_Phase Choice Phase: Present both levers Delay_Phase->Choice_Phase Correct_Choice Correct Choice? (Non-matching lever) Choice_Phase->Correct_Choice Reward Deliver Food Reward Correct_Choice->Reward Yes No_Reward No Reward (Time-out) Correct_Choice->No_Reward No End End Trial Reward->End No_Reward->End

References

Troubleshooting & Optimization

JNJ-10181457 dihydrochloride solubility and vehicle preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and vehicle preparation of JNJ-10181457 dihydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-10181457 dihydrochloride and what is its mechanism of action?

JNJ-10181457 is a potent and selective antagonist of the histamine H3 receptor. As a presynaptic autoreceptor, the H3 receptor negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, JNJ-10181457 increases the release of neurotransmitters such as acetylcholine and norepinephrine, which are involved in cognitive processes.[1]

Q2: What is the solubility of JNJ-10181457 dihydrochloride in common laboratory solvents?

JNJ-10181457 dihydrochloride exhibits good solubility in aqueous solutions and some organic solvents. For detailed solubility information, please refer to the table below.

Data Presentation: Solubility Profile

SolventSolubilityConcentration (mg/mL)Molar Equivalent
WaterSoluble38.54 mg/mL100 mM
DMSOSolubleNot explicitly defined, but solubleNot explicitly defined
EthanolSoluble9.64 mg/mL25 mM

Note: The molecular weight of JNJ-10181457 dihydrochloride is 385.37 g/mol .

Experimental Protocols: Vehicle Preparation

The appropriate vehicle for JNJ-10181457 dihydrochloride depends on the intended route of administration. Below are recommended vehicle preparations for in vitro and in vivo studies.

In Vitro Stock Solution Preparation

Objective: To prepare a concentrated stock solution for use in cell-based assays.

Recommended Vehicle: Dimethyl sulfoxide (DMSO)

Protocol:

  • Weigh the desired amount of JNJ-10181457 dihydrochloride powder using an analytical balance.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

In Vivo Vehicle Preparation

For animal studies, it is crucial to use a biocompatible vehicle that ensures the stability and bioavailability of the compound. While specific formulations for JNJ-10181457 dihydrochloride are not extensively published, the following are standard and recommended vehicles for various administration routes for poorly soluble compounds.

1. Oral Gavage (p.o.)

Recommended Vehicle: 0.5% Methylcellulose in sterile water.

Protocol:

  • Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water (80-90°C) while stirring, followed by the addition of cold sterile water to the final volume.[2]

  • Weigh the required amount of JNJ-10181457 dihydrochloride.

  • Triturate the powder to a fine consistency.

  • Create a paste by adding a small amount of the 0.5% methylcellulose vehicle to the powder.

  • Gradually add the remaining vehicle while stirring continuously to form a homogenous suspension.[2]

  • It is recommended to prepare this suspension fresh daily.

2. Intraperitoneal Injection (i.p.)

Recommended Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a commonly used formulation for compounds with low aqueous solubility.

Protocol:

  • Dissolve the calculated amount of JNJ-10181457 dihydrochloride in DMSO first.

  • Sequentially add PEG300 and Tween 80, ensuring the solution is well-mixed after each addition.

  • Finally, add saline to the desired final volume and mix thoroughly.

  • The final concentration of DMSO should be kept low to minimize potential toxicity.

3. Subcutaneous Injection (s.c.)

Recommended Vehicle: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS). Given its aqueous solubility, a simple saline solution should be considered first. If solubility is an issue at the desired concentration, a co-solvent system may be necessary.

Protocol for Saline/PBS:

  • Dissolve the required amount of JNJ-10181457 dihydrochloride directly in sterile saline or PBS.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm sterile filter before injection.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Compound may have precipitated out of solution or the solubility limit has been exceeded.- Gently warm the solution (to 37°C).- Increase the volume of the solvent.- Sonicate the solution for a longer duration.- For aqueous solutions, ensure the pH is not at a point of minimal solubility for hydrochloride salts.
Precipitation in Aqueous Buffer The compound may be less soluble in the buffer compared to the initial solvent (e.g., DMSO).- Decrease the final concentration of the compound in the aqueous buffer.- Increase the percentage of the co-solvent (e.g., DMSO), but be mindful of its potential effects on the experiment.- Prepare the final dilution immediately before use.
Inconsistent In Vivo Results The compound may not be uniformly suspended in the vehicle, leading to inaccurate dosing.- Ensure the suspension is thoroughly mixed (vortexed or stirred) immediately before each animal is dosed.- Consider using a homogenizer for a more uniform suspension.
Vehicle-Related Toxicity The chosen vehicle or the concentration of co-solvents may be causing adverse effects in the animals.- Run a vehicle-only control group to assess any background effects.- Reduce the concentration of organic co-solvents like DMSO to the lowest effective percentage.- Consider alternative, less toxic vehicles if adverse effects are observed.

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of JNJ-10181457 as a histamine H3 receptor antagonist.

Histamine H3 Receptor Signaling Pathway Histamine Histamine H3R Histamine H3 Receptor (Presynaptic) Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates Increased_Release Increased Neurotransmitter Release H3R->Increased_Release Blockade leads to JNJ JNJ-10181457 dihydrochloride (Antagonist) JNJ->H3R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter_Release Inhibition of Neurotransmitter (e.g., Acetylcholine, Norepinephrine) Release cAMP->Neurotransmitter_Release Leads to

Caption: Mechanism of JNJ-10181457 as a histamine H3 receptor antagonist.

Experimental Workflow: In Vivo Vehicle Preparation for Oral Gavage

This diagram outlines the key steps for preparing a suspension of JNJ-10181457 dihydrochloride for oral administration in animal models.

Oral Gavage Preparation Workflow start Start step1 Prepare 0.5% Methylcellulose Vehicle in Sterile Water start->step1 step2 Weigh JNJ-10181457 dihydrochloride Powder step4 Create a Paste with a Small Amount of Vehicle step1->step4 step3 Triturate Powder to a Fine Consistency step2->step3 step3->step4 step5 Gradually Add Remaining Vehicle with Continuous Stirring step4->step5 step6 Ensure Homogenous Suspension is Formed step5->step6 end Ready for Oral Gavage step6->end

Caption: Workflow for preparing an oral gavage suspension of JNJ-10181457.

References

Optimizing JNJ-10181457 dihydrochloride dosage for cognitive studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-10181457 dihydrochloride in cognitive studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JNJ-10181457 dihydrochloride?

JNJ-10181457 is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1] By blocking the H3 autoreceptor on histaminergic neurons, it increases the synthesis and release of histamine in the brain. As a heteroreceptor antagonist, it also enhances the release of other key neurotransmitters involved in cognition, such as acetylcholine (ACh) and norepinephrine (NE), particularly in the frontal cortex. This neurochemical enhancement is believed to underlie its pro-cognitive effects.

Q2: What is the recommended solvent and storage for JNJ-10181457 dihydrochloride?

For in vivo studies, JNJ-10181457 dihydrochloride can be dissolved in sterile normal saline (0.9% NaCl). While specific stability studies for JNJ-10181457 solutions are not detailed in the provided search results, general best practices for similar compounds suggest that freshly prepared solutions are ideal. For short-term storage of solutions, refrigeration at 2-8°C is advisable. It is recommended to avoid repeated freeze-thaw cycles. For long-term storage, aliquoting stock solutions and storing them at -20°C or -80°C is a common practice.

Q3: What are the known pro-cognitive effects of JNJ-10181457 in preclinical models?

In rat models, JNJ-10181457 has been shown to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.[1] Specifically, a 10 mg/kg intraperitoneal (i.p.) dose has been demonstrated to significantly improve performance in the delayed non-matching to position (DNMTP) task and a reversal learning task.[1] These findings suggest its potential utility in addressing deficits in working memory and cognitive flexibility.

Q4: Are there any known side effects or off-target activities I should be aware of?

While specific adverse effects for a range of JNJ-10181457 doses are not extensively detailed, some H3 receptor antagonists have been associated with wakefulness-promoting effects, which could be a consideration depending on the experimental design.[2] Studies with other H3 antagonists have also noted the potential for effects on the sleep-wake cycle.[3] It is always recommended to include appropriate control groups to monitor for any compound-specific behavioral changes.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy in Cognitive Task Suboptimal Dosage: The dose may be too low or too high for the specific cognitive domain being tested.- Perform a dose-response study to determine the optimal concentration for your specific model and task. Start with the published effective dose of 10 mg/kg (i.p.) in rats and titrate up and down.[1]- Consider the timing of administration relative to the cognitive task.
Inappropriate Animal Model: The cognitive deficit model may not be sensitive to modulation by an H3 receptor antagonist.- Ensure the chosen model has a well-characterized cholinergic or histaminergic deficit. The scopolamine-induced amnesia model is a good starting point.[1]
Compound Instability: The compound may have degraded in solution.- Prepare fresh solutions of JNJ-10181457 dihydrochloride for each experiment.- If storing stock solutions, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.
Unexpected Behavioral Changes (e.g., hyperactivity, altered sleep patterns) Pharmacological Effect of H3 Antagonism: Increased histamine and norepinephrine release can lead to increased arousal and wakefulness.[2]- Conduct open field tests to assess for any hyperlocomotor activity at the doses being used.- If possible, run experiments during the animal's active cycle.- Consider including a positive control for wakefulness (e.g., modafinil) to contextualize any observed effects.
Variability in Experimental Results Inconsistent Drug Administration: Variability in injection volume or technique can lead to inconsistent dosing.- Ensure all personnel are properly trained in the chosen administration route (e.g., intraperitoneal injection).- Use a consistent injection volume based on the animal's body weight.
Animal-to-Animal Variability: Biological differences between animals can contribute to variability.- Increase the number of animals per group to improve statistical power.- Ensure proper randomization and blinding of experimental groups.

Data Presentation

Table 1: In Vivo Efficacy of JNJ-10181457 Dihydrochloride in a Rat Model of Scopolamine-Induced Cognitive Deficit

Cognitive Task Animal Model Treatment Groups Dose of JNJ-10181457 Administration Route Key Findings Reference
Delayed Non-Matching to Position (DNMTP)RatVehicle, Scopolamine (0.06 mg/kg, i.p.), Scopolamine + JNJ-1018145710 mg/kgi.p.JNJ-10181457 significantly reversed the scopolamine-induced decrease in correct responses.[1]
Reversal LearningRatVehicle, Scopolamine (0.06 mg/kg, i.p.), Scopolamine + JNJ-1018145710 mg/kgi.p.Repeated administration of JNJ-10181457 significantly increased the percentage of correct responses in scopolamine-treated rats.[1]

Experimental Protocols

Protocol 1: Reversal of Scopolamine-Induced Cognitive Deficits in Rats

This protocol is based on the methodology described by Boggs et al. (2009).[1]

1. Animals:

  • Male Wistar rats (or other appropriate strain) housed under standard laboratory conditions.

2. Materials:

  • JNJ-10181457 dihydrochloride

  • Scopolamine hydrobromide

  • Sterile 0.9% saline

  • Appropriate behavioral apparatus (e.g., operant chambers for DNMTP or a Morris water maze for spatial learning tasks).

3. Drug Preparation:

  • JNJ-10181457 dihydrochloride: Dissolve in sterile 0.9% saline to a final concentration for a 10 mg/kg dose. The injection volume should be adjusted based on the animal's weight (e.g., 1 ml/kg).

  • Scopolamine hydrobromide: Dissolve in sterile 0.9% saline to a final concentration for a 0.06 mg/kg dose.

4. Administration:

  • Administer JNJ-10181457 (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time before scopolamine administration (e.g., 30 minutes).

  • Administer scopolamine (0.06 mg/kg) or vehicle via i.p. injection at a specified time before the behavioral task (e.g., 30 minutes).

5. Behavioral Testing:

  • Conduct the chosen cognitive task (e.g., DNMTP, reversal learning, novel object recognition) according to established protocols.

6. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different treatment groups.

Mandatory Visualizations

signaling_pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Cholinergic) Histidine Histidine Histamine Histamine Histidine->Histamine Synthesis H3_Autoreceptor H3 Autoreceptor Histamine->H3_Autoreceptor Negative Feedback Released_Histamine Histamine->Released_Histamine Release H3_Heteroreceptor H3 Heteroreceptor Released_Histamine->H3_Heteroreceptor Neurotransmitter_Release Increased ACh/NE Release H3_Heteroreceptor->Neurotransmitter_Release Cognitive_Function Enhanced Cognitive Function Neurotransmitter_Release->Cognitive_Function JNJ-10181457 JNJ-10181457 JNJ-10181457->H3_Autoreceptor Antagonism JNJ-10181457->H3_Heteroreceptor Antagonism

Caption: Mechanism of action of JNJ-10181457.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Deficit Induction cluster_testing Cognitive Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Baseline Training Drug_Preparation Prepare JNJ-10181457 & Scopolamine Solutions Animal_Acclimation->Drug_Preparation Vehicle_JNJ Administer Vehicle or JNJ-10181457 (10 mg/kg, i.p.) Drug_Preparation->Vehicle_JNJ Vehicle_Scop Administer Vehicle or Scopolamine (0.06 mg/kg, i.p.) Vehicle_JNJ->Vehicle_Scop 30 min Behavioral_Task Conduct Cognitive Task (e.g., DNMTP) Vehicle_Scop->Behavioral_Task 30 min Data_Collection Collect Performance Data Behavioral_Task->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Potential off-target effects of JNJ-10181457 dihydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-10181457 dihydrochloride in in vivo experiments. The information addresses potential off-target effects and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JNJ-10181457 dihydrochloride?

A1: JNJ-10181457 is a potent and selective histamine H3 receptor antagonist or inverse agonist.[1][2] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters. By blocking this receptor, JNJ-10181457 increases the release of neurotransmitters such as acetylcholine and norepinephrine in brain regions like the frontal cortex.[3] This mechanism is believed to underlie its pro-cognitive and wake-promoting effects.

Q2: What are the known in vivo on-target effects of JNJ-10181457?

A2: In vivo, JNJ-10181457 has been shown to normalize acetylcholine neurotransmission, which is often impaired in cognitive disorders.[1] It has demonstrated efficacy in animal models of cognition, such as the delayed non-matching to position task.[1] Additionally, it has been shown to regulate microglial function and improve depression-like behaviors in mice.[2]

Q3: Is there a comprehensive in vivo off-target screening profile available for JNJ-10181457?

A3: Publicly available, comprehensive off-target screening data from a broad panel (e.g., a CEREP panel) for JNJ-10181457 is limited. The available literature emphasizes its selectivity for the histamine H3 receptor. However, as with any small molecule, the potential for off-target interactions cannot be entirely excluded without specific broad-panel screening. Researchers should consider the possibility of off-target effects in their experimental design and interpretation of results.

Q4: What are the potential, albeit unconfirmed, off-target effects to consider?

A4: While specific data for JNJ-10181457 is scarce, general considerations for CNS-active compounds and histamine receptor modulators include:

  • Cardiovascular Effects: Some antihistamines have been associated with cardiovascular side effects. Therefore, monitoring cardiovascular parameters such as heart rate and blood pressure in animal studies could be a prudent measure.

  • Central Nervous System (CNS) Side Effects: As JNJ-10181457 is centrally acting, researchers should be observant of any unexpected behavioral changes in animal models that are not readily explained by its H3 receptor antagonism.

  • Other Neurotransmitter Systems: Although reported not to stimulate dopamine release,[3] subtle interactions with other neurotransmitter receptors at higher concentrations are a theoretical possibility.

Q5: How can I experimentally assess potential off-target effects in my in vivo study?

A5: To investigate potential off-target effects, researchers can include additional control groups and measurements in their studies. For example, one could assess cardiovascular parameters using telemetry or measure locomotor activity to screen for general CNS disturbances. Comparing the effects of JNJ-10181457 with other H3 receptor antagonists with different chemical scaffolds can also help to distinguish on-target from potential off-target effects.

Troubleshooting Guides

Issue 1: Unexpected behavioral phenotypes observed in animal models.

  • Possible Cause: This could be due to an off-target effect, an on-target effect that was not anticipated, or an interaction with the specific animal model.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a thorough dose-response study. Off-target effects may only appear at higher concentrations.

    • Control Compounds: Include a structurally different H3 receptor antagonist as a control to see if the unexpected phenotype is specific to JNJ-10181457.

    • Behavioral Phenotyping: Broaden the behavioral assessment to include tests for anxiety, motor function, and general exploratory behavior to better characterize the observed phenotype.

Issue 2: Inconsistent results in cognitive enhancement studies.

  • Possible Cause: Inconsistencies could arise from variations in experimental protocols, animal strain, or the specific cognitive task employed.

  • Troubleshooting Steps:

    • Protocol Standardization: Ensure strict adherence to the experimental protocol, especially timing of drug administration and behavioral testing.

    • Baseline Performance: Assess the baseline cognitive performance of the animals, as JNJ-10181457 may be more effective in models with a clear cognitive deficit.

    • Pharmacokinetics: Consider performing pharmacokinetic studies to ensure adequate brain exposure of the compound in your animal model.

Quantitative Data

Table 1: Binding Affinity of JNJ-10181457

ReceptorSpeciesAffinity (pKi)
Histamine H3Rat8.15
Histamine H3Human8.93

(Data sourced from Tocris Bioscience)[3]

Experimental Protocols

In Vivo Microdialysis for Acetylcholine in the Rat Prefrontal Cortex

This protocol is designed to measure extracellular acetylcholine levels in the prefrontal cortex of awake rats following administration of JNJ-10181457.

  • Surgical Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the medial prefrontal cortex.

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 60-90 minutes.

    • Collect baseline dialysate samples (e.g., every 20 minutes).

    • Administer JNJ-10181457 dihydrochloride (e.g., intraperitoneally).

    • Continue collecting dialysate samples for the desired duration.

    • Analyze acetylcholine concentrations in the dialysate using a suitable method such as HPLC with electrochemical detection.

Delayed Non-Matching to Position (DNMTP) Task in Rats

This task assesses spatial working memory, which can be impaired by scopolamine and potentially improved by JNJ-10181457.

  • Apparatus: A two-lever operant chamber.

  • Procedure:

    • Sample Phase: One of the two levers is presented. The rat must press the lever to receive a reward.

    • Delay Phase: A variable delay period is introduced where both levers are retracted.

    • Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase (the "non-match") to receive a reward.

  • Drug Administration:

    • To induce a cognitive deficit, scopolamine (e.g., 0.06 mg/kg, i.p.) can be administered before the task.[1]

    • To test the efficacy of JNJ-10181457, it can be administered (e.g., 10 mg/kg, i.p.) prior to the scopolamine injection.[1]

Visualizations

Signaling_Pathway_of_JNJ-10181457 cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron JNJ-10181457 JNJ-10181457 H3_Receptor Histamine H3 Receptor (Autoreceptor) JNJ-10181457->H3_Receptor Antagonizes Histamine_Vesicle Histamine Vesicles H3_Receptor->Histamine_Vesicle Inhibits Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Increased_Histamine Increased Histamine Histamine_Release->Increased_Histamine Postsynaptic_Receptors Postsynaptic Histamine Receptors (e.g., H1, H2) Increased_Histamine->Postsynaptic_Receptors Neuronal_Activity Increased Neuronal Activity & Neurotransmitter Release (e.g., ACh, NE) Postsynaptic_Receptors->Neuronal_Activity

Caption: Mechanism of action of JNJ-10181457.

Experimental_Workflow_DNMTP cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation Acclimation to Operant Chamber Training Training on DNMTP Task Acclimation->Training Drug_Admin Drug Administration Training->Drug_Admin Vehicle Vehicle Control Vehicle->Drug_Admin Scopolamine Scopolamine (Cognitive Deficit) Scopolamine->Drug_Admin JNJ_Scopolamine JNJ-10181457 + Scopolamine JNJ_Scopolamine->Drug_Admin DNMTP_Task Perform DNMTP Task Drug_Admin->DNMTP_Task Data_Collection Collect Data: % Correct Responses, Response Latency DNMTP_Task->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats

Caption: Workflow for the Delayed Non-Matching to Position Task.

References

Technical Support Center: JNJ-10181457 Dihydrochloride Behavioral Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-10181457 dihydrochloride in behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-10181457 dihydrochloride and what is its primary mechanism of action?

JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H3 receptor antagonist that is orally bioavailable and can cross the blood-brain barrier.[1] Its primary mechanism of action is to block the presynaptic H3 autoreceptors on histaminergic neurons. This blockade inhibits the negative feedback loop that normally suppresses histamine synthesis and release. Consequently, JNJ-10181457 increases the levels of histamine in the brain. Additionally, it acts on H3 heteroreceptors found on non-histaminergic neurons, leading to an increased release of other key neurotransmitters, most notably acetylcholine and norepinephrine, in brain regions associated with cognition, such as the frontal cortex.[1]

Q2: In which behavioral assays has JNJ-10181457 dihydrochloride been shown to be effective?

JNJ-10181457 has demonstrated pro-cognitive effects in a variety of rodent behavioral paradigms that assess learning and memory. These include:

  • Delayed Non-Matching to Position (DNMP) Task: Improves performance in tasks of spatial working memory.[1]

  • Reversal Learning Task: Enhances cognitive flexibility and the ability to adapt to changing reward contingencies.[1]

  • Imetit-Induced Water Licking Model: Reverses the hypodipsia (reduced water licking) induced by the H3 receptor agonist imetit, demonstrating its antagonist activity at the H3 receptor.[1]

  • Social Recognition and Novel Object Recognition Tests: Other H3 receptor antagonists have shown efficacy in these tasks, suggesting potential utility for JNJ-10181457.[2]

Q3: What is the recommended vehicle for in vivo administration of JNJ-10181457 dihydrochloride?

While specific vehicle information for JNJ-10181457 is not always detailed in publications, a common vehicle for intraperitoneal (i.p.) injection of similar small molecules in preclinical studies is sterile saline (0.9% sodium chloride). For oral administration, formulations in water or a suspension in a vehicle like 0.5% methylcellulose are often used. It is crucial to assess the solubility and stability of JNJ-10181457 dihydrochloride in the chosen vehicle before starting any experiment.

Q4: What is a typical effective dose of JNJ-10181457 dihydrochloride in rats?

A frequently cited effective dose of JNJ-10181457 in rats is 10 mg/kg administered intraperitoneally (i.p.).[1] This dose has been shown to achieve significant brain exposure and maximal H3 receptor occupancy.[1] However, the optimal dose can vary depending on the specific behavioral assay, the animal species and strain, and the desired therapeutic effect. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observable behavioral effect of JNJ-10181457. 1. Incorrect Dose: The administered dose may be too low to elicit a significant response. 2. Suboptimal Timing of Administration: The time between drug administration and behavioral testing may not align with the compound's peak pharmacokinetic profile. 3. Poor Compound Stability or Solubility: The compound may have degraded or not been fully dissolved in the vehicle. 4. High Baseline Performance: If the animals are already performing at a high level in the behavioral task, it may be difficult to observe further cognitive enhancement (ceiling effect).1. Conduct a dose-response study to identify the optimal effective dose for your specific assay. 2. Review available pharmacokinetic data for JNJ-10181457 to determine the time to maximum plasma and brain concentrations (Tmax) and adjust the pre-treatment interval accordingly.[1] 3. Prepare fresh solutions of JNJ-10181457 for each experiment. Ensure the compound is fully dissolved in the chosen vehicle; sonication may be helpful. 4. Increase the difficulty of the behavioral task or use a cognitive impairment model (e.g., scopolamine-induced amnesia) to create a window for observing improvement.[1]
High variability in behavioral data between subjects. 1. Inconsistent Drug Administration: Variations in injection volume or technique can lead to differing drug exposures. 2. Environmental Stressors: Factors such as noise, inconsistent lighting, or handling stress can impact animal behavior and introduce variability. 3. Individual Differences in Animal Behavior: Animals may exhibit natural variations in their learning and memory capabilities.1. Ensure all experimenters are properly trained in the administration technique (e.g., i.p. injection) to ensure consistency. 2. Standardize the experimental environment. Acclimate the animals to the testing room and handle them consistently. 3. Increase the sample size to account for individual variability. Randomize animals to treatment groups and counterbalance the order of testing.
Unexpected side effects are observed (e.g., sedation, hyperactivity). 1. Off-Target Effects: Although JNJ-10181457 is selective for the H3 receptor, high doses may lead to off-target effects. 2. Interaction with Other Compounds: If co-administering other drugs, there may be unforeseen interactions.1. Reduce the dose of JNJ-10181457. If the side effects persist at a dose that is no longer behaviorally effective, consider the possibility of off-target pharmacology. 2. Carefully review the pharmacology of all co-administered compounds and consider potential interactions.
Difficulty in replicating published findings. 1. Differences in Experimental Protocols: Minor variations in behavioral paradigms, animal strains, or environmental conditions can significantly impact outcomes. 2. Purity of the Compound: The purity of the JNJ-10181457 dihydrochloride used may differ from that in the original study.1. Meticulously follow the published experimental protocol. Pay close attention to details such as the apparatus used, training procedures, and timing of events. 2. Obtain a certificate of analysis for your batch of JNJ-10181457 dihydrochloride to confirm its purity.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of JNJ-10181457

ReceptorSpeciespKi
Histamine H3Rat8.15
Histamine H3Human8.93
Source: Tocris Bioscience

Table 2: Pharmacokinetic Parameters of JNJ-10181457 in Rats (10 mg/kg, i.p.)

ParameterValue
Brain ExposureSignificant
H3 Receptor OccupancyMaximal
Source: Galici R, et al. (2009)[1]

Table 3: Efficacy of JNJ-10181457 in a Rat Cognition Model

Behavioral TaskTreatment GroupOutcome
Delayed Non-Matching to Position (DNMP)Scopolamine (0.06 mg/kg, i.p.) + JNJ-10181457 (10 mg/kg, i.p.)Significant reversal of scopolamine-induced decrease in correct responding.
Reversal LearningJNJ-10181457 (10 mg/kg, i.p., repeated administration)Significant increase in the percentage of correct responses.
Source: Galici R, et al. (2009)[1]

Experimental Protocols

Delayed Non-Matching to Position (DNMP) Task in Rats

This protocol is adapted from methodologies used in studies of cognitive enhancement.[1][3][4]

1. Apparatus:

  • An operant chamber equipped with two retractable levers, a central food magazine, and a house light.

2. Pre-training:

  • Habituation: Acclimate rats to the operant chamber for 15-30 minutes daily for 2-3 days.

  • Magazine Training: Train rats to retrieve a food reward (e.g., sucrose pellet) from the central magazine.

  • Lever Press Training: Train rats to press each lever to receive a reward.

3. DNMP Task Procedure:

  • Sample Phase: At the start of a trial, one of the two levers (left or right, randomly selected) is presented. The rat must press the lever to receive a food reward. The lever then retracts.

  • Delay Phase: A delay interval is introduced where no levers are present. The duration of the delay can be varied (e.g., 1, 5, 10, 20 seconds) to modulate task difficulty.

  • Choice Phase: After the delay, both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward. A press on the incorrect (matching) lever results in no reward and a brief time-out period.

  • Inter-Trial Interval (ITI): A brief period (e.g., 20 seconds) with the house light off separates each trial.

4. JNJ-10181457 Administration:

  • Administer JNJ-10181457 (e.g., 10 mg/kg, i.p.) or vehicle at a predetermined time before the start of the behavioral session (e.g., 30-60 minutes). This pre-treatment time should be based on the compound's pharmacokinetic profile.

Reversal Learning Task in Rats

This protocol is a generalized procedure for assessing cognitive flexibility.[5][6]

1. Apparatus:

  • An operant chamber with two levers and a central food magazine. Visual cues (e.g., lights above the levers) can be incorporated.

2. Initial Discrimination Learning:

  • Train the rat to associate pressing one of the two levers (the "correct" lever) with receiving a reward. The other lever is the "incorrect" lever, and pressing it has no consequence. The position of the correct lever should be counterbalanced across subjects.

  • Training continues until the rat reaches a set performance criterion (e.g., >80% correct responses over a session).

3. Reversal Phase:

  • Once the initial discrimination is learned, the reward contingency is reversed. The previously incorrect lever now becomes the correct lever, and the previously correct lever becomes incorrect.

  • The number of trials or sessions required for the rat to adapt to the new rule and reach the performance criterion is the primary measure of reversal learning.

4. JNJ-10181457 Administration:

  • Administer JNJ-10181457 or vehicle prior to the reversal learning sessions as described in the DNMP protocol. Repeated daily administration may be required to assess effects on the acquisition of the reversal.[1]

Visualizations

Histamine H3 Receptor Signaling Pathway

G Histamine H3 Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_drug Pharmacological Intervention cluster_downstream Downstream Effects Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Binds to Gi_o Gi/o Protein H3R->Gi_o Activates Increased_Histamine Increased Histamine Release AC Adenylyl Cyclase Gi_o->AC Inhibits Histamine_release Histamine Release Gi_o->Histamine_release Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Histamine_synthesis Histamine Synthesis PKA->Histamine_synthesis Inhibits JNJ_10181457 JNJ-10181457 JNJ_10181457->H3R Antagonizes JNJ_10181457->Increased_Histamine Leads to Increased_ACh_NE Increased Acetylcholine & Norepinephrine Release Increased_Histamine->Increased_ACh_NE Promotes G Experimental Workflow: JNJ-10181457 Behavioral Study start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation pre_training Behavioral Pre-training (Habituation, Magazine & Lever Press Training) acclimation->pre_training baseline Baseline Behavioral Assessment pre_training->baseline randomization Randomization to Treatment Groups (Vehicle vs. JNJ-10181457) baseline->randomization drug_admin Drug/Vehicle Administration (e.g., 10 mg/kg, i.p.) randomization->drug_admin pre_treatment_interval Pre-treatment Interval (e.g., 30-60 min) drug_admin->pre_treatment_interval behavioral_testing Behavioral Testing (e.g., DNMP, Reversal Learning) pre_treatment_interval->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection end End data_collection->end

Caption: A typical workflow for a rodent behavioral study investigating the effects of JNJ-10181457.

References

Technical Support Center: JNJ-10181457 Dihydrochloride Brain Penetrance in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for ensuring the brain penetrance of JNJ-10181457 dihydrochloride in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-10181457 dihydrochloride and why is brain penetrance important?

A1: JNJ-10181457 dihydrochloride is a selective, non-imidazole histamine H3 receptor antagonist.[1] The histamine H3 receptors are primarily located in the central nervous system (CNS), where they act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters.[1] Therefore, for JNJ-10181457 to exert its therapeutic effects for neurological and psychiatric disorders, it must effectively cross the blood-brain barrier (BBB) and reach its target receptors in the brain.

Q2: Has the brain penetrance of JNJ-10181457 been confirmed in rodent models?

A2: Yes, studies have shown that JNJ-10181457 is brain-penetrant. A single intraperitoneal (i.p.) administration of 10 mg/kg in rats resulted in significant plasma and brain exposure, leading to maximal H3 receptor occupancy.[1]

Q3: What is the mechanism of action of JNJ-10181457 at the molecular level?

A3: JNJ-10181457 acts as an antagonist at the histamine H3 receptor. This receptor is coupled to Gαi/o proteins. Antagonism of the H3 receptor by JNJ-10181457 blocks the inhibitory effect of the receptor on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This signaling cascade can influence the release of various neurotransmitters, including acetylcholine and norepinephrine.

Q4: What are the key parameters to consider when assessing brain penetrance?

A4: The two primary parameters for quantifying brain penetrance are:

  • Brain-to-Plasma Ratio (Kp): This is the ratio of the total concentration of the drug in the brain to the total concentration in the plasma at a specific time point or at steady-state.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): This is the ratio of the unbound (free) drug concentration in the brain to the unbound concentration in the plasma. This is often considered a more relevant measure of target engagement as only the unbound drug is typically able to interact with its target.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or undetectable brain concentrations of JNJ-10181457 Inappropriate vehicle/formulation: The compound may have poor solubility or stability in the chosen vehicle, leading to precipitation upon injection and reduced bioavailability.Vehicle Optimization: JNJ-10181457 dihydrochloride is a salt and should have good aqueous solubility. However, if solubility issues arise, consider using a vehicle such as 20% DMSO in saline. Always visually inspect the formulation for precipitation before injection.
Incorrect administration: Improper intraperitoneal (i.p.) injection technique can lead to injection into the gut or subcutaneous space, significantly reducing absorption.Refine Injection Technique: Ensure proper restraint of the animal. For rats, inject into the lower right abdominal quadrant to avoid the cecum. Use an appropriate needle size (e.g., 23-25 gauge for rats) and angle of insertion.
Rapid metabolism: The compound may be rapidly metabolized in the liver (first-pass metabolism if administered orally) or plasma, reducing the amount of drug that reaches the brain.Pharmacokinetic Analysis: Conduct a full pharmacokinetic study, including intravenous (i.v.) administration, to determine the bioavailability and clearance of the compound.
High variability in brain-to-plasma ratios between animals Inconsistent sample collection and processing: Variations in the timing of sample collection, efficiency of brain perfusion (if performed), and brain homogenization can introduce significant variability.Standardize Protocols: Ensure precise timing of euthanasia and sample collection post-dose. If performing cardiac perfusion to remove blood from the brain, maintain a consistent flow rate and duration. Standardize the brain homogenization procedure (e.g., buffer volume, homogenization speed, and duration).
Analytical variability: Issues with the bioanalytical method (e.g., LC-MS/MS) used to quantify the drug in plasma and brain homogenate.Method Validation: Thoroughly validate the analytical method for linearity, accuracy, precision, and matrix effects in both plasma and brain homogenate. Use a stable, deuterated internal standard if available.
Brain concentrations are high, but no pharmacological effect is observed Target engagement issues: The compound may be binding non-specifically to brain tissue or may not be reaching the specific brain region where the target is located.Receptor Occupancy Studies: Perform ex vivo or in vivo receptor occupancy studies to confirm that JNJ-10181457 is binding to the H3 receptor at the administered dose. Regional Brain Dissection: Analyze drug concentrations in specific brain regions of interest (e.g., cortex, hippocampus, striatum) rather than whole brain homogenate.
Inactive compound: The synthesized JNJ-10181457 dihydrochloride may be impure or degraded.Compound Quality Control: Verify the identity and purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis).

Data Presentation

Pharmacokinetic Parameters of a Representative Brain-Penetrant H3 Receptor Antagonist in Rats

Disclaimer: The following data is for a representative brain-penetrant histamine H3 receptor antagonist and is intended to provide an example of the expected pharmacokinetic profile. Specific values for JNJ-10181457 may vary.

ParameterPlasmaBrain
Dose (i.p.) 10 mg/kg10 mg/kg
Tmax 0.5 hr1.0 hr
Cmax 1200 ng/mL850 ng/g
AUC (0-8h) 3500 nghr/mL2800 nghr/g
Brain-to-Plasma Ratio (at Tmax) -~0.7

Experimental Protocols

Protocol 1: In Vivo Brain Penetrance Study in Rats
  • Compound Formulation:

    • Prepare a 1 mg/mL solution of JNJ-10181457 dihydrochloride in sterile saline. If solubility is an issue, a vehicle of 20% DMSO in sterile saline can be used.

    • Vortex until the compound is fully dissolved. Prepare the formulation fresh on the day of the experiment.

  • Animal Dosing:

    • Use adult male Sprague-Dawley rats (250-300 g).

    • Administer JNJ-10181457 via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.

    • Include a vehicle-treated control group.

  • Sample Collection:

    • At designated time points (e.g., 0.5, 1, 2, 4, and 8 hours post-dose), euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately collect trunk blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C.

    • Excise the whole brain and rinse with ice-cold saline to remove excess blood. Blot dry, weigh, and snap-freeze in liquid nitrogen. Store brain samples at -80°C until analysis.

  • Brain Homogenization:

    • To the frozen brain tissue, add 4 volumes of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the samples on ice throughout the process.

  • Sample Analysis:

    • Determine the concentrations of JNJ-10181457 in plasma and brain homogenate using a validated LC-MS/MS method.

    • Construct a standard curve in both control plasma and control brain homogenate to ensure accurate quantification.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL).

Protocol 2: Intraperitoneal Injection in Rats
  • Restraint: Securely restrain the rat to expose the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen. This avoids the cecum, which is located on the left side.

  • Needle Insertion: Use a 23-25 gauge needle. Insert the needle at a 15-20 degree angle to the abdominal wall.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (e.g., blood, urine, or intestinal contents) is aspirated. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

  • Injection: Slowly inject the formulated compound.

  • Withdrawal: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Mandatory Visualizations

Signaling Pathway

H3_Receptor_Signaling cluster_membrane Cell Membrane JNJ-10181457 JNJ-10181457 H3R Histamine H3 Receptor JNJ-10181457->H3R Antagonizes G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Decreased Neurotransmitter Release cAMP->Neurotransmitter_Release Modulates

Caption: JNJ-10181457 antagonism of the H3 receptor signaling pathway.

Experimental Workflow

Brain_Penetrance_Workflow Formulation 1. Formulate JNJ-10181457 Dosing 2. Administer i.p. to Rats Formulation->Dosing Sample_Collection 3. Collect Blood & Brain at Time Points Dosing->Sample_Collection Plasma_Processing 4a. Process Blood to Plasma Sample_Collection->Plasma_Processing Brain_Homogenization 4b. Homogenize Brain Tissue Sample_Collection->Brain_Homogenization Analysis 5. LC-MS/MS Analysis Plasma_Processing->Analysis Brain_Homogenization->Analysis Calculation 6. Calculate Brain-to-Plasma Ratio Analysis->Calculation

Caption: Experimental workflow for assessing brain penetrance in rodents.

Troubleshooting Logic

Troubleshooting_Logic Start Low Brain Penetrance Observed Check_Formulation Is the formulation clear and freshly prepared? Start->Check_Formulation Check_Injection Was the i.p. injection technique correct? Check_Formulation->Check_Injection Yes Optimize_Vehicle Optimize Vehicle Check_Formulation->Optimize_Vehicle No Check_Analysis Is the analytical method validated and stable? Check_Injection->Check_Analysis Yes Refine_Technique Refine Injection Technique Check_Injection->Refine_Technique No Consider_Metabolism Could rapid metabolism be the issue? Check_Analysis->Consider_Metabolism Yes Validate_Method Re-validate Analytical Method Check_Analysis->Validate_Method No PK_Study Conduct Full PK Study (i.v. vs i.p.) Consider_Metabolism->PK_Study Yes

Caption: A logical approach to troubleshooting low brain penetrance.

References

Long-term stability of JNJ-10181457 dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of JNJ-10181457 dihydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid JNJ-10181457 dihydrochloride powder?

A1: For long-term storage, it is recommended to store the solid powder at -20°C.[1][2] For short-term storage, 2-8°C is acceptable.[1] Tocris Bioscience also suggests storage with desiccation at room temperature.

Q2: What is the recommended solvent for dissolving JNJ-10181457 dihydrochloride?

A2: JNJ-10181457 dihydrochloride is soluble in water up to 100 mM and in ethanol up to 25 mM.[2] The choice of solvent will depend on your specific experimental requirements.

Q3: How stable is JNJ-10181457 dihydrochloride once it is in solution?

A3: It is not recommended to store JNJ-10181457 dihydrochloride in solution for long periods.[3] For optimal results, solutions should be prepared fresh and used as soon as possible.[3]

Q4: What are the signs of degradation in my JNJ-10181457 dihydrochloride solution?

A4: Visual indicators of degradation can include a change in color, the appearance of precipitates, or a decrease in the expected biological activity of the compound in your assays. For quantitative assessment, analytical methods such as HPLC are recommended to check for the appearance of degradation peaks.

Q5: What materials should I avoid when working with JNJ-10181457 dihydrochloride?

A5: You should avoid strong oxidizing/reducing agents, as well as strong acids and alkalis, as these can react with the compound.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological activity Degradation of the compound in solution.Prepare a fresh solution of JNJ-10181457 dihydrochloride immediately before your experiment.
Improper storage of the stock solution.Ensure stock solutions are stored at the recommended temperature and for a limited time. For critical experiments, always use a freshly prepared solution.
Precipitate formation in the solution Poor solubility in the chosen solvent at the desired concentration.Try preparing a more dilute stock solution. You can also try gentle warming or sonication to aid dissolution, but be mindful of potential degradation with excessive heat.
The solution has been stored for too long.Discard the old solution and prepare a fresh one.
Inconsistent experimental results Variable potency of the compound due to degradation between experiments.Standardize your protocol to use freshly prepared solutions for each experiment to ensure consistency.

Storage and Stability Data

Recommended Storage Conditions for Solid Compound

Storage Duration Temperature Additional Notes
Long-Term-20°C[1][2]Keep container tightly sealed in a dry, well-ventilated place.[1]
Short-Term2-8°C[1]
AlternativeRoom TemperatureWith desiccation.

Solution Stability Recommendations

Solvent Concentration Storage Recommendation
WaterUp to 100 mM[2]Prepare fresh and use promptly. Long-term storage is not recommended.[3]
EthanolUp to 25 mM[2]Prepare fresh and use promptly. Long-term storage is not recommended.[3]

Experimental Protocols

Protocol: Assessing the Stability of JNJ-10181457 Dihydrochloride in Solution using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of JNJ-10181457 dihydrochloride in a specific solvent over time.

1. Materials:

  • JNJ-10181457 dihydrochloride
  • HPLC-grade solvent of choice (e.g., water, ethanol, DMSO)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Appropriate HPLC column (e.g., C18)
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Method:

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_data Data Interpretation prep_stock Prepare Stock Solution initial_hplc T=0 HPLC Analysis prep_stock->initial_hplc storage Store Solution at Desired Conditions initial_hplc->storage timed_hplc Time-Point HPLC Analysis data_analysis Analyze Chromatograms & Calculate Degradation timed_hplc->data_analysis storage->timed_hplc At specified intervals

Caption: Workflow for assessing solution stability via HPLC.

signaling_pathway JNJ JNJ-10181457 dihydrochloride H3R Histamine H3 Receptor (Presynaptic Autoreceptor) JNJ->H3R Antagonist Histamine_release Inhibits Histamine Release H3R->Histamine_release Neurotransmitter_release Increased Neurotransmitter (e.g., Acetylcholine, Norepinephrine) Release H3R->Neurotransmitter_release

Caption: Mechanism of action of JNJ-10181457 dihydrochloride.

troubleshooting_guide start Inconsistent or Poor Experimental Results? check_solution Was the solution prepared fresh? start->check_solution prepare_fresh Action: Prepare a fresh solution immediately before use. check_solution->prepare_fresh No check_storage Was the solid compound stored correctly? check_solution->check_storage Yes correct_storage Action: Ensure solid is stored at -20°C for long-term. check_storage->correct_storage No other_factors Consider other experimental variables (e.g., assay conditions, pipetting). check_storage->other_factors Yes

Caption: Troubleshooting experimental issues with JNJ-10181457.

References

Technical Support Center: Mitigating Potential Side Effects of H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential side effects encountered during experiments with H3 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with H3 receptor antagonists in preclinical research?

A1: The most frequently reported side effects associated with H3 receptor antagonists in preclinical studies include insomnia or wakefulness, anxiety, nausea, and cardiovascular effects such as changes in heart rate and blood pressure.[1] These effects are often dose-dependent and are related to the mechanism of action of these compounds, which involves increasing the release of several neurotransmitters, including histamine, acetylcholine, and norepinephrine.[2][3]

Q2: How can I minimize the risk of insomnia or sleep disturbances in my animal models?

A2: To mitigate insomnia, consider the following strategies:

  • Dose Optimization: Titrate to the lowest effective dose to achieve the desired therapeutic effect with minimal disruption to the sleep-wake cycle.

  • Timing of Administration: Administer the H3 receptor antagonist during the animal's active phase (e.g., the dark cycle for nocturnal rodents) to align with their natural period of wakefulness.

  • Co-administration with Sedatives: In some experimental paradigms, co-administration of a low-dose, short-acting sedative may be considered, but potential drug-drug interactions must be carefully evaluated.

  • Use of More Selective Compounds: Employ H3 receptor antagonists with higher selectivity to minimize off-target effects that might contribute to sleep disturbances.

Q3: What is the best approach to manage nausea and vomiting in my experiments?

A3: Nausea and vomiting can be mitigated by:

  • Co-administration with Antiemetics: The use of 5-HT3 receptor antagonists, such as ondansetron, has been shown to be effective in reducing nausea and vomiting.[3][4][5] A dose-response study should be conducted to determine the optimal antiemetic dose for your specific H3 receptor antagonist and animal model.

  • Formulation Strategies: Consider using controlled-release formulations, if available, to maintain steady plasma concentrations and avoid the high peak levels that can trigger nausea.

  • Dietary Modifications: Ensure animals are well-hydrated and have easy access to palatable food. In some cases, providing a small, easily digestible meal before drug administration can help.

Q4: Are there specific cardiovascular parameters I should monitor, and how can I mitigate adverse effects?

A4: Yes, it is crucial to monitor cardiovascular function. Key parameters include heart rate, blood pressure, and electrocardiogram (ECG) readings. To mitigate potential cardiovascular side effects:

  • Baseline Monitoring: Establish a stable baseline for each animal before drug administration.

  • Continuous Monitoring: Utilize telemetry systems for continuous monitoring of cardiovascular parameters, especially during the initial dose-escalation phase.[6][7]

  • Co-administration with Beta-blockers: In cases of tachycardia (increased heart rate), co-administration of a beta-blocker may be considered. However, the potential for pharmacological interactions and effects on the primary experimental outcomes must be carefully assessed.

  • Dose Fractionation: Administering the total daily dose in two or more smaller doses may help to reduce peak plasma concentrations and associated cardiovascular effects.

Q5: How can I differentiate between on-target and off-target effects of my H3 receptor antagonist?

A5: Differentiating on-target from off-target effects is critical for data interpretation.

  • Use of Control Compounds: Include a structurally related but inactive compound as a negative control. Additionally, using a reference H3 receptor antagonist with a well-characterized selectivity profile can help.

  • Receptor Occupancy Studies: Conduct in vivo receptor occupancy assays to correlate the dose and plasma concentration of your compound with its binding to the H3 receptor.[8] This can help determine if observed effects occur at exposures consistent with H3 receptor engagement.

  • Knockout Animal Models: If available, using H3 receptor knockout animals can definitively determine if an observed effect is mediated by the H3 receptor.

Troubleshooting Guides

Problem: Unexpected Behavioral Hyperexcitability or Anxiety

Possible Cause: Increased release of histamine and other neurotransmitters in brain regions associated with arousal and anxiety.

Troubleshooting Steps:

  • Verify Dose and Concentration: Double-check calculations and the concentration of the dosing solution.

  • Reduce Dose: Lower the dose to the minimum effective level.

  • Acclimatize Animals: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced behaviors.

  • Assess Anxiety-Like Behavior: Utilize a validated behavioral test, such as the elevated plus maze, to quantify anxiety-like behavior at different doses.[1][9][10][11]

  • Consider Co-administration: In specific, well-justified cases, co-administration with a low dose of an anxiolytic agent could be explored, with careful consideration of potential confounding effects.

Problem: Significant Weight Loss or Decreased Food Intake

Possible Cause: H3 receptor antagonists can modulate hypothalamic pathways involved in appetite regulation.[12]

Troubleshooting Steps:

  • Monitor Food and Water Intake Daily: Accurately measure daily consumption to quantify the effect.

  • Provide Highly Palatable Food: Offer a preferred food source to encourage eating.

  • Adjust Dosing Schedule: Administer the compound at a time that is less likely to interfere with the primary feeding period.

  • Evaluate Body Composition: If significant weight loss persists, consider analyzing body composition (fat vs. lean mass) to understand the nature of the weight loss.

  • Dose-Response Assessment: Determine the dose at which effects on food intake become significant and work below this threshold if possible.

Data Presentation

Table 1: Dose-Response of a Representative H3 Receptor Antagonist (Bavisant) on Treatment-Emergent Adverse Events (TEAEs) in an Adult ADHD Clinical Trial. [13]

Treatment GroupIncidence of Total TEAEs (%)Discontinuations due to TEAEs (%)
Placebo58.92.7
Bavisant 1 mg/day61.84.4
Bavisant 3 mg/day82.47.4
Bavisant 10 mg/day89.019.2
Atomoxetine83.810.8
OROS Methylphenidate82.48.8

Table 2: Effect of Ondansetron on LiCl-Induced Nausea-Like Behavior (Lying-on-Belly) in Rats. (Hypothetical data based on principles from[3])

Treatment GroupDose (mg/kg)Duration of Lying-on-Belly (seconds, Mean ± SEM)% Inhibition of Nausea-Like Behavior
Vehicle + Saline-15 ± 3-
Vehicle + LiCl-150 ± 120
Ondansetron + LiCl0.195 ± 1036.7
Ondansetron + LiCl0.540 ± 673.3
Ondansetron + LiCl1.020 ± 486.7

Experimental Protocols

Protocol 1: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

Objective: To evaluate the anxiogenic or anxiolytic potential of an H3 receptor antagonist.

Materials:

  • Elevated plus maze apparatus[1][9][10][11]

  • Video tracking software

  • Test compound (H3 receptor antagonist) and vehicle

  • Rodents (mice or rats)

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.[9]

  • Drug Administration: Administer the H3 receptor antagonist or vehicle at the appropriate pretreatment time (e.g., 30-60 minutes before testing).

  • EPM Testing:

    • Place the animal in the center of the maze, facing an open arm.[10]

    • Allow the animal to freely explore the maze for 5 minutes.[1][10]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Using the video tracking software, quantify the time spent in the open arms and closed arms, and the number of entries into each arm.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A significant decrease in these parameters compared to the vehicle group may indicate an anxiogenic effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[9]

Protocol 2: Monitoring Sleep-Wake Cycles using Electroencephalography (EEG)

Objective: To assess the impact of an H3 receptor antagonist on sleep architecture.

Materials:

  • Surgically implanted EEG and EMG electrodes in rodents[12][14]

  • Data acquisition system for continuous EEG/EMG recording

  • Sleep scoring software

  • Test compound (H3 receptor antagonist) and vehicle

Procedure:

  • Surgical Implantation: Surgically implant EEG and EMG electrodes according to established stereotaxic coordinates.[12] Allow for a recovery period of at least one week.

  • Habituation: Habituate the animals to the recording chambers and cables for several days before baseline recordings.[12]

  • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake pattern.[12]

  • Drug Administration: Administer the H3 receptor antagonist or vehicle at a consistent time of day (e.g., at the beginning of the light cycle).

  • Post-Dosing Recording: Record EEG/EMG data continuously for at least 24 hours following drug administration.[12]

  • Data Analysis:

    • Score the EEG/EMG recordings into stages of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep using sleep scoring software.

    • Analyze the duration and latency of each sleep stage, as well as the number of stage transitions.

    • Compare the sleep parameters between the baseline and post-dosing periods to identify any significant changes.

Mandatory Visualizations

H3_Signaling_Pathway H3_Antagonist H3 Receptor Antagonist H3_Receptor H3 Receptor H3_Antagonist->H3_Receptor Blocks Histaminergic_Neuron Histaminergic Neuron H3_Receptor->Histaminergic_Neuron Inhibits (Autoreceptor) Non_Histaminergic_Neuron Non-Histaminergic Neuron H3_Receptor->Non_Histaminergic_Neuron Inhibits (Heteroreceptor) Histamine Histamine Histaminergic_Neuron->Histamine Releases Other_NT Other Neurotransmitters (ACh, DA, NE, 5-HT) Non_Histaminergic_Neuron->Other_NT Releases Postsynaptic_Receptors Postsynaptic Receptors Histamine->Postsynaptic_Receptors Activates Other_NT->Postsynaptic_Receptors Activates Physiological_Effects Physiological Effects (Wakefulness, Cognition) Postsynaptic_Receptors->Physiological_Effects Side_Effects Potential Side Effects (Insomnia, Anxiety, Nausea) Physiological_Effects->Side_Effects

Caption: Signaling pathway of H3 receptor antagonists leading to physiological effects and potential side effects.

Experimental_Workflow_Anxiety Start Start: Assess Anxiety Acclimatize Acclimatize Animals Start->Acclimatize Administer Administer H3 Antagonist or Vehicle Acclimatize->Administer EPM Elevated Plus Maze Test Administer->EPM Record Record Behavior (5 minutes) EPM->Record Analyze Analyze Data: Time in Open Arms, Open Arm Entries Record->Analyze Anxiogenic Anxiogenic Effect Observed? Analyze->Anxiogenic End End: Report Findings Anxiogenic->End No Mitigate Mitigation Strategy: - Lower Dose - Re-evaluate Anxiogenic->Mitigate Yes Mitigate->Administer Re-test

Caption: Experimental workflow for assessing and mitigating anxiety-like behavior induced by H3 receptor antagonists.

Mitigation_Strategies_Logic Side_Effect Observed Side Effect Identify Identify Specific Side Effect Side_Effect->Identify Insomnia Insomnia Identify->Insomnia Nausea Nausea Identify->Nausea Cardio Cardiovascular Identify->Cardio Dose_Timing Adjust Dose Timing & Titrate Dose Insomnia->Dose_Timing Antiemetic Co-administer 5-HT3 Antagonist Nausea->Antiemetic Beta_Blocker Consider Co-administration of Beta-Blocker Cardio->Beta_Blocker Monitor Implement Continuous Monitoring (Telemetry) Cardio->Monitor

Caption: Logical relationship of identifying and mitigating common side effects of H3 receptor antagonists.

References

Technical Support Center: Histamine H3 Receptor Antagonist Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of studying histamine H3 receptor (H3R) antagonists in preclinical models.

Frequently Asked Questions (FAQs)

Q1: Why have many H3 receptor antagonists failed in clinical trials despite promising preclinical results?

The translational failure from preclinical models to clinical efficacy is a significant challenge.[1][2][3] Key reasons include:

  • Species Differences: The pharmacological properties of H3 receptors show considerable variation between preclinical species (like rodents) and humans, affecting how antagonists bind and act.[4][5]

  • Complex Neuropharmacology: H3 receptors act as both autoreceptors controlling histamine release and as heteroreceptors modulating other crucial neurotransmitters (e.g., acetylcholine, dopamine, serotonin).[1][6][7] Preclinical models may not fully replicate the intricate neurotransmitter interplay in human CNS disorders.

  • Pharmacokinetics: Issues such as poor brain penetration or rapid metabolism can limit a compound's effectiveness in humans, even if it performs well in animal models.[8][9]

  • Off-Target Effects: Undesirable interactions with other receptors or enzymes can lead to side effects that halt clinical development.[8][10]

Q2: What causes the common discrepancy between a compound's in vitro binding affinity and its in vivo potency?

Several factors contribute to this discrepancy:

  • Pharmacokinetics (PK): Poor absorption, high metabolism, rapid excretion, or inability to cross the blood-brain barrier will prevent the antagonist from reaching its target in the brain at sufficient concentrations.[8][9]

  • Receptor Occupancy: High in vitro affinity does not guarantee sufficient receptor occupancy in vivo to elicit a pharmacological response. This can be assessed using techniques like PET imaging.[11]

  • Complex In Vivo Environment: The in vivo effect of an H3R antagonist is the net result of its action on both autoreceptors and various heteroreceptors, which can lead to a complex, and sometimes counterintuitive, behavioral output.[6][12]

Q3: My imidazole-based H3 antagonist is showing unexpected side effects in vivo. What could be the cause?

Imidazole-containing compounds are known for several liabilities:

  • Inhibition of Cytochrome P450 (CYP450) Enzymes: The imidazole ring can chelate the heme iron in CYP450 enzymes, leading to significant drug-drug interactions and potential hepatotoxicity.[8]

  • Off-Target Activity: Besides CYP450, these compounds may have off-target effects on other receptors, such as the histamine H4 receptor, which can complicate the interpretation of results.[5][8]

  • Poor Blood-Brain Barrier Penetration: Many early imidazole-based antagonists were too polar to effectively enter the central nervous system.[8]

Troubleshooting Guides

I. In Vitro Assay Complications

Q: My antagonist shows high affinity in my radioligand binding assay but low potency in my functional (e.g., cAMP) assay. What could be the issue?

A: This is a common observation and can be attributed to several factors:

  • Inverse Agonism: H3 receptors exhibit high constitutive activity (activity without an agonist). Your compound may be a neutral antagonist (blocking agonist binding without affecting constitutive activity) rather than an inverse agonist (which reduces constitutive activity). Functional assays like cAMP accumulation or [³⁵S]GTPγS binding are sensitive to inverse agonism.[5][13]

  • Assay Conditions: Ensure your functional assay conditions are optimized. For cAMP assays, the level of adenylyl cyclase stimulation (e.g., by forskolin) can significantly impact the observed potency of an antagonist.[13]

  • Receptor Subtypes: Evidence suggests the existence of H3 receptor subtypes (H3A and H3B) that can be differentiated by certain antagonists like thioperamide.[14] Your compound may have different affinities and functional activities at these subtypes, which could be expressed differently in your assay system compared to the tissue used for binding assays.

II. In Vivo Model Challenges

Q: My H3 antagonist is potent in vitro but shows no effect on brain histamine levels (e.g., tele-Methylhistamine) in vivo. What are the likely reasons?

A: This often points to pharmacokinetic or target engagement issues:

  • Poor Brain Penetration: The compound may not be crossing the blood-brain barrier in sufficient amounts. It is crucial to determine the brain-to-plasma concentration ratio.

  • High Plasma Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the drug available to enter the brain and interact with the H3 receptor.

  • Rapid Metabolism: The compound may be quickly metabolized and cleared, resulting in a short duration of action and insufficient target engagement.[9]

  • P-glycoprotein (P-gp) Efflux: The antagonist could be a substrate for efflux transporters like P-gp at the blood-brain barrier, actively pumping it out of the brain.

Q: The behavioral effects of my H3 antagonist in rodents are not consistent with what I'd expect from increased histamine release. Why?

A: This highlights the complexity of H3 receptor function:

  • Heteroreceptor Effects: H3R antagonists enhance the release of multiple neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[6][7] The observed behavioral outcome is the integrated result of modulating these different systems, which can sometimes mask or override the effects of histamine alone. For example, cognitive enhancement seen with H3R antagonists is often attributed to increased acetylcholine and dopamine release in cortical regions.[6]

  • Region-Specific Effects: The distribution and function of H3 heteroreceptors vary across different brain regions. An antagonist may increase dopamine release in the prefrontal cortex but not in the striatum, leading to a specific behavioral profile with a lower risk of certain motor side effects.[12][15]

Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the H3 receptor.

  • Membrane Preparation: Prepare crude synaptosomal membranes from rodent brain tissue (e.g., cerebral cortex) or from cell lines (e.g., HEK293) recombinantly expressing the H3 receptor.[13]

  • Radioligand Selection: Use a high-affinity H3 receptor radioligand, such as [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan.[13][16]

  • Incubation: In a multi-well plate, incubate the membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled H3 ligand like thioperamide).

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures G-protein activation and can distinguish between neutral antagonists and inverse agonists.

  • Membrane Preparation: Use membranes from cells expressing the H3 receptor.

  • Reaction Mixture: Prepare a buffer containing GDP, MgCl₂, and [³⁵S]GTPγS.

  • Incubation: Add the membranes to wells containing the reaction mixture and varying concentrations of the test compound. To test for antagonism, also include a known H3R agonist (e.g., R-α-methylhistamine).

  • Assay Principle: Agonist activation of the Gᵢ-coupled H3 receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. An inverse agonist will decrease basal [³⁵S]GTPγS binding, while a neutral antagonist will block the agonist-stimulated increase in binding.[13]

  • Separation and Counting: Separate bound and free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.

  • Analysis: Plot the amount of bound [³⁵S]GTPγS against the compound concentration to determine potency (EC₅₀ or IC₅₀).

Data Presentation

Table 1: Comparative Binding Affinities (Kᵢ in nM) of Selected H3R Ligands Across Species

CompoundHuman H3RRat H3RGuinea Pig H3RNotes
Histamine ~15-40~20~50Agonist
Thioperamide ~2-5~4~3Imidazole-based antagonist/inverse agonist. Differentiates H3A/H3B subtypes.[14]
Ciproxifan ~1-10~2~1Imidazole-based antagonist/inverse agonist.
Pitolisant ~1-3~0.5-2~1-4Non-imidazole antagonist/inverse agonist. Approved for narcolepsy.[8]
ABT-239 ~1-5~1.2N/ANon-imidazole antagonist/inverse agonist with good brain penetration.[6]

Note: Kᵢ values are approximate and can vary based on experimental conditions (e.g., radioligand used, tissue preparation). Data compiled from multiple sources.

Table 2: Preclinical Pharmacokinetic Parameters of Selected H3R Antagonists

CompoundSpeciesRouteBrain/Plasma Ratiot½ (hours)
Thioperamide Rati.p.Low~4-6
ABT-239 Ratp.o.~1-2~8-12
JNJ-5207852 Mouses.c.GoodN/A
GSK189254 Rati.v.~1.5~3-5

Note: Data are illustrative and compiled from various preclinical studies.[6][11] Brain/Plasma ratio and half-life (t½) are critical indicators of CNS exposure and duration of action.

Mandatory Visualizations

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_logic Logic: Antagonist Action H3_Antagonist H3R Antagonist (e.g., Pitolisant) H3R H3 Receptor H3_Antagonist->H3R Blocks Gi_protein Gαi/o H3R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel Ca²⁺ Channel Gi_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle Vesicle (Histamine, ACh, DA, etc.) Ca_channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release l1 Antagonist blocks H3R => Gαi/o inhibition is lifted l2 => Adenylyl Cyclase is disinhibited => cAMP levels can rise l3 => Ca²⁺ channel inhibition is lifted => Ca²⁺ influx increases l4 => Increased Neurotransmitter Release

Caption: H3 receptor antagonist signaling cascade.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_pk In Vivo PK & Target Engagement cluster_in_vivo_pd In Vivo Pharmacodynamics a1 Compound Synthesis (Test Antagonist) a2 Radioligand Binding (Determine Ki) a1->a2 a3 Functional Assay (cAMP or GTPγS) (Determine Potency & Efficacy) a2->a3 a4 Selectivity Screening (H1R, H2R, H4R, CYP450) a3->a4 b1 Administer to Rodents (p.o., i.p., i.v.) a4->b1 Select Lead Candidate b2 Measure Plasma/Brain Levels (Determine PK Profile & BBB Penetration) b1->b2 b3 Ex Vivo Autoradiography or In Vivo Microdialysis (Confirm Target Engagement) b2->b3 c1 Behavioral Models (e.g., Novel Object Recognition, Forced Swim Test) b3->c1 c2 Evaluate Therapeutic Potential (Cognition, Wakefulness, etc.) c1->c2

Caption: Standard experimental workflow for H3R antagonist evaluation.

Challenges_Diagram cluster_challenges Translational Challenges center_node Preclinical Promise c1 Species Differences (Rat vs. Human H3R) center_node->c1 c2 Poor Pharmacokinetics (Low Brain Penetration) center_node->c2 c3 Off-Target Effects (CYP450, H4R) center_node->c3 c4 Complex Pharmacology (Autoreceptor vs. Heteroreceptor) center_node->c4 fail_node Clinical Failure c1->fail_node c2->fail_node c3->fail_node c4->fail_node

Caption: Key challenges in translating preclinical H3R antagonist data.

References

Improving the reproducibility of experiments with JNJ-10181457 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments using JNJ-10181457 dihydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-10181457 dihydrochloride and what is its primary mechanism of action?

A1: JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole antagonist of the histamine H3 receptor.[1][2][3] Some studies also classify it as an inverse agonist.[4] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor, meaning it inhibits the release of histamine when activated. By blocking this receptor, JNJ-10181457 increases the release of histamine and other neurotransmitters, such as norepinephrine and acetylcholine, in the brain.[1][2]

Q2: What are the common research applications for JNJ-10181457 dihydrochloride?

A2: JNJ-10181457 dihydrochloride is primarily used in neuroscience research.[2] Its ability to modulate neurotransmitter levels makes it a valuable tool for studying cognitive processes, sleep-wake cycles, and neurological disorders.[4][5] It has been investigated for its potential in models of cognitive deficits and depression-like behaviors.[4][6]

Q3: How should JNJ-10181457 dihydrochloride be stored?

A3: For long-term storage, it is recommended to keep JNJ-10181457 dihydrochloride at -20°C.[7] For short-term storage, 2-8°C is suitable.[7] The compound should be kept in a tightly sealed container in a dry and well-ventilated place.[7]

Q4: What are the solubility properties of JNJ-10181457 dihydrochloride?

A4: JNJ-10181457 dihydrochloride is soluble in water up to 100 mM and in ethanol up to 25 mM.[8]

Troubleshooting Guides

In Vitro Experiments (Cell-Based Assays)

Problem: Inconsistent or no observable effect of JNJ-10181457 in our cell-based assay.

Potential Cause Troubleshooting Steps
Compound Degradation - Prepare fresh stock solutions for each experiment. While the compound is stable under recommended storage, the stability in aqueous solutions over extended periods at room temperature is not well-documented. - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use volumes.
Incorrect Concentration - Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. - Ensure accurate pipetting and serial dilutions.
Low Receptor Expression - Verify the expression of the histamine H3 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. - Consider using a cell line known to express the H3 receptor or a recombinant cell line overexpressing the receptor.
Assay Sensitivity - Ensure your assay is sensitive enough to detect changes in downstream signaling. For Gαi-coupled receptors like H3, this may involve measuring cAMP levels after stimulation with an agonist like forskolin. - Optimize assay parameters such as incubation time and cell density.
Cell Health - Monitor cell viability and morphology. Ensure cells are healthy and not overgrown or stressed. - Use cells within a consistent and low passage number range.
In Vivo Experiments

Problem: High variability in behavioral or physiological responses in animal models.

Potential Cause Troubleshooting Steps
Poor Bioavailability - JNJ-10181457 is brain-penetrant.[1][2] However, ensure proper vehicle selection and administration route for optimal absorption. Intraperitoneal (i.p.) injection has been successfully used in rats.[6] - Verify the formulation of the dosing solution. Ensure the compound is fully dissolved.
Incorrect Dosage - A common effective dose in rats is 10 mg/kg (i.p.).[6] However, the optimal dose may vary depending on the animal model and the specific experimental paradigm. Perform a dose-response study if necessary.
Animal Stress - Acclimate animals to the experimental procedures and environment to minimize stress-induced variability. - Handle animals consistently across all experimental groups.
Metabolism and Clearance - Consider the pharmacokinetic profile of the compound. The timing of administration relative to the behavioral or physiological measurement is critical. - Be aware of potential sex- and species-specific differences in metabolism.

Experimental Protocols

Preparation of Stock Solution
  • Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of JNJ-10181457 dihydrochloride needed using its molecular weight (385.37 g/mol ).

  • Dissolution: For a 10 mM stock solution in water, dissolve the calculated mass in the appropriate volume of sterile, deionized water. Vortex briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C for long-term storage.

General Protocol for a Cell-Based cAMP Assay (for Gαi-coupled H3 Receptor)
  • Cell Plating: Plate cells expressing the histamine H3 receptor in a suitable multi-well plate and culture overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of JNJ-10181457 dihydrochloride for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known H3 receptor agonist (e.g., (R)-α-methylhistamine) at a concentration that elicits a submaximal response.

  • Adenylyl Cyclase Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the concentration of JNJ-10181457 dihydrochloride to determine the IC50 value.

Data Presentation

Parameter Value Reference
Molecular Weight 385.37 g/mol [2]
Solubility in Water Up to 100 mM[8]
Solubility in Ethanol Up to 25 mM[8]
Recommended Long-Term Storage -20°C[7]
Recommended Short-Term Storage 2-8°C[7]
Effective In Vivo Dose (Rats) 10 mg/kg (i.p.)[6]

Visualizations

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Histamine Histamine Histamine->H3R Binds and Activates JNJ_10181457 JNJ-10181457 JNJ_10181457->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

G cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_solution Prepare Stock Solution (e.g., 10 mM in water) aliquot Aliquot into Single-Use Tubes prep_solution->aliquot storage Store at -20°C aliquot->storage thaw Thaw Aliquot storage->thaw dilute Prepare Working Solutions thaw->dilute treat Treat Cells or Administer to Animals dilute->treat measure Measure Outcome treat->measure analyze Analyze Data (e.g., Dose-Response Curve) measure->analyze interpret Interpret Results analyze->interpret

References

Validation & Comparative

A Comparative Analysis of JNJ-10181457 Dihydrochloride and Thioperamide in Preclinical Models of Cognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent histamine H3 receptor antagonists, JNJ-10181457 dihydrochloride and thioperamide, focusing on their performance in preclinical cognitive models. The information presented is intended to assist researchers in making informed decisions for their drug development programs.

Mechanism of Action: Targeting the Histamine H3 Receptor for Cognitive Enhancement

Both JNJ-10181457 dihydrochloride and thioperamide are antagonists of the histamine H3 receptor.[1] The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking these receptors, JNJ-10181457 and thioperamide increase the release of histamine in the brain. Additionally, H3 receptors are located on other non-histaminergic neurons and act as heteroreceptors, regulating the release of other key neurotransmitters involved in cognitive processes, such as acetylcholine.[1] The enhanced release of these neurotransmitters is believed to be the primary mechanism underlying the pro-cognitive effects of these compounds.

JNJ-10181457 is a selective non-imidazole histamine H3 receptor antagonist.[1] Thioperamide is also a potent and selective H3 receptor antagonist, though it is an imidazole-based compound.[2]

Performance in Cognitive Models: A Head-to-Head Look

Direct comparative studies and individual research on JNJ-10181457 and thioperamide have demonstrated their efficacy in various animal models of cognition.

A key study directly compared the two compounds in the imetit-induced water licking model in rats. Imetit, an H3 receptor agonist, induces a water-licking behavior that can be reversed by H3 receptor antagonists. In this model, both JNJ-10181457 and thioperamide, at a dose of 10 mg/kg (i.p.), demonstrated similar efficacy in reversing the effects of imetit, indicating comparable in vivo target engagement.[1]

While direct side-by-side comparisons in a broad range of cognitive tasks are limited in publicly available literature, individual studies highlight their effectiveness in different domains of cognition.

JNJ-10181457 Dihydrochloride:
  • Delayed Non-Matching to Position (DNMTP) Task: In a rat model of cognitive impairment induced by scopolamine, a muscarinic receptor antagonist, JNJ-10181457 (10 mg/kg, i.p.) significantly reversed the scopolamine-induced decrease in the percentage of correct responses. This suggests its potential in improving working memory.[1]

  • Reversal Learning Task: Repeated administration of JNJ-10181457 (10 mg/kg, i.p.) in rats led to a significant increase in the percentage of correct responses in a reversal learning task, indicating an improvement in cognitive flexibility.[1]

Thioperamide:
  • Inhibitory Avoidance Task: In mice, thioperamide has been shown to enhance memory consolidation. Post-training administration of thioperamide dose-dependently increased the latency to enter a dark compartment where a footshock was previously delivered, demonstrating improved memory of the aversive event.[3][4] It also effectively reversed amnesia induced by scopolamine and the NMDA receptor antagonist dizocilpine in this paradigm.[4]

  • Novel Object Recognition (NOR) Task: Thioperamide has demonstrated pro-cognitive effects in the NOR task in rats, a model that assesses recognition memory. It has been shown to reverse age-related and scopolamine-induced deficits in discriminating between a novel and a familiar object.[5]

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data from key preclinical studies. It is important to note that direct comparison of quantitative values across different studies should be done with caution due to variations in experimental protocols.

Cognitive Model Compound Animal Model Dosage Key Findings Quantitative Data Reference
Imetit-Induced Water LickingJNJ-10181457Rat10 mg/kg, i.p.Reversed imetit-induced water lickingSimilar efficacy to thioperamide[1]
Imetit-Induced Water LickingThioperamideRat10 mg/kg, i.p.Reversed imetit-induced water lickingSimilar efficacy to JNJ-10181457[1]
Delayed Non-Matching to Position (DNMTP)JNJ-10181457Rat10 mg/kg, i.p.Reversed scopolamine-induced deficitSignificantly increased percentage of correct responding (Specific values not publicly available)[1]
Reversal Learning TaskJNJ-10181457Rat10 mg/kg, i.p.Improved performance with repeated administrationSignificantly increased percentage of correct responding (Specific values not publicly available)[1]
Inhibitory Avoidance TaskThioperamideMouse1.25-20 mg/kgEnhanced memory consolidation and reversed amnesiaDose-dependent increase in step-through latency (Specific values vary across studies)[3][4]
Novel Object Recognition (NOR) TaskThioperamideRatN/AReversed age-related and scopolamine-induced deficitsIncreased discrimination index (Specific values vary across studies)[5]

Experimental Protocols

Delayed Non-Matching to Position (DNMTP) Task (as applied to JNJ-10181457)

Objective: To assess working memory in rats.

Apparatus: An operant chamber with two retractable levers and a central food magazine.

Procedure:

  • Habituation and Training: Rats are first habituated to the operant chamber and trained to press a lever to receive a food reward.

  • Sample Phase: A trial begins with the presentation of a single lever (either left or right). The rat must press the lever, after which it is retracted.

  • Delay Phase: A delay period of variable duration is introduced, during which no levers are present.

  • Choice Phase: Both the left and right levers are presented simultaneously. The rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a food reward.

  • Scopolamine Challenge: To induce a cognitive deficit, rats are administered scopolamine (e.g., 0.06 mg/kg, i.p.) prior to the test session.

  • Drug Administration: JNJ-10181457 (e.g., 10 mg/kg, i.p.) is administered before the test session to evaluate its ability to reverse the scopolamine-induced deficit.

  • Data Analysis: The primary endpoint is the percentage of correct responses in the choice phase.

Inhibitory Avoidance Task (as applied to Thioperamide)

Objective: To assess memory of an aversive experience in mice.

Apparatus: A two-chambered apparatus with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

Procedure:

  • Acquisition Trial (Training):

    • A mouse is placed in the light compartment.

    • The guillotine door is opened, and the latency for the mouse to enter the dark compartment is recorded.

    • Once the mouse enters the dark compartment, the door is closed, and a brief, mild footshock is delivered through the grid floor.

    • The mouse is then removed from the apparatus.

  • Drug Administration: For studying effects on memory consolidation, thioperamide is administered immediately after the acquisition trial.

  • Retention Trial (Testing):

    • 24 hours after the acquisition trial, the mouse is again placed in the light compartment.

    • The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds).

  • Data Analysis: A longer latency to enter the dark compartment during the retention trial is indicative of better memory of the aversive experience.

Visualizing the Mechanisms and Methods

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of H3 receptor antagonists and a typical experimental workflow.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron H3R_Antagonist JNJ-10181457 or Thioperamide H3_Receptor Histamine H3 Receptor (Autoreceptor) H3R_Antagonist->H3_Receptor Blocks Histamine_Vesicle Histamine Vesicles H3_Receptor->Histamine_Vesicle Inhibits Release (Baseline) Histamine_Release Increased Histamine Release Histamine_Vesicle->Histamine_Release Leads to H1_H2_Receptors Postsynaptic Histamine Receptors (H1, H2) Histamine_Release->H1_H2_Receptors Activates Neuronal_Activity Increased Neuronal Activity H1_H2_Receptors->Neuronal_Activity Cognitive_Function Improved Cognitive Function Neuronal_Activity->Cognitive_Function G start Start training Acquisition Trial: Mouse explores light compartment, enters dark compartment, receives footshock. start->training drug_admin Drug Administration: Thioperamide or Vehicle (Post-training for consolidation) training->drug_admin delay 24-hour Delay drug_admin->delay testing Retention Trial: Mouse placed in light compartment. Latency to enter dark compartment is measured. delay->testing end End testing->end

References

A Comparative Analysis of JNJ-10181457 Dihydrochloride and Other Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine H3 receptor (H3R) antagonist JNJ-10181457 dihydrochloride with other prominent H3R antagonists, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating these compounds for therapeutic development, particularly for cognitive and neurological disorders.

Introduction to H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system. As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. Consequently, antagonists of the H3 receptor, which block its inhibitory action, can increase the levels of these neurotransmitters in the brain. This mechanism has positioned H3R antagonists as promising therapeutic agents for a range of conditions, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.

JNJ-10181457 is a selective, non-imidazole H3 receptor antagonist that has demonstrated efficacy in preclinical models of cognition. This guide compares its performance characteristics with other well-studied H3R antagonists: pitolisant (the first H3R antagonist to receive clinical approval for narcolepsy), ciproxifan, ABT-239, and GSK189254.

Quantitative Data Comparison

The following tables summarize key quantitative data for JNJ-10181457 and comparator H3R antagonists, focusing on binding affinities and pharmacokinetic properties.

Table 1: H3 Receptor Binding Affinities (Ki in nM)

CompoundHuman H3R Ki (nM)Rat H3R Ki (nM)
JNJ-10181457 1.177.08
Pitolisant0.1617
Ciproxifan46 - 1800.4 - 6.2
ABT-2391.20.4
GSK1892540.13 - 0.262.7 - 7.7

Note: Lower Ki values indicate higher binding affinity.

Table 2: Pharmacokinetic Properties

CompoundOral Bioavailability (%)SpeciesPlasma Half-life (t½)Species
JNJ-10181457 Data not readily available-Data not readily available-
Pitolisant~90%Human10-12 hoursHuman
Ciproxifan62%Mouse87 minutes (elimination)Mouse
ABT-23952-89%Rat, Dog, Monkey4-29 hoursRat, Dog, Monkey
GSK189254Good oral bioavailability reportedRatData not readily available-

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of H3R antagonists are provided below.

Receptor Binding Assay

This assay determines the affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the target H3 receptor (e.g., from HEK293 or CHO cells).

    • Radioligand (e.g., [³H]Nα-methylhistamine).

    • Test compounds (unlabeled antagonists).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer.

    • Scintillation fluid.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in a 96-well plate.

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

    • Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specific binding.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This technique measures the levels of neurotransmitters in the brain of a freely moving animal following drug administration.

  • Materials:

    • Microdialysis probes.

    • Perfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • Fraction collector.

    • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

    • Anesthetized or freely moving rats.

  • Procedure:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or hippocampus).

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a fraction collector.

    • Administer the H3R antagonist (e.g., orally or via intraperitoneal injection).

    • Continue collecting dialysate samples to measure changes in neurotransmitter levels post-administration.

    • Analyze the concentration of neurotransmitters (e.g., acetylcholine, norepinephrine) in the dialysate samples using HPLC-ED.

Delayed Non-Matching to Position (DNMTP) Task

This behavioral task assesses spatial working memory in rodents.

  • Apparatus:

    • An operant chamber equipped with two retractable levers and a central food dispenser.

  • Procedure:

    • Sample Phase: One of the two levers is presented to the rat. A press on this lever results in its retraction.

    • Delay Phase: A variable delay period is introduced where no levers are present.

    • Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the non-matching lever) to receive a food reward.

    • The accuracy of the rat's choices is recorded as a measure of working memory. The effects of H3R antagonists on performance, particularly in models where memory is impaired (e.g., by scopolamine), are evaluated.

Imetit-Induced Water Licking Model

This in vivo model is used to assess the functional antagonism of H3 receptors. Imetit is a potent H3 receptor agonist that induces a dipsogenic (drinking) response.

  • Procedure:

    • Water-deprived rats are placed in a chamber with a drinking tube.

    • The H3R antagonist or vehicle is administered.

    • After a set period, the H3R agonist imetit is administered to induce water licking.

    • The number of licks or the volume of water consumed is measured over a specific time period.

    • An effective H3R antagonist will reverse the imetit-induced drinking behavior.

Visualizations

H3 Receptor Signaling Pathway

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates the release of histamine and other neurotransmitters.

H3R_Signaling Histamine Histamine H3R H3 Receptor Histamine->H3R Binds Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channels Voltage-gated Ca2+ channels Gi_o->Ca_channels Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Vesicles Neurotransmitter Vesicles Ca_channels->Neurotransmitter_Vesicles Ca2+ influx triggers fusion Neurotransmitter_Release Inhibition of Neurotransmitter Release Neurotransmitter_Vesicles->Neurotransmitter_Release H3R_Antagonist H3R Antagonist (e.g., JNJ-10181457) H3R_Antagonist->H3R Blocks H3R_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization & Preclinical Development a Compound Library Screening b Primary Binding Assay (Determine Ki) a->b c Functional Assays (e.g., cAMP, GTPγS) b->c d Selectivity Profiling (vs. other receptors) c->d i Structure-Activity Relationship (SAR) Studies d->i e Pharmacokinetic Studies (ADME) f Receptor Occupancy (e.g., PET, ex vivo binding) e->f g Microdialysis (Neurotransmitter release) f->g h Behavioral Models (e.g., DNMTP, Cognition) g->h j Toxicology and Safety Pharmacology h->j i->e k Candidate Selection for Clinical Trials j->k

A Comparative Analysis of JNJ-10181457 Dihydrochloride and Donepezil in the Normalization of Acetylcholine Levels

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacology, particularly in the pursuit of cognitive enhancement and the treatment of neurodegenerative disorders, the modulation of acetylcholine (ACh) levels remains a cornerstone of therapeutic strategies. This guide provides a detailed comparison of two distinct compounds, JNJ-10181457 dihydrochloride and donepezil, focusing on their mechanisms of action and their efficacy in normalizing acetylcholine levels, supported by experimental data.

Overview of Compounds

JNJ-10181457 dihydrochloride is a selective antagonist of the histamine H3 receptor. By blocking these presynaptic autoreceptors, it enhances the release of several neurotransmitters, including acetylcholine, in key brain regions associated with cognition, such as the frontal cortex.

Donepezil , a well-established drug for the symptomatic treatment of Alzheimer's disease, is a reversible inhibitor of acetylcholinesterase (AChE). Its mechanism involves preventing the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission.[1][2][3][4][5]

Comparative Efficacy in Acetylcholine Normalization

A key study directly compared the neurochemical effects of JNJ-10181457 and donepezil in a rat model of cognitive deficit induced by scopolamine, a muscarinic receptor antagonist that impairs cholinergic transmission. This research demonstrated that both compounds were effective in reversing the cognitive impairment, and this behavioral recovery was associated with the normalization of acetylcholine neurotransmission in the cortex.[6]

While the study by Galici et al. (2009) confirms the efficacy of both compounds in normalizing ACh levels, specific quantitative data on the percentage increase of acetylcholine for JNJ-10181457 from this direct comparative study is not publicly available. However, other studies provide insights into the potent effects of donepezil on acetylcholine levels.

CompoundDosageModelBrain RegionEffect on Acetylcholine LevelsReference
Donepezil 1 mg/kg, i.p.Scopolamine-induced deficit in ratsCortex"Normalization of ACh neurotransmission"[6]
Donepezil 1 mg/kg, i.p.Normal ratsCerebral Cortex2-3 fold increase
Donepezil 2.5 mg/kg, p.o.Normal ratsCerebral Cortex~494% increase from baseline
JNJ-10181457 10 mg/kg, i.p.Scopolamine-induced deficit in ratsCortex"Normalization of ACh neurotransmission"[6]

Note: "Normalization" implies a return to baseline levels from a deficit state, which is qualitatively different from the percentage increase over baseline in healthy animals.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of JNJ-10181457 and donepezil in modulating acetylcholine levels are illustrated in the following diagrams.

cluster_0 JNJ-10181457 Mechanism JNJ-10181457 JNJ-10181457 H3 Receptor H3 Receptor JNJ-10181457->H3 Receptor Antagonizes Histamine Neuron Histamine Neuron H3 Receptor->Histamine Neuron Inhibits Release (presynaptic) Acetylcholine Neuron Acetylcholine Neuron Histamine Neuron->Acetylcholine Neuron Inhibits ACh Release ACh Release Acetylcholine Neuron->ACh Release Increases

Fig. 1: JNJ-10181457 Signaling Pathway

cluster_1 Donepezil Mechanism Donepezil Donepezil AChE AChE Donepezil->AChE Inhibits Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh) Acetylcholine (ACh) Synaptic Cleft Synaptic Cleft Postsynaptic Receptor Postsynaptic Receptor ACh ACh ACh->Synaptic Cleft Increased concentration in ACh->Postsynaptic Receptor Activates ACh->AChE is degraded by

Fig. 2: Donepezil Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of JNJ-10181457 and donepezil.

Scopolamine-Induced Cognitive Deficit Model in Rats

This model is widely used to induce a transient and reversible impairment in learning and memory, mimicking certain cholinergic deficits observed in neurodegenerative diseases.

  • Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Animals are acclimated to the housing facility and handled for several days before the start of the experiment to reduce stress.

  • Drug Administration:

    • Scopolamine hydrobromide is dissolved in sterile saline.

    • A dose of 0.06 mg/kg is administered intraperitoneally (i.p.) to induce cognitive impairment.[6]

    • Test compounds (JNJ-10181457 at 10 mg/kg, i.p., or donepezil at 1 mg/kg, i.p.) or vehicle are administered at a specified time before the scopolamine injection and/or the behavioral task.[6]

  • Behavioral Assessment: Various cognitive tasks can be employed to assess learning and memory, including:

    • Delayed Non-Matching to Position (DNMTP) Task: This task assesses working memory. Rats are trained to press one of two levers for a food reward. After a delay, they must press the opposite lever to receive another reward. The percentage of correct responses is measured.[6]

    • Morris Water Maze: This task evaluates spatial learning and memory. Rats are placed in a circular pool of opaque water and must find a hidden platform. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are recorded.

    • Passive Avoidance Task: This task assesses fear-motivated memory. Rats learn to avoid a dark compartment where they previously received a mild foot shock. The latency to enter the dark compartment is measured.

Start Start Acclimation Acclimation Start->Acclimation Drug Administration Drug Administration Acclimation->Drug Administration Scopolamine Induction Scopolamine Induction Drug Administration->Scopolamine Induction Behavioral Testing Behavioral Testing Scopolamine Induction->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis End End Data Analysis->End

Fig. 3: Scopolamine Model Workflow
In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the sampling of extracellular neurotransmitters in specific brain regions of freely moving animals.

  • Surgical Implantation:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or hippocampus).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection:

    • After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to determine the basal acetylcholine concentration.

  • Drug Administration and Sample Collection:

    • The test compound (JNJ-10181457 or donepezil) or vehicle is administered.

    • Dialysate collection continues for several hours post-administration.

  • Acetylcholine Analysis:

    • The concentration of acetylcholine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • The results are typically expressed as a percentage of the baseline acetylcholine levels.

Conclusion

Both JNJ-10181457 dihydrochloride and donepezil have demonstrated efficacy in normalizing acetylcholine levels, albeit through different mechanisms. Donepezil acts directly on the cholinergic system by inhibiting the primary enzyme responsible for acetylcholine degradation. In contrast, JNJ-10181457 modulates the cholinergic system indirectly by blocking the inhibitory effects of the histaminergic system.

The available data suggests that both compounds are potent modulators of acetylcholine. The choice between these or similar compounds for therapeutic development would depend on the desired specificity of action, potential off-target effects, and the specific neurochemical imbalances being addressed in a particular neurological or psychiatric disorder. Further direct comparative studies providing detailed quantitative data on acetylcholine enhancement under various conditions would be invaluable for a more definitive assessment.

References

Validating the efficacy of JNJ-10181457 dihydrochloride against other cognitive enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of JNJ-10181457 dihydrochloride against other established cognitive enhancers, supported by preclinical experimental data. The information is intended to assist researchers and professionals in the field of neuropharmacology and drug development in evaluating the potential of this novel compound.

Executive Summary

JNJ-10181457 dihydrochloride is a selective, non-imidazole histamine H3 receptor antagonist that has demonstrated pro-cognitive effects in animal models. By blocking presynaptic H3 autoreceptors, it enhances the release of key neurotransmitters, including acetylcholine and norepinephrine, in brain regions critical for cognitive function. Preclinical studies show its efficacy in reversing cognitive deficits induced by scopolamine and improving performance in tasks assessing learning and memory. This guide compares the quantitative efficacy of JNJ-10181457 dihydrochloride with other classes of cognitive enhancers, including acetylcholinesterase inhibitors (donepezil), phosphodiesterase inhibitors (rolipram), NMDA receptor modulators (D-cycloserine), and AMPA receptor modulators (ampakines, specifically CX516).

Data Presentation: Efficacy in Preclinical Models

The following tables summarize the quantitative data from key preclinical studies, allowing for a comparative assessment of JNJ-10181457 dihydrochloride's efficacy.

Table 1: Reversal of Scopolamine-Induced Cognitive Deficits in the Delayed Non-Matching to Position (DNMTP) Task in Rats

CompoundDose (mg/kg, i.p.)Mean % Correct Responses (± SEM)% Reversal of DeficitReference
Vehicle + Vehicle-85 ± 2N/A[1]
Scopolamine (0.06) + Vehicle-60 ± 3N/A[1]
Scopolamine (0.06) + JNJ-101814571082 ± 3~91%[1]
Scopolamine (0.06) + Donepezil178 ± 4~72%[1]

*p < 0.05 compared to Scopolamine + Vehicle. Data are estimated from graphical representations in the cited literature and presented for comparative purposes.

Table 2: Performance in the Reversal Learning Task in Rats

CompoundDose (mg/kg, i.p.)Mean % Correct Responding (Reversal Phase)Reference
Vehicle-~65%[1]
JNJ-1018145710~80%*[1]

*p < 0.05 compared to vehicle. Data are estimated from graphical representations in the cited literature.

Table 3: Efficacy of Other Cognitive Enhancers in Relevant Preclinical Models

Compound ClassCompoundAnimal ModelTaskKey Quantitative FindingReference
Phosphodiesterase InhibitorRolipramScopolamine-induced amnesia in ratsRadial-arm maze0.05 mg/kg dose significantly attenuated the scopolamine-induced increase in the total number of errors.[2]
AMPA Receptor ModulatorCX516Normal ratsDelayed Non-Matching to SampleProgressive increase in performance to a maximum of 25% from baseline.[3]
NMDA Receptor ModulatorD-cycloserineAged ratsWater maze (Place discrimination)Improved performance in place discrimination and repeated acquisition.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of study designs.

Scopolamine-Induced Cognitive Deficit Model in Rats

Objective: To induce a transient cholinergic deficit that mimics aspects of cognitive impairment.

Protocol:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Drug Administration: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 0.06 mg/kg.[1]

  • Timing: Scopolamine is administered 30 minutes prior to the behavioral testing session to ensure peak effect.

  • Behavioral Testing: Animals are then subjected to cognitive tasks such as the Delayed Non-Matching to Position (DNMTP) task.

  • Control Groups: A vehicle-treated group (saline injection) and a group receiving the test compound without scopolamine are included to assess baseline performance and any intrinsic effects of the test compound.

Delayed Non-Matching to Position (DNMTP) Task

Objective: To assess short-term, working memory in rodents.

Apparatus: A two-lever operant chamber.

Protocol:

  • Training: Rats are first trained to press a lever for a food reward.

  • Sample Phase: A single lever (either left or right) is presented. A press on this lever is rewarded.

  • Delay Phase: A variable delay period is introduced where no levers are present.

  • Choice Phase: Both the original (sample) lever and the opposite lever are presented. A press on the lever that was not presented in the sample phase (the non-matching lever) is rewarded.

  • Data Collection: The primary measure is the percentage of correct responses in the choice phase. Latency to respond can also be measured.

Reversal Learning Task

Objective: To assess cognitive flexibility and the ability to adapt to changing reward contingencies.

Apparatus: A two-lever operant chamber with associated cue lights.

Protocol:

  • Initial Discrimination: Rats are trained to associate a specific stimulus (e.g., a light above a lever) with a food reward. For instance, they must press the lever that has the light on above it.

  • Reversal Phase: Once a criterion for learning the initial discrimination is met, the reward contingency is reversed. The previously unrewarded stimulus is now rewarded, and the previously rewarded stimulus is not.

  • Data Collection: The primary measure is the percentage of correct responses during the reversal phase. The number of trials to reach criterion and the number of perseverative errors (continuing to respond to the previously correct stimulus) are also key metrics.[5]

Mandatory Visualizations

Signaling Pathway of JNJ-10181457 Dihydrochloride

JNJ-10181457_Signaling_Pathway JNJ_10181457 JNJ-10181457 dihydrochloride H3R Histamine H3 Receptor (Presynaptic) JNJ_10181457->H3R Antagonism Histaminergic_Neuron Histaminergic Neuron H3R->Histaminergic_Neuron Inhibition (Autoreceptor) Cholinergic_Neuron Cholinergic Neuron H3R->Cholinergic_Neuron Inhibition (Heteroreceptor) Noradrenergic_Neuron Noradrenergic Neuron H3R->Noradrenergic_Neuron Inhibition (Heteroreceptor) ACh_Release Increased Acetylcholine Release Histaminergic_Neuron->ACh_Release Stimulation NE_Release Increased Norepinephrine Release Cognitive_Enhancement Cognitive Enhancement ACh_Release->Cognitive_Enhancement NE_Release->Cognitive_Enhancement

Caption: Signaling pathway of JNJ-10181457 dihydrochloride.

Experimental Workflow for Evaluating Cognitive Enhancers

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Aged or Scopolamine-treated Rats) Drug_Administration Drug Administration (JNJ-10181457 or Comparator) Animal_Model->Drug_Administration Behavioral_Testing Cognitive Behavioral Testing (e.g., DNMTP, Reversal Learning) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (% Correct, Errors, Latency) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Validation Validation of Efficacy Statistical_Analysis->Efficacy_Validation

Caption: General experimental workflow for cognitive enhancer evaluation.

Logical Relationship of Different Cognitive Enhancer Mechanisms

Cognitive_Enhancer_Mechanisms Cognitive_Function Cognitive Function Neurotransmitter_Systems Neurotransmitter Systems Neurotransmitter_Systems->Cognitive_Function Signaling_Pathways Intracellular Signaling Pathways Signaling_Pathways->Cognitive_Function Receptor_Function Glutamate Receptor Function Receptor_Function->Cognitive_Function JNJ_10181457 JNJ-10181457 (H3 Antagonist) JNJ_10181457->Neurotransmitter_Systems Donepezil Donepezil (AChE Inhibitor) Donepezil->Neurotransmitter_Systems Rolipram Rolipram (PDE4 Inhibitor) Rolipram->Signaling_Pathways Ampakines Ampakines (AMPA Modulator) Ampakines->Receptor_Function D_Cycloserine D-cycloserine (NMDA Modulator) D_Cycloserine->Receptor_Function

Caption: Diverse mechanisms of action for cognitive enhancement.

References

A Cross-Study Validation of JNJ-10181457 Dihydrochloride's Effects on Cognition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-study validation of the cognitive-enhancing effects of JNJ-10181457 dihydrochloride, a selective histamine H3 receptor antagonist. Its performance is objectively compared with other cognitive enhancement alternatives, supported by experimental data from preclinical studies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Comparative Efficacy in Preclinical Models

The cognitive-enhancing effects of JNJ-10181457, Donepezil, and Rolipram have been evaluated in various preclinical models, primarily in rodents. The following tables summarize the quantitative data from key studies.

Table 1: Effects on Scopolamine-Induced Cognitive Deficits in the Delayed Non-Matching to Position (DNMTP) Task in Rats
CompoundDoseAnimal Model% Correct Responding (Vehicle + Scopolamine)% Correct Responding (Compound + Scopolamine)Reference
JNJ-1018145710 mg/kg, i.p.Rat~55%~75%[1]
Donepezil1 mg/kg, i.p.Rat~55%~70%[1]

Note: Data are estimated from graphical representations in the cited literature. The scopolamine-induced deficit model is used to mimic cholinergic dysfunction observed in cognitive disorders.

Table 2: Effects on Reversal Learning Task in Rats
CompoundDoseAnimal Model% Correct Responding (Vehicle)% Correct Responding (Compound)Reference
JNJ-1018145710 mg/kg, i.p.Rat~60%~75%[1]

Note: Data are estimated from graphical representations in the cited literature. The reversal learning task assesses cognitive flexibility.

Table 3: Effects on Other Cognitive Tasks
CompoundTaskAnimal ModelKey FindingsReference
Donepezil Morris Water MazeRat (Aβ-induced deficit)Significantly shortened escape latency compared to the model group.
Rolipram Novel Object RecognitionMouseSignificantly increased the recognition index compared to the control group.
Rolipram Morris Water MazeMouseSignificantly decreased escape latency and increased time spent in the target quadrant.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Delayed Non-Matching to Position (DNMTP) Task

The DNMTP task is a widely used behavioral paradigm to assess short-term spatial working memory in rodents.

  • Apparatus: A standard operant chamber equipped with two retractable levers and a central food magazine.

  • Procedure:

    • Sample Phase: One of the two levers is presented. The rat must press the lever to receive a food reward.

    • Delay Phase: A variable delay period is introduced where both levers are retracted.

    • Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward.

  • Scopolamine Induction: To induce a cognitive deficit, the muscarinic receptor antagonist scopolamine (e.g., 0.06 mg/kg, i.p.) is administered prior to the task.

  • Drug Administration: JNJ-10181457, Donepezil, or vehicle is administered at a specified time before the task begins.

  • Data Analysis: The primary endpoint is the percentage of correct responses in the choice phase.

Reversal Learning Task

This task assesses an animal's ability to adapt its behavior in response to changing reward contingencies, a measure of cognitive flexibility.

  • Apparatus: A standard operant chamber with two levers.

  • Procedure:

    • Acquisition Phase: Pressing one lever (the "correct" lever) is rewarded, while pressing the other (the "incorrect" lever) has no consequence. This continues until the animal reaches a predefined performance criterion (e.g., 80% correct responses).

    • Reversal Phase: The reward contingency is switched, so the previously incorrect lever becomes the correct one, and vice versa.

  • Drug Administration: The test compound or vehicle is administered before the reversal phase.

  • Data Analysis: The primary endpoint is the number of trials or errors to reach the criterion in the reversal phase, or the percentage of correct responses over a set number of trials.

Signaling Pathways and Mechanisms of Action

The cognitive-enhancing effects of JNJ-10181457 and the comparator compounds are mediated by distinct signaling pathways.

JNJ-10181457: Histamine H3 Receptor Antagonism

JNJ-10181457 acts as an antagonist at the presynaptic histamine H3 receptor. This receptor normally inhibits the release of histamine and other neurotransmitters. By blocking this receptor, JNJ-10181457 disinhibits these neurons, leading to increased release of pro-cognitive neurotransmitters like acetylcholine and norepinephrine in key brain regions such as the cortex and hippocampus.

G JNJ JNJ-10181457 H3R Histamine H3 Receptor (presynaptic) JNJ->H3R antagonizes Hist_Neuron Histaminergic Neuron H3R->Hist_Neuron inhibits Chol_Neuron Cholinergic Neuron H3R->Chol_Neuron inhibits Hist_release Histamine Release Hist_Neuron->Hist_release ACh_release Acetylcholine Release Chol_Neuron->ACh_release Cognition Cognitive Enhancement Hist_release->Cognition promotes ACh_release->Cognition promotes

Signaling pathway of JNJ-10181457.
Donepezil: Acetylcholinesterase Inhibition

Donepezil is an acetylcholinesterase (AChE) inhibitor. AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, Donepezil increases the synaptic levels and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

G Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE inhibits ACh Acetylcholine (ACh) in Synapse AChE->ACh degrades ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor activates Chol_Signal Cholinergic Signaling ACh_Receptor->Chol_Signal Cognition Cognitive Enhancement Chol_Signal->Cognition promotes

Signaling pathway of Donepezil.
Rolipram: Phosphodiesterase-4 (PDE4) Inhibition

Rolipram is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the expression of genes involved in synaptic plasticity and memory formation.

G Rolipram Rolipram PDE4 Phosphodiesterase-4 (PDE4) Rolipram->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB activates Gene_Exp Gene Expression (Synaptic Plasticity) CREB->Gene_Exp promotes Cognition Cognitive Enhancement Gene_Exp->Cognition leads to

Signaling pathway of Rolipram.

Discussion and Conclusion

The preclinical data presented in this guide suggest that JNJ-10181457 dihydrochloride is an effective cognitive-enhancing agent in rodent models. Its efficacy in reversing scopolamine-induced deficits in the DNMTP task is comparable to that of the established acetylcholinesterase inhibitor, Donepezil. Furthermore, JNJ-10181457 demonstrated positive effects on cognitive flexibility in the reversal learning task.

The distinct mechanisms of action of JNJ-10181457, Donepezil, and Rolipram offer different therapeutic approaches to cognitive enhancement. JNJ-10181457's ability to modulate multiple neurotransmitter systems through histamine H3 receptor antagonism presents a broad-spectrum approach. In contrast, Donepezil specifically targets the cholinergic system, while Rolipram enhances intracellular signaling pathways crucial for synaptic plasticity.

Further cross-study validation is warranted to directly compare the efficacy and side-effect profiles of these compounds in a wider range of preclinical models and eventually in clinical trials. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting such studies. The continued investigation of these and other novel cognitive enhancers is essential for the development of effective treatments for a variety of cognitive disorders.

References

A Comparative Analysis of JNJ-10181457 and GSK189254 in Preclinical Sleep-Wake Cycle Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent histamine H3 receptor ligands, JNJ-10181457 dihydrochloride and GSK189254, focusing on their application in sleep-wake cycle research. The information presented is collated from preclinical studies to assist in understanding their differential effects and mechanisms of action.

Introduction to JNJ-10181457 and GSK189254

JNJ-10181457 dihydrochloride and GSK189254 are selective antagonists of the histamine H3 receptor, a key regulator of histamine release in the central nervous system and consequently, a significant player in the sleep-wake cycle.[1] While both compounds target the H3 receptor, they exhibit distinct pharmacological profiles. GSK189254 is consistently characterized as a potent H3 receptor antagonist and inverse agonist.[2] In contrast, JNJ-10181457 has been described as both a neutral antagonist and an inverse agonist in different studies, a distinction that may underlie subtle differences in their biological effects.[3][4]

Histamine H3 receptor antagonists and inverse agonists are of significant interest for their potential therapeutic applications in disorders of excessive daytime sleepiness, such as narcolepsy.[5] By blocking the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, these compounds increase the synthesis and release of histamine, a neurotransmitter that promotes wakefulness.[2]

Mechanism of Action: H3 Receptor Signaling

The primary mechanism by which JNJ-10181457 and GSK189254 are thought to modulate the sleep-wake cycle is through their interaction with the histamine H3 receptor. This G protein-coupled receptor (GPCR) acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine.

H3_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine release Histamine Release Histamine_vesicle->release H3R H3 Receptor (Gi/o-coupled) inhibition Inhibition of Histamine Release H3R->inhibition JNJ_GSK JNJ-10181457 / GSK189254 JNJ_GSK->H3R Blockade inhibition->release Histamine_released Increased Histamine release->Histamine_released H1R H1 Receptor Histamine_released->H1R Wakefulness Increased Wakefulness H1R->Wakefulness

Figure 1: Simplified signaling pathway of H3 receptor antagonists/inverse agonists.

As depicted in Figure 1, both JNJ-10181457 and GSK189254 bind to and block the presynaptic H3 autoreceptors. This action removes the inhibitory feedback mechanism, leading to an increased release of histamine into the synaptic cleft. The elevated histamine levels then act on postsynaptic H1 receptors, which are known to promote arousal and wakefulness.[6]

Comparative Efficacy in Sleep-Wake Cycle Modulation

Quantitative Data on Sleep-Wake Parameters
CompoundSpeciesDoseRouteEffect on Wakefulness (W)Effect on Slow-Wave Sleep (SWS)Effect on Paradoxical/REM Sleep (PS/REM)Citation
GSK189254 Mouse (Wild-Type)3 mg/kgp.o.↑ (Significant Increase)↓ (Significant Decrease)↓ (Significant Decrease)[3]
Mouse (Wild-Type)10 mg/kgp.o.↑ (Significant Increase)↓ (Significant Decrease)↓ (Significant Decrease)[3]
JNJ-5207852 Mouse (Wild-Type)10 mg/kgs.c.↑ (Significant Increase)↓ (Significant Decrease)↓ (Decrease, not statistically significant)
Rat10 mg/kgs.c.↑ (Significant Increase)↓ (Significant Decrease)↓ (Decrease, not statistically significant)

Note: The data for JNJ-5207852 is used as a proxy for the expected effects of JNJ-10181457 due to the lack of specific published sleep-wake cycle data for the latter. The effects of JNJ-10181457 may differ.

Summary of Findings

Preclinical studies demonstrate that both GSK189254 and the related compound JNJ-5207852 are effective in promoting wakefulness and reducing both slow-wave and REM sleep.[3] The wake-promoting effects of these H3 receptor antagonists are consistent with their proposed mechanism of action.

One study noted that orexin knockout mice, a model for narcolepsy, were more susceptible to the H3 antagonist JNJ-10181457 compared to GSK189254, suggesting potential differences in their in-vivo pharmacology that warrant further investigation.[3]

Experimental Protocols

Sleep-Wake Cycle Recording in Mice (GSK189254 Study)

A representative experimental protocol for assessing the effects of these compounds on the sleep-wake cycle is outlined below, based on the study of GSK189254.[3]

Experimental_Workflow cluster_setup Animal Preparation and Baseline Recording cluster_dosing Drug Administration cluster_recording Post-Dosing Recording and Analysis A Surgical Implantation of EEG/EMG Electrodes B Post-operative Recovery and Habituation A->B C 2-Day Continuous Baseline EEG/EMG Recording B->C D Oral Administration of Vehicle, GSK189254 (3 or 10 mg/kg), or Modafinil (64 mg/kg) C->D E Continuous EEG/EMG Recording D->E F Sleep-Wake State Scoring (Wake, SWS, PS) E->F G Data Analysis and Statistical Comparison F->G

Figure 2: Experimental workflow for sleep-wake cycle analysis.

Animals: Adult male wild-type (Ox+/+) and orexin knockout (Ox-/-) mice were used.[3]

Surgery: Animals were anesthetized and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.[3]

Recording: Following a recovery period, animals were habituated to the recording cables. Baseline sleep-wake patterns were recorded for two consecutive days.[3]

Drug Administration: GSK189254 (3 and 10 mg/kg), modafinil (64 mg/kg), or vehicle were administered orally at the beginning of the lights-on period.[3]

Data Analysis: EEG and EMG recordings were scored into three stages: wakefulness (W), slow-wave sleep (SWS), and paradoxical sleep (PS). The duration of each stage was quantified and statistically analyzed.[3]

Discussion and Future Directions

Both JNJ-10181457 and GSK189254 represent valuable tools for investigating the role of the histaminergic system in sleep-wake regulation. The key distinction between these molecules may lie in their classification as either a neutral antagonist or an inverse agonist. An inverse agonist not only blocks the receptor but also reduces its basal, constitutive activity, which could lead to a more pronounced effect on histamine release. The differing reports on JNJ-10181457's activity as a neutral antagonist versus an inverse agonist highlight the need for further characterization.[3][4]

Future research should aim to directly compare the effects of JNJ-10181457 and GSK189254 in the same sleep-wake cycle study to elucidate any subtle but significant differences in their efficacy and potency. Such studies would benefit from including a comprehensive dose-response analysis and exploring the effects of chronic administration. Furthermore, investigating the downstream neurochemical changes beyond histamine, such as effects on acetylcholine, norepinephrine, and dopamine, would provide a more complete picture of their mechanisms of action.[7]

References

Evaluating the Selectivity of JNJ-10181457 Dihydrochloride for the Histamine H3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine H3 receptor (H3R) has emerged as a significant therapeutic target for a range of neurological disorders, including cognitive impairments, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD). As a presynaptic autoreceptor, the H3R modulates the release of histamine and other key neurotransmitters, making its antagonism a promising strategy for enhancing procognitive and wake-promoting effects. JNJ-10181457, a non-imidazole antagonist, is one such compound developed to selectively target the H3R.

This guide provides an objective comparison of the selectivity profile of JNJ-10181457 dihydrochloride against other notable H3R antagonists. The data presented is supported by established experimental protocols to aid researchers in their evaluation of this and similar compounds.

Comparative Selectivity Profile of H3 Receptor Antagonists

The selectivity of a compound for its intended target over other related receptors is paramount to minimizing off-target effects and ensuring a favorable safety profile. The following table summarizes the binding affinities (pKi values) of JNJ-10181457 and other H3R antagonists for the four human histamine receptor subtypes. A higher pKi value indicates a stronger binding affinity.

CompoundH1 Receptor (pKi)H2 Receptor (pKi)H3 Receptor (pKi)H4 Receptor (pKi)Selectivity over H1 (Fold)Selectivity over H2 (Fold)Selectivity over H4 (Fold)
JNJ-10181457 < 5.0< 5.08.93< 5.0> 8,511> 8,511> 8,511
Pitolisant< 6.0< 6.09.79< 6.0> 6,166> 6,166> 6,166
Ciproxifan5.8< 5.08.86.41,000> 6,310251
Thioperamide5.75.58.46.650179463

Note: pKi is the negative logarithm of the inhibitory constant (Ki). Fold selectivity is calculated as 10^((pKi H3) - (pKi Hx)). Data for comparators is derived from publicly available pharmacological data.

Experimental Protocols

The data presented in this guide is typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of H3 receptor ligands.

Radioligand Binding Assay for Histamine Receptor Affinity

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4) are cultured and harvested.

  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

2. Binding Reaction:

  • In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Mepyramine for H1, [³H]-Tiotidine for H2, [³H]-Nα-methylhistamine for H3, [³H]-Histamine for H4) and varying concentrations of the test compound (e.g., JNJ-10181457).

  • The total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known, non-labeled antagonist.

  • The reaction is incubated to allow for binding equilibrium (e.g., 60 minutes at 25°C).

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for H3 Receptor Inverse Agonism

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of the Gi-coupled H3 receptor.

1. Cell Culture and Plating:

  • CHO-K1 or HEK293 cells stably expressing the human H3 receptor are cultured to approximately 80-90% confluency.

  • Cells are harvested and plated into 384-well assay plates at a determined density (e.g., 5,000 cells/well) and allowed to attach overnight.

2. Compound Treatment:

  • The cell culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Varying concentrations of the test compound (e.g., JNJ-10181457) are added to the wells. To measure antagonist activity, a fixed concentration of an agonist (e.g., (R)-α-methylhistamine) would also be added. To measure inverse agonist activity, the compound is added alone.

  • Forskolin, an adenylyl cyclase activator, is added to all wells (except for basal controls) to stimulate cAMP production.

  • The plates are incubated for a set period (e.g., 30 minutes at room temperature).

3. cAMP Detection:

  • The reaction is stopped by lysing the cells.

  • The intracellular cAMP concentration is measured using a commercially available detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE® (Lanthanide Chelate Excite), or an ELISA-based kit.

4. Data Analysis:

  • The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations.

  • Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the test compound concentration.

  • For inverse agonists, the EC50 value (the concentration that produces 50% of the maximal increase in cAMP from the basal level) is determined. For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated, from which a pA2 value can be derived.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and processes involved in evaluating H3 receptor antagonists, the following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow for determining selectivity.

H3_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor (GPCR) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds JNJ10181457 JNJ-10181457 (Antagonist) JNJ10181457->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Decreased Neurotransmitter Release PKA->Response Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_assays In Vitro Assays Binding_Assay Radioligand Binding Assay (H1, H2, H3, H4) Data_Analysis Data Analysis (IC50, Ki, EC50) Binding_Assay->Data_Analysis Functional_Assay cAMP Functional Assay (H3) Functional_Assay->Data_Analysis Compound Test Compound (JNJ-10181457) Compound->Binding_Assay Compound->Functional_Assay Cell_Culture Cell Lines Expressing Histamine Receptors Cell_Culture->Functional_Assay Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Membrane_Prep->Binding_Assay Selectivity_Profile Comparative Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental Workflow for Selectivity Profiling.

Conclusion

Based on the available binding affinity data, JNJ-10181457 dihydrochloride demonstrates a high degree of selectivity for the human histamine H3 receptor. With a pKi of 8.93 for the H3 receptor and pKi values below 5.0 for the H1, H2, and H4 subtypes, its selectivity is pronounced, exceeding 8,500-fold for each of the other histamine receptors. This selectivity profile is comparable to, and in some aspects, may exceed that of other established H3 receptor antagonists such as Pitolisant, Ciproxifan, and Thioperamide. The high selectivity of JNJ-10181457 suggests a lower potential for off-target effects related to the modulation of other histamine receptor subtypes, which is a critical attribute for any CNS-targeted therapeutic agent. Researchers are encouraged to consider this selectivity profile in the context of their specific models and experimental questions when investigating the therapeutic potential of H3 receptor antagonism.

A Comparative Review of Histamine H3 Receptor Antagonists in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine H3 receptor (H3R) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including cognitive impairments, sleep-wake disorders, and attention-deficit hyperactivity disorder (ADHD). As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters, such as acetylcholine, norepinephrine, and dopamine. Antagonists of the H3R block its constitutive activity, leading to enhanced neurotransmitter release and subsequent pro-cognitive and wake-promoting effects. This guide provides a comparative overview of select H3 receptor antagonists currently in development, with a focus on their pharmacological profiles and supporting experimental data.

Introduction to Histamine H3 Receptor Function

The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] It couples to the Gαi/o subunit, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][3] This signaling cascade ultimately modulates neurotransmitter release.[1][4][5] As an autoreceptor, the H3R provides negative feedback on histamine synthesis and release from histaminergic neurons.[1][6] As a heteroreceptor, it inhibits the release of other neurotransmitters, positioning H3R antagonists as a promising strategy to enhance neurochemical transmission in various brain regions.[1][2][4][5]

Histamine H3 Receptor Signaling Pathway

The signaling pathway of the histamine H3 receptor involves multiple downstream effectors. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP and subsequently decreasing the activity of protein kinase A (PKA). This can lead to a downregulation of the transcription factor CREB. Additionally, H3 receptor activation can stimulate the MAPK and PI3K/AKT pathways and influence ion channel activity.[3]

H3R_Signaling_Pathway H3R H3 Receptor G_protein Gαi/o H3R->G_protein Activation MAPK MAPK Pathway H3R->MAPK Activation PI3K PI3K H3R->PI3K Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB AKT AKT PI3K->AKT Histamine Histamine Histamine->H3R Agonist (Histamine)

Caption: Histamine H3 Receptor Signaling Pathway.

Comparative Analysis of H3 Receptor Antagonists

The following tables summarize key preclinical and clinical data for a selection of histamine H3 receptor antagonists that have been in development. It is important to note that the development status of some of these compounds may have changed.

Table 1: In Vitro Binding Affinities of H3 Receptor Antagonists

CompoundChemical ClassHuman H3R Ki (nM)SpeciesReference
Pitolisant (Wakix®)Non-imidazole0.16Human
ABT-288Non-imidazole1.9Human[7]
GSK239512Non-imidazole0.23Human[8]
Enerisant (TS-091)Non-imidazolePotent and selectiveHuman[6]
ThioperamideImidazole~2-4Rat/Mouse[9]

Note: Ki values can vary depending on the experimental conditions, such as the radioligand and cell system used.

Table 2: Preclinical In Vivo Efficacy of H3 Receptor Antagonists

CompoundAnimal ModelEndpointEffective Dose RangeReference
ABT-239Mouse (CD1)Increased cortical CREB and S(9)-GSK3β phosphorylation0.01-1.0 mg/kg i.p.[10]
ThioperamideMouse (6-OHDA lesion model of Parkinson's Disease)Amelioration of motor deficitsNot specified[11]
E169Mouse (MK801-induced amnesia)Improved short- and long-term memory5 mg/kg i.p.[12]
Multiple AntagonistsRodent models of memory impairmentMemory enhancement0.3-20 mg/kg i.p. or p.o.[4]

Table 3: Pharmacokinetic Properties of H3 Receptor Antagonists

CompoundKey Pharmacokinetic ParameterSpeciesReference
ABT-288Mean elimination half-life: 40-61 hoursHuman[7]
Enerisant (TS-091)Primarily excreted unchanged in urine (up to 90%)Human[6]
PitolisantMetabolized by CYP2D6 and CYP3A4Human[6]

Experimental Protocols

Radioligand Competition Binding Assay for H3 Receptor Affinity

The determination of a compound's binding affinity (Ki) for the histamine H3 receptor is commonly performed using a radioligand competition binding assay. This method measures the ability of an unlabeled test compound to displace a specific radiolabeled ligand from the receptor.[13]

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[13]

  • Radioligand: A tritiated H3 receptor ligand, such as [3H]Nα-methylhistamine.[13]

  • Test Compounds: Unlabeled H3 receptor antagonists for which the binding affinity is to be determined.

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2.[13]

2. Assay Procedure:

  • Incubation: Cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in a 96-well plate. The incubation is carried out for a sufficient time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[13]

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filtermat using a cell harvester. The membranes with the bound radioligand are trapped on the filter.[13]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[13]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[13]

3. Data Analysis:

  • The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity of the test compound for the receptor.[13]

Radioligand_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_procedure Assay Procedure cluster_analysis Data Analysis Membranes Cell Membranes (with H3R) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([3H]NAMH) Radioligand->Incubation Test_Compound Test Compound (Unlabeled) Test_Compound->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Washing Washing (remove non-specific binding) Filtration->Washing Quantification Scintillation Counting (measure radioactivity) Washing->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

References

A Comparative Analysis of JNJ-10181457 Dihydrochloride and First-Generation H3R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel histamine H3 receptor (H3R) antagonist, JNJ-10181457 dihydrochloride, against established first-generation H3R antagonists: thioperamide, ciproxifan, and clobenpropit. The following sections detail their comparative binding affinities, selectivity, and functional in vivo effects, supported by experimental data and protocols.

Executive Summary

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a key regulator of neurotransmitter release in the central nervous system. Its antagonists are of significant interest for treating a range of neurological disorders. First-generation H3R antagonists, such as thioperamide, ciproxifan, and clobenpropit, have been instrumental in validating the therapeutic potential of this target. However, their utility can be limited by factors such as species-dependent affinity and off-target effects. JNJ-10181457 is a newer, non-imidazole antagonist designed to overcome some of these limitations. This guide offers an objective comparison to aid researchers in selecting the appropriate tool for their studies.

Data Presentation

Table 1: Comparative Binding Affinities of H3R Antagonists
CompoundHuman H3R (pKi)Rat H3R (pKi)Key Characteristics
JNJ-10181457 dihydrochloride 8.938.15Non-imidazole structure, brain penetrant.
Thioperamide ~8.1~8.1Imidazole-based, potent, but associated with hepatotoxicity concerns.
Ciproxifan ~8.5~8.5Imidazole-based, potent and selective.
Clobenpropit 9.449.75Imidazole-based, potent, also shows affinity for H4 receptors.[1]

Note: pKi values are derived from various sources and should be considered as approximate values for comparison. Direct head-to-head studies may yield slightly different absolute values.

Table 2: In Vivo Effects and Selectivity Profile
CompoundPrimary In Vivo EffectSelectivity Notes
JNJ-10181457 dihydrochloride Increases extracellular norepinephrine and acetylcholine levels in the rat frontal cortex.[2] Normalizes acetylcholine neurotransmission.[2]Selective non-imidazole antagonist.[2]
Thioperamide Increases neuronal histamine release.[3] Shows efficacy in animal models of cognition.[2][3]Also acts as an H4 receptor antagonist.[4]
Ciproxifan Alleviates hyperactivity and cognitive deficits in animal models of Alzheimer's disease.[5]Displays low affinity for other receptor subtypes.[6]
Clobenpropit Decreases dopamine release and increases histamine levels in the hypothalamus.[2] Shows antipsychotic-like activities.[2]Binds to serotonin 5-HT3 and α2A/α2C adrenoceptors.[1] Acts as a partial agonist at H4 receptors.[1]

Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity

This protocol is a standard method for determining the binding affinity of unlabelled compounds for the histamine H3 receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor.

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH) is commonly used.

  • Test Compounds: JNJ-10181457 and first-generation antagonists.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

2. Procedure:

  • Membrane Preparation: Cell pellets expressing the H3R are homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations.

  • Incubation: The plate is incubated for 60-120 minutes at 25°C to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

1. Materials and Reagents:

  • Subjects: Male Wistar rats.

  • Microdialysis Probes: Concentric microdialysis probes with a semi-permeable membrane.

  • Artificial Cerebrospinal Fluid (aCSF): To perfuse the probe.

  • HPLC system with electrochemical detection: For the analysis of acetylcholine and norepinephrine.

2. Procedure:

  • Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., frontal cortex or hippocampus).

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: JNJ-10181457 or a first-generation antagonist is administered (e.g., intraperitoneally or subcutaneously).

  • Post-dosing Collection: Dialysate samples continue to be collected to measure the effect of the compound on neurotransmitter release over time.

  • Sample Analysis: The collected dialysate samples are analyzed by HPLC with electrochemical detection to quantify the concentrations of acetylcholine and norepinephrine.

Mandatory Visualization

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Agonist Binding G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Neurotransmitter_Vesicle Neurotransmitter Vesicle cAMP->Neurotransmitter_Vesicle Reduced Release JNJ10181457 JNJ-10181457 (Antagonist) JNJ10181457->H3R Blockade Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki for H3R) Selectivity_Panel Receptor Selectivity Panel (Assess off-target binding) Binding_Assay->Selectivity_Panel Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Microdialysis In Vivo Microdialysis (Measure Neurotransmitter Release) Selectivity_Panel->Microdialysis Behavioral_Model Cognitive/Behavioral Models (e.g., Novel Object Recognition) Microdialysis->Behavioral_Model Behavioral_Model->Data_Analysis Compound_Synthesis Compound Synthesis (JNJ-10181457, etc.) Compound_Synthesis->Binding_Assay Conclusion Conclusion on Relative Performance Data_Analysis->Conclusion

References

Safety Operating Guide

Essential Guide to the Disposal of JNJ-10181457 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals handling JNJ-10181457 dihydrochloride, a histamine H3 receptor antagonist, adherence to proper disposal protocols is critical for ensuring personnel safety and environmental protection. This guide provides a procedural overview for the safe disposal of this compound, based on available safety data sheets (SDS).

Summary of Disposal and Safety Information

The following table summarizes key safety and disposal information for JNJ-10181457 dihydrochloride. It is imperative to handle this compound in accordance with the guidelines provided by the manufacturer's SDS and your institution's environmental health and safety (EHS) department.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, and respiratory protection to avoid dust formation.[1]
Containment of Spills For spills, sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[1]
Environmental Precautions Prevent the product from entering drains or the environment.[1][2][1][2]
Disposal Method Dispose of the waste in accordance with all applicable country, federal, state, and local regulations.[1][2][1][2]
Incompatible Materials Avoid mixing with strong oxidizing/reducing agents or strong acids/alkalis.[1]
Storage of Waste Keep waste material in a suitable, closed container until disposal.[1][2]

Disposal Workflow

The logical workflow for the proper disposal of JNJ-10181457 dihydrochloride is outlined in the diagram below. This process ensures that all safety and regulatory considerations are met before the final disposal of the chemical waste.

start Start: JNJ-10181457 dihydrochloride waste ppe 1. Don Appropriate PPE (Gloves, Lab Coat, Safety Goggles, and Respiratory Protection) start->ppe spill_check 2. Is there a spill? ppe->spill_check contain_spill 3. Contain Spill: - Sweep up solid material - Avoid creating dust spill_check->contain_spill Yes package_waste 4. Package Waste: - Place in a suitable, sealed container - Label container clearly spill_check->package_waste No contain_spill->package_waste consult_ehs 5. Consult Institutional EHS and Local Regulations package_waste->consult_ehs dispose 6. Arrange for Professional Disposal (Do not dispose in regular trash or drain) consult_ehs->dispose end End: Disposal Complete dispose->end

Disposal Workflow for JNJ-10181457 Dihydrochloride

Detailed Disposal Procedure

Currently, specific experimental protocols for the neutralization or deactivation of JNJ-10181457 dihydrochloride are not publicly available. The recommended procedure is to manage it as a chemical waste product through a licensed disposal service.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, safety goggles, and a respirator to prevent inhalation of dust particles.[1]

Step 2: Waste Collection and Containment Carefully collect the waste material, ensuring that dust is not generated.[1] If dealing with a spill, gently sweep the solid material and place it into a designated waste container. All waste should be stored in a well-sealed, properly labeled container to await disposal.[1][2]

Step 3: Consultation and Compliance It is crucial to consult your institution's Environmental Health and Safety (EHS) department to understand the specific disposal requirements at your location. Disposal must be carried out in strict accordance with all relevant federal, state, and local environmental regulations.[1]

Step 4: Professional Disposal Do not dispose of JNJ-10181457 dihydrochloride in the regular trash or pour it down the drain.[1] Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste management company.

By following these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of JNJ-10181457 dihydrochloride, minimizing risks to themselves and the environment.

References

Essential Safety and Logistics for Handling Jnj 10181457 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Jnj 10181457 dihydrochloride. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact. Use proper glove removal technique to avoid contaminating hands[1][2].
Eye Protection Tightly fitting safety goggles or glasses with side-shields.To protect eyes from dust particles and splashes. Must be approved under government standards such as NIOSH (US) or EN 166 (EU)[1][2].
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.To protect skin and clothing from contamination[2].
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.To prevent inhalation of dust or aerosols, especially in poorly ventilated areas[1][2].

Operational Plan: Handling this compound

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[2].
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Remove all sources of ignition from the handling area[1].

2. Donning Personal Protective Equipment (PPE):

  • Before handling the compound, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols[2].
  • Do not breathe vapors, mist, or gas[1].
  • Avoid contact with skin, eyes, and clothing[1].
  • Use non-sparking tools to prevent fire caused by electrostatic discharge[2].

4. Storage:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[1][2].
  • Recommended long-term storage temperature is -20°C, and short-term storage is at 2-8°C[1].
  • Store away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis[1].

5. Post-Handling Procedures:

  • Wash hands thoroughly after handling the compound[1].
  • Remove and wash contaminated clothing before reuse[1].

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material, including any contaminated PPE (such as gloves), in a suitable, closed, and properly labeled container for disposal[1].
  • Do not let the product enter drains[1].

2. Spill Management:

  • In case of a spill, evacuate personnel to a safe area[2].
  • Wear appropriate PPE, including respiratory protection[1].
  • Prevent further leakage or spillage if it is safe to do so[1].
  • Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal[1].

3. Final Disposal:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.
  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[2].

Experimental Protocols

No specific experimental protocols for this compound were found in the provided search results. Researchers should develop detailed protocols based on their specific experimental needs, incorporating the safety and handling procedures outlined in this document.

Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep 1. Preparation & Engineering Controls ppe 2. Don PPE prep->ppe Ensure safe environment handle 3. Handle Compound ppe->handle Ready for handling storage 4. Storage handle->storage If not for immediate use post_handle 5. Post-Handling handle->post_handle After use collect 1. Waste Collection post_handle->collect Generate waste dispose 3. Final Disposal collect->dispose As per regulations spill 2. Spill Management spill->collect Contain and collect

Caption: A flowchart outlining the safe handling and disposal procedures for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jnj 10181457 dihydrochloride
Reactant of Route 2
Reactant of Route 2
Jnj 10181457 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.